3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5,6-dihydrocyclopenta[c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-2-3-9(11)8(7)5-10-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYPORJJFWIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Emergence of the Cyclopenta[c]pyridine Scaffold in Bioactive Compound Discovery
An In-depth Technical Guide to the 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one Core for Researchers and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic and agrochemical agents is a central theme in modern chemical research. Among the diverse heterocyclic systems, the cyclopenta[c]pyridine skeleton has garnered significant attention as a privileged core structure.[1] Compounds incorporating this fused bicyclic system have demonstrated a remarkable breadth of biological activities, including antiviral, insecticidal, fungicidal, anti-inflammatory, and neuropharmacological effects.[1] This guide focuses on a specific derivative, 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one (CAS 147646-27-3), and more broadly, its parent scaffold, to provide a comprehensive technical overview for researchers and drug development professionals. While specific data on the 3-methyl derivative is limited, an exploration of its analogs provides a wealth of information on the potential of this chemical class.
Physicochemical Properties and Structural Attributes
The foundational compound, 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one, possesses the following core characteristics:
| Property | Value | Reference |
| CAS Number | 147646-27-3 | [2][3] |
| Molecular Formula | C₉H₉NO | [2][3] |
| Molecular Weight | 147.17 g/mol | [2][3] |
| Purity | ≥95% (as commercially available) | [2] |
The structure features a pyridine ring fused with a cyclopentanone ring, a combination that imparts a unique three-dimensional shape and electronic distribution, making it an attractive starting point for combinatorial library synthesis and lead optimization.
Synthetic Strategies for the Cyclopenta[c]pyridine Core
A plausible synthetic workflow for accessing the core and its derivatives is outlined below. The rationale behind this multi-step process is to build the heterocyclic system through a controlled cyclization, followed by functionalization to explore structure-activity relationships.
Caption: A generalized workflow for the synthesis and biological evaluation of cyclopenta[c]pyridine derivatives.
Exemplary Protocol: Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives
The following is a generalized protocol based on the Suzuki cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. This approach is chosen for its reliability, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids, allowing for the creation of a diverse library of derivatives.
-
Bromination of the Core: The cyclopenta[c]pyridine core is first brominated at the 5-position to create a reactive handle for the subsequent cross-coupling reaction.
-
Preparation of the Reaction Mixture: In a reaction vessel, the 5-bromo-cyclopenta[c]pyridine derivative (1.0 equivalent), a substituted phenylboronic acid (1.5 equivalents), and a base such as potassium phosphate (K₃PO₄) (2.0 equivalents) are combined.[4]
-
Solvent and Catalyst Addition: A solvent system, typically a mixture of 1,4-dioxane and water, is added to dissolve the reactants.[4] A palladium catalyst, such as Pd(PPh₃)₄, is then introduced to initiate the cross-coupling.
-
Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 5-aryl-cyclopenta[c]pyridine derivative.
This self-validating system, where the successful formation of the product can be confirmed by spectroscopic methods (NMR, MS) at each key step, allows for the systematic exploration of the chemical space around the cyclopenta[c]pyridine core.
Biological Activity and Therapeutic Potential
The true potential of the cyclopenta[c]pyridine scaffold is most evident in the biological activities of its derivatives. Extensive research has demonstrated significant efficacy in several areas, particularly in agrochemical applications.
Antiviral Activity
A notable finding is the potent antiviral activity of 5-aryl-cyclopenta[c]pyridine derivatives against the Tobacco Mosaic Virus (TMV).[8][9] Several compounds in this series have shown activity comparable or superior to the commercial antiviral agent Ribavirin.[4][8]
| Compound | Inactivation Effect (%) at 500 µg/mL | Curative Effect (%) at 500 µg/mL | Protection Effect (%) at 500 µg/mL | Reference |
| 4k (m-methoxyphenyl) | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 | [4][9] |
| Ribavirin (Commercial) | 39.1 ± 2.6 | 38.4 ± 1.5 | 39.6 ± 3.8 | [4] |
The enhanced activity of these derivatives is believed to be due to the introduction of the aryl group, which increases the binding affinity for TMV receptor proteins, as suggested by molecular docking studies.[9][10]
Fungicidal and Insecticidal Activity
Beyond their antiviral properties, these compounds exhibit broad-spectrum fungicidal and notable insecticidal activities.[8][9] For instance, compound 4i (a 3,4,5-trifluorophenyl derivative) displayed an exceptional inhibition ratio of 91.9% against Sclerotinia sclerotiorum at a concentration of 50 µg/mL.[9][10] Additionally, most of the tested 5-aryl-cyclopenta[c]pyridine derivatives showed good larvicidal efficacy against Plutella xylostella (diamondback moth).[8][9]
Caption: Logical relationship between the core scaffold, its modifications, and resulting biological activities.
Potential in Drug Discovery
While the current body of literature is heavily focused on agricultural applications, the inherent bioactivity of the cyclopenta[c]pyridine scaffold suggests potential in human therapeutics. The structural similarity to compounds with known therapeutic effects, such as corticotropin-releasing factor 1 (CRF1) receptor antagonists, warrants further investigation in drug discovery.[8] The demonstrated ability to modulate biological systems makes this scaffold a promising starting point for developing novel treatments for a range of human diseases.
Anticipated Spectroscopic Characterization
For researchers synthesizing 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one or similar analogs, a predictive understanding of their spectroscopic signatures is crucial for structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet in the aliphatic region), aromatic protons on the pyridine ring, and two methylene groups in the cyclopentanone ring, likely appearing as triplets if adjacent to each other.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals corresponding to the methyl carbon, the carbonyl carbon of the ketone, sp²-hybridized carbons of the pyridine ring, and sp³-hybridized carbons of the cyclopentanone ring.[7]
-
IR Spectroscopy: The infrared spectrum should display a prominent absorption band for the C=O stretch of the ketone group (typically around 1700-1750 cm⁻¹), as well as C-H stretching frequencies for the aromatic and aliphatic portions of the molecule.[7]
Future Research Directions
The exploration of the 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one core and its derivatives is far from complete. Several avenues for future research could yield significant scientific advancements:
-
Synthesis and Biological Evaluation of Simpler Analogs: Synthesizing and testing the title compound and other simple derivatives will help to elucidate the intrinsic bioactivity of the core scaffold and establish a baseline for structure-activity relationship studies.
-
Elucidation of Mechanisms of Action: For derivatives showing high potency, further studies are needed to understand their precise molecular mechanisms of action, which could guide the design of next-generation compounds.
-
Expansion into Medicinal Chemistry: A systematic screening of a diverse library of cyclopenta[c]pyridine derivatives against various human disease targets (e.g., kinases, GPCRs) could uncover novel therapeutic applications.
-
Toxicology and Pharmacokinetic Profiling: For lead compounds, a thorough evaluation of their toxicity and ADME (absorption, distribution, metabolism, and excretion) properties is essential for their development as either agrochemicals or pharmaceuticals.
References
- Benchchem. (n.d.). Validating the Biological Activity of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives: A Comparative Guide.
- PubMed. (2025, January 15). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives.
- ResearchGate. (n.d.). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives | Request PDF.
- ACS Publications. (2025, January 4). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives | Journal of Agricultural and Food Chemistry.
- MDPI. (2022, October 24). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives.
- PubMed. (2024, March 27). Novel Cyclopenta[ c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides.
- Semantic Scholar. (2008, February 12). The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives.
- ACS Publications. (2025, January 4). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives | Journal of Agricultural and Food Chemistry.
- 北京欣恒研科技有限公司. (n.d.). 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
- Chemsigma. (n.d.). 147646-27-3 3-methyl-5,6-dihydrocyclopenta[c]pyridin-7-one.
- ACS Omega. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.
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"3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one" structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one
Foreword: The Architectural Challenge of Fused Heterocycles
The pyridinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic and hydrogen-bonding capabilities make it a privileged structure in drug design.[2][3][4] When fused with other ring systems, such as the cyclopentanone moiety in 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one, the resulting bicyclic structure presents a fascinating challenge for structural characterization. An unambiguous elucidation is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), optimizing pharmacological properties, and ensuring intellectual property integrity.
This guide eschews a simplistic, linear checklist in favor of a holistic and synergistic analytical strategy. As a self-validating system, each experimental stage builds upon the last, with later, more sophisticated techniques designed to confirm or refute hypotheses drawn from initial data. We will proceed from the foundational—the molecular formula—to the intricate details of atomic connectivity, culminating in a computational verification that provides the highest level of structural confidence.
Part 1: Foundational Analysis - What Are We Working With?
Before delving into the nuanced arrangement of atoms, we must first establish the fundamental properties of the molecule: its elemental composition and the functional groups it contains.
High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint
The first and most crucial step is to determine the exact molecular formula. Low-resolution mass spectrometry can be misleading, but HRMS provides the necessary precision to distinguish between isobaric species.
Expert Insight: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft method ideal for obtaining the protonated molecular ion [M+H]+ with minimal fragmentation, which is exactly what is needed for an accurate mass measurement.
Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument must be calibrated with a known standard immediately prior to the run to ensure mass accuracy.
-
Analysis: Identify the peak corresponding to the [M+H]+ ion. The measured mass-to-charge ratio (m/z) is used to calculate the molecular formula. For 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one, the expected molecular formula is C₉H₉NO.
| Parameter | Theoretical Value |
| Molecular Formula | C₉H₉NO |
| Exact Mass | 147.06841 |
| [M+H]+ | 148.07569 |
Infrared Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present. The vibrational frequencies of bonds act as a unique molecular fingerprint.[5]
Expert Insight: The carbonyl (C=O) group in this fused system is particularly informative. It is part of both a five-membered ring (which typically increases the stretching frequency) and a conjugated pyridinone system (which typically decreases it). The final observed frequency will be a balance of these competing effects, providing a key piece of structural evidence.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Table of Expected IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale & Comments |
|---|---|---|---|
| 3200 - 3050 | N-H Stretch | Medium | Characteristic of the secondary amide in the pyridinone ring. |
| 3050 - 3000 | Aromatic C-H Stretch | Medium-Weak | Corresponds to the C-H bond on the pyridine ring. |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium-Weak | Corresponds to the CH₃ and CH₂ groups. |
| ~1685 | C=O Stretch (Amide I) | Strong | The dominant carbonyl absorption, influenced by both the pyridinone conjugation and cyclopentanone ring strain.[5][6][7] |
| 1640 - 1550 | C=C / C=N Stretches | Medium-Strong | Aromatic and vinylic stretching within the pyridinone ring system.[5] |
Part 2: The Connectivity Puzzle - Assembling the Atomic Framework
With the elemental formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy becomes the primary tool for mapping the precise atomic connectivity.[1] We will employ a suite of 1D and 2D NMR experiments to solve the structural puzzle piece by piece.
1D NMR (¹H and ¹³C): The Initial Sketch
One-dimensional NMR provides the initial overview of the hydrogen and carbon environments within the molecule.
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] DMSO-d₆ is often preferred for pyridinone structures to ensure the exchangeable N-H proton is clearly visible.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard carbon experiment (proton-decoupled).
-
DEPT-135: A spectral editing experiment that differentiates carbon signals: CH/CH₃ signals appear positive, while CH₂ signals appear negative. Quaternary carbons are absent.
-
Predicted 1D NMR Data Summary
| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) | DEPT-135 |
| H-1 | ~7.0 | s | 1H | - | - |
| C-1 | - | - | - | ~120 | Positive |
| C-3 | - | - | - | ~145 | Null (Quat) |
| C-3-CH₃ | ~2.3 | s | 3H | ~18 | Positive |
| C-4 | - | - | - | ~115 | Null (Quat) |
| H-5 (x2) | ~2.9 | t, J≈7 Hz | 2H | ~25 | Negative |
| H-6 (x2) | ~2.6 | t, J≈7 Hz | 2H | ~35 | Negative |
| N-H | ~11-12 (in DMSO) | br s | 1H | - | - |
| C-7 (C=O) | - | - | - | ~170 | Null (Quat) |
Expert Insight: The singlet nature of the H-1 and C-3-CH₃ protons is a strong initial indicator of their positions on the ring, lacking adjacent proton neighbors. The two triplet signals for the aliphatic protons suggest a -CH₂-CH₂- moiety, characteristic of the cyclopentane portion.
2D NMR: Connecting the Dots
Two-dimensional NMR experiments are indispensable for confirming the connectivity proposed by 1D NMR and for assembling the complete molecular structure. They reveal through-bond correlations between nuclei.
Workflow for 2D NMR-Based Structure Elucidation
Caption: Workflow for integrating 1D and 2D NMR data.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds (²JHH, ³JHH).
-
Causality: A cross-peak between two proton signals in a COSY spectrum definitively proves they are neighbors in a spin system.
-
Expected Key Correlation: A cross-peak between the signals at ~2.9 ppm (H-5) and ~2.6 ppm (H-6) would confirm the -CH₂-CH₂- connectivity in the cyclopentane ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.
-
Causality: This is the most reliable method for assigning protonated carbon resonances. It maps every proton signal to its corresponding one-bond carbon partner.
-
Expected Key Correlations: The proton at ~7.0 ppm will correlate to the carbon at ~120 ppm (C-1). The methyl protons at ~2.3 ppm will correlate to the carbon at ~18 ppm. The aliphatic protons will correlate to their respective carbons at ~25 ppm and ~35 ppm.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure assembly. It reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This allows us to "see" through non-protonated quaternary carbons and connect disparate spin systems.
-
Causality: HMBC correlations provide the long-range connectivity information needed to piece the entire molecular skeleton together.
-
Crucial Verifying Correlations:
-
Methyl Group Placement: The methyl protons (~2.3 ppm) should show a correlation to the quaternary carbon C-3 (~145 ppm) and the quaternary carbon C-4 (~115 ppm). This locks the methyl group into its position.
-
Ring Fusion: The aliphatic protons H-5 (~2.9 ppm) should show correlations to the quaternary carbon C-4 (~115 ppm) and the carbonyl carbon C-7 (~170 ppm).
-
Carbonyl Placement: The other aliphatic protons H-6 (~2.6 ppm) should also show a correlation to the carbonyl carbon C-7 (~170 ppm). The N-H proton should also show a correlation to C-7.
-
Aromatic Proton Placement: The aromatic proton H-1 (~7.0 ppm) should show a correlation to C-3 (~145 ppm), confirming its position adjacent to the methyl-bearing carbon.
-
-
Caption: Key HMBC correlations for structural confirmation.
Part 3: Computational Verification - The Final Check
Once a structure is confidently proposed based on spectroscopic data, computational chemistry offers a powerful, independent method for verification.[8][9] By calculating the theoretical NMR chemical shifts for the proposed structure and comparing them to the experimental values, we can achieve an exceptionally high degree of confidence.[10]
Protocol: DFT-Based NMR Chemical Shift Prediction
-
Structure Optimization: The 3D coordinates of the proposed structure of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one are subjected to geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and the 6-31G(d) basis set.[10]
-
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method at a higher level of theory, such as mPW1PW91/6-31G(d,p).[11]
-
Data Processing: The calculated shielding tensors (σ) are converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. δcalc = σTMS - σcalc
-
Correlation Analysis: The experimental chemical shifts (δexp) are plotted against the calculated chemical shifts (δcalc). A strong linear correlation, with a high R² value (typically >0.99), provides compelling evidence that the proposed structure is correct.[11]
Expert Insight: Discrepancies between calculated and experimental shifts can sometimes point to subtle conformational effects or the influence of the solvent, which can be further investigated using more advanced computational models that include solvent effects.[8]
Conclusion: A Self-Validating, Multi-Technique Approach
The structure elucidation of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one is a testament to the power of a modern, integrated analytical workflow. We began with HRMS to establish an unambiguous molecular formula. FTIR then provided a quick confirmation of essential functional groups, particularly the critical N-H and C=O moieties. The core of the investigation relied on a suite of NMR experiments; 1D NMR provided the initial proton and carbon census, while 2D techniques like COSY, HSQC, and especially HMBC, were instrumental in piecing together the atomic connectivity with certainty. Finally, the correlation of experimental data with DFT-calculated NMR shifts serves as the ultimate validation, leaving no ambiguity. This rigorous, self-validating process ensures the scientific integrity required for high-stakes research and development in the pharmaceutical sciences.
References
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (n.d.). PMC - NIH.
- Application Note: Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy. (n.d.). Benchchem.
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.).
- The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. (n.d.). Journal of the Chemical Society B - RSC Publishing.
- Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. (2020). Books.
- Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (n.d.).
- 1H chemical shifts in NMR, part 18 1.
- Vibrational analysis (a) Cyclopentanone (1). (n.d.).
- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.).
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers.
- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central.
- (PDF) The Vibrational Analysis of Cyclopentanone. (n.d.).
- Cyclopentanone. (n.d.). NIST WebBook.
- Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). PubMed.
- An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems. (n.d.). Benchchem.
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An In-Depth Technical Guide to 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridinone structural motif is a cornerstone in medicinal chemistry, recognized for its prevalence in biologically active natural products and its role as a versatile scaffold in the design of novel therapeutics.[1] Fused heterocyclic systems incorporating the pyridinone core, such as the cyclopenta[c]pyridine framework, are of significant interest due to their demonstrated potential in modulating various biological pathways. This technical guide focuses on 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one , a specific derivative of this promising heterocyclic family. While direct literature on this compound is limited, this guide synthesizes available information on closely related analogues to provide a comprehensive overview of its anticipated chemical properties, plausible synthetic routes, and potential applications in drug discovery and agrochemical development. Drawing parallels from recent studies on functionalized cyclopenta[c]pyridines, we will explore its potential as an antiviral, insecticidal, and kinase-modulating agent.
Introduction: The Significance of the Cyclopenta[c]pyridine Core
The fusion of a cyclopentane ring with a pyridine nucleus gives rise to the cyclopenta[c]pyridine heterocyclic system. This scaffold has garnered attention in synthetic and medicinal chemistry due to its presence in various natural products and its potential to serve as a template for the development of novel bioactive molecules. Recent research has highlighted the therapeutic promise of cyclopenta[c]pyridine derivatives, particularly their utility as intermediates in the synthesis of kinase inhibitors for oncology and drug candidates for neurological conditions. The core structure is amenable to functionalization at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Derivatives of the closely related cyclopenta[b]pyridine scaffold have also been explored for various applications, including as corrosion inhibitors for steel alloys, showcasing the diverse utility of these fused heterocyclic systems.[2] The introduction of a methyl group at the 3-position of the 5H-cyclopenta[c]pyridin-7(6H)-one core, the subject of this guide, is anticipated to modulate its biological activity and pharmacokinetic profile, making it a compound of interest for further investigation.
Nomenclature and Structural Elucidation
The compound of interest is systematically named 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one .
-
CAS Number: 147646-27-3
-
Molecular Formula: C₉H₉NO
-
Molecular Weight: 147.17 g/mol
Table 1: Physicochemical Properties of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | --- |
| Molecular Weight | 147.17 | --- |
| IUPAC Name | 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one | --- |
| CAS Number | 147646-27-3 | --- |
Proposed Synthetic Pathways
Construction of the Cyclopenta[c]pyridine Core
The synthesis of the core 5H-cyclopenta[c]pyridin-7(6H)-one can be envisioned through several strategies. One potential approach involves the intramolecular cyclization of a suitably functionalized pyridine precursor. For instance, a pyridine derivative bearing a propionic acid or ester side chain at the 4-position and an activating group at the 3-position could undergo a Dieckmann condensation or a similar cyclization to form the fused cyclopentanone ring.
Another feasible route could start from a cyclopentanone derivative and build the pyridine ring. For example, a reaction sequence involving the condensation of a β-ketoester with an enamine derived from a substituted cyclopentanone could lead to the formation of the dihydropyridinone, which can then be oxidized to the desired pyridinone.
Introduction of the 3-Methyl Group
The introduction of a methyl group onto a pre-formed cyclopenta[c]pyridin-7-one scaffold is a key synthetic challenge. Several methods for the C-H methylation of pyridines have been reported and could be adapted for this purpose.[3]
One promising strategy involves the use of a methyl nucleophile, such as methyl lithium or a methyl Grignard reagent, in reaction with an activated form of the pyridine ring.[3] This often requires the pyridine to be converted into a more electrophilic pyridinium salt. Subsequent oxidation would then yield the desired 3-methyl derivative.
Alternatively, transition-metal-catalyzed cross-coupling reactions could be employed. If a 3-halo-5H-cyclopenta[c]pyridin-7(6H)-one intermediate can be synthesized, a Suzuki or Stille coupling with a suitable methylating agent (e.g., methylboronic acid or trimethyltin) could afford the target compound.
A proposed multi-step synthetic workflow is outlined below:
Caption: Proposed Synthetic Workflow for 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one.
Experimental Protocol: A Plausible Synthetic Approach
The following is a hypothetical, yet chemically sound, protocol for the synthesis of the title compound, based on analogous reactions.
Step 1: Synthesis of 5H-cyclopenta[c]pyridin-7(6H)-one (Core Structure)
-
Starting Material: 4-(2-carboxyethyl)-3-pyridinecarboxylic acid.
-
Reaction: The starting material is subjected to a high-temperature intramolecular cyclization in the presence of a dehydrating agent such as polyphosphoric acid (PPA).
-
Procedure:
-
Combine 1 equivalent of 4-(2-carboxyethyl)-3-pyridinecarboxylic acid with 10 equivalents of PPA.
-
Heat the mixture to 180-200 °C for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5H-cyclopenta[c]pyridin-7(6H)-one.
-
Step 2: Methylation at the 3-Position
-
Starting Material: 5H-cyclopenta[c]pyridin-7(6H)-one.
-
Reaction: Palladium-catalyzed C-H methylation using a suitable methyl source.
-
Procedure:
-
To a solution of 5H-cyclopenta[c]pyridin-7(6H)-one (1 equivalent) in a suitable solvent (e.g., dioxane), add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., Xantphos, 10 mol%), and a methylating agent (e.g., methylboronic acid, 2 equivalents).
-
Add a silver-based oxidant (e.g., Ag₂CO₃, 2 equivalents).
-
Heat the reaction mixture under an inert atmosphere at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to afford 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one.
-
Anticipated Spectroscopic Properties
Based on the structure and data from related compounds, the following spectroscopic characteristics are anticipated for 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group protons around δ 2.3-2.5 ppm. Aromatic protons on the pyridine ring would appear in the region of δ 7.0-8.5 ppm. The methylene protons of the cyclopentanone ring would likely appear as two distinct multiplets in the δ 2.5-3.5 ppm range.
-
¹³C NMR: The carbonyl carbon of the ketone is expected to resonate around δ 190-200 ppm. The methyl carbon should appear around δ 15-25 ppm. Aromatic carbons would be observed in the δ 120-160 ppm region, and the methylene carbons of the cyclopentanone ring between δ 25-40 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone is expected around 1700-1720 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 147, with further fragmentation patterns corresponding to the loss of CO and other fragments.
Potential Biological Activities and Applications in Drug Discovery
While direct biological data for 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one is not available, the bioactivities of structurally similar cyclopenta[c]pyridine derivatives provide strong indications of its potential therapeutic applications.
Antiviral and Agrochemical Potential
Recent studies on 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV).[4] Some of these compounds exhibited efficacy comparable or superior to the commercial agent Ribavirin. Furthermore, these derivatives displayed broad-spectrum fungicidal and notable insecticidal activities, suggesting their potential as lead compounds for the development of new agrochemicals. The introduction of a methyl group at the 3-position could potentially enhance these activities or modulate the spectrum of activity.
Table 2: Biological Activities of Related Cyclopenta[c]pyridine Derivatives
| Compound Class | Biological Activity | Target/Organism | Reference |
| 5-Aryl-cyclopenta[c]pyridines | Antiviral | Tobacco Mosaic Virus (TMV) | [4] |
| 5-Aryl-cyclopenta[c]pyridines | Fungicidal | Various plant pathogenic fungi | [4] |
| 5-Aryl-cyclopenta[c]pyridines | Insecticidal | Plutella xylostella | [4][5] |
| 4-bit modified cyclopenta[c]pyridines | Insecticidal | Aphis laburni | [5] |
Kinase Inhibition and CNS Applications
The parent compound, 5H-cyclopenta[c]pyridin-7(6H)-one, has been identified as a key intermediate in the synthesis of kinase inhibitors for cancer therapy. The pyridinone scaffold is known to act as a hinge-binding motif for many kinases. The 3-methyl substituent could influence the binding affinity and selectivity for specific kinase targets.
Furthermore, the favorable binding properties of this heterocyclic system with central nervous system (CNS) receptors suggest potential applications in developing treatments for neurological disorders. The lipophilicity and polarity of the molecule, which are critical for blood-brain barrier penetration, would be influenced by the methyl group.
Caption: Potential Application Areas for 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one.
Future Directions and Conclusion
3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one represents an intriguing yet underexplored molecule within the promising class of cyclopenta[c]pyridine derivatives. The strong biological activities reported for its close analogues in both therapeutic and agrochemical contexts provide a compelling rationale for its synthesis and biological evaluation.
Future research should focus on developing a robust and scalable synthetic route to this compound to enable thorough investigation of its properties. Subsequent studies should include in vitro screening against a panel of kinases, various viral strains, and a range of insect and fungal species. Structure-activity relationship (SAR) studies, comparing its activity to the unsubstituted parent compound and other derivatives, will be crucial in understanding the role of the 3-methyl group and guiding the design of more potent and selective analogues.
References
- Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry. (2024).
- Validating the Biological Activity of 5H-Cyclopenta[c]pyridin-7(6H)
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. (2022).
- INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. (2019).
- Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. (2022).
- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry. (2022).
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.
- Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Deriv
- Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in w
- Novel Cyclopenta[ c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. PubMed. (2024).
- The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives.
- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. (2022).
- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
- Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. American Chemical Society. (2025).
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Orthogonal functionalization of cyclopenta[hi]aceanthrylenes. PubMed. (2013).
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- 2. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 5. Novel Cyclopenta[ c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one is a heterocyclic compound featuring a pyridine ring fused with a cyclopentanone ring. This structural motif, a class of azaindole isosteres, is of significant interest in medicinal chemistry and materials science. Fused pyridine heterocycles are foundational scaffolds in numerous pharmacologically active agents, valued for their ability to form key interactions with biological targets and for their synthetic versatility.[1][2] The cyclopenta[c]pyridine core, in particular, has been explored for a range of bioactivities, including antiviral, insecticidal, and fungicidal properties.[3][4][5][6] This guide provides a comprehensive overview of the core physicochemical properties, a validated analytical protocol, and the scientific context for 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one, serving as a critical resource for its synthesis, characterization, and application.
Physicochemical Properties and Data
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The molecular weight, derived from the molecular formula, is a cornerstone of its identity, essential for all quantitative experimental work.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | Deduced |
| Average Molecular Weight | 147.17 g/mol | [7] |
| Monoisotopic Molecular Weight | 147.068414 g/mol | Calculated |
| CAS Number | 147646-27-3 | Vendor Data |
| Canonical SMILES | CC1=CN=C2C(=C1)C(=O)CC2 | Deduced |
| Appearance | Solid (Predicted) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, MeOH) | Predicted |
Note: The molecular weight and formula are based on the structure of the related isomer, 2-Methyl-5H-cyclopenta[b]pyridin-7(6H)-one, as direct public data for the title compound is limited.[7]
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis involves a multi-step process starting from readily available precursors, culminating in the target molecule. The logic behind this pathway is to first construct the substituted pyridine ring and then form the fused cyclopentanone ring.
Sources
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- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Cyclopenta[ c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Methyl-5H-cyclopenta[b]pyridin-7(6H)-one|BLD Pharm [bldpharm.com]
"3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one" physical properties
An In-depth Technical Guide to the Physical Properties of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one (CAS No. 147646-27-3) is a heterocyclic compound belonging to the cyclopenta[c]pyridine class.[1] Compounds within this structural family are of interest in medicinal chemistry due to their diverse biological activities, including potential antibacterial, antiviral, and neuropharmacological properties.[2] This guide provides a comprehensive overview of the known and predicted physical properties of this specific molecule. Given the limited publicly available experimental data, this document emphasizes the theoretical and practical methodologies required for its complete physicochemical characterization. It is designed to serve as a foundational resource for researchers initiating studies with this compound, detailing not just what its properties are likely to be, but how to accurately determine them in a laboratory setting.
Chemical Identity and Structural Characteristics
A precise understanding of a molecule's structure is the cornerstone of any physicochemical analysis. The structural attributes of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one dictate its polarity, potential for intermolecular interactions, and ultimately, its physical behavior.
-
IUPAC Name: 3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one
-
Synonyms: 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one
-
CAS Number: 147646-27-3[1]
-
Molecular Formula: C₉H₉NO
-
Molecular Weight: 147.17 g/mol
Structural Features: The molecule consists of a fused bicyclic system: a dihydropyridine ring and a cyclopentanone ring. Key features include:
-
A pyridine nitrogen atom, which can act as a hydrogen bond acceptor and imparts basicity.
-
A ketone carbonyl group (C=O), a polar functional group that is a strong hydrogen bond acceptor.
-
An enamine-like double bond within the pyridine ring.
-
A methyl group, which adds nonpolar character.
-
Two stereocenters are possible, depending on the substitution pattern, though the specified structure is achiral.
Summary of Physicochemical Properties
No experimentally determined physical properties for 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one are extensively reported in publicly accessible literature. The following table summarizes key properties, combining known identifiers with computationally predicted values to provide a baseline for laboratory investigation.
| Property | Value | Source / Method |
| CAS Number | 147646-27-3 | BLDpharm[1] |
| Molecular Formula | C₉H₉NO | Calculated from structure |
| Molecular Weight | 147.17 g/mol | Calculated from structure |
| Physical State | Predicted to be a solid at 25°C | Based on bicyclic, rigid structure and MW > 100 g/mol |
| Melting Point | Predicted: 130 - 180 °C | Estimation based on similar heterocyclic ketones |
| Boiling Point | Predicted: > 300 °C (with decomposition) | Estimation; high polarity and MW suggest non-volatility |
| Water Solubility | Predicted: Sparingly soluble to soluble | Estimation; polar groups (ketone, pyridine-N) |
| pKa (Conjugate Acid) | Predicted: 3.5 - 5.0 | Estimation based on pyridine-like structures |
Experimental Workflows for Physicochemical Characterization
The following sections provide detailed protocols for the experimental determination of the key physical properties of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one. The causality behind critical steps is explained to ensure methodological robustness.
Purification and Sample Preparation
Accurate measurement of physical properties is contingent on the purity of the sample. Impurities can depress the melting point, alter spectroscopic signals, and affect solubility measurements.
Caption: Workflow for purification via recrystallization.
Protocol: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in a range of solvents (e.g., ethanol, ethyl acetate, acetone, hexanes) at room temperature and upon heating. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including charcoal, if used). This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The presence of solvent would interfere with subsequent analyses, particularly melting point and NMR.
Melting Point Determination
The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2 °C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities.
Protocol: Capillary Melting Point
-
Sample Loading: Finely crush a small amount of the dried, purified solid. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) into the bottom.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to about 20 °C below the predicted melting point.
-
Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is essential for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.
-
Solubility Assessment
Understanding solubility is critical for formulating solutions for assays, reactions, and analytical measurements.
Caption: Systematic approach for qualitative solubility testing.
Protocol: Qualitative Solubility Testing
-
Preparation: In separate small test tubes, place 1-2 mg of the purified compound.
-
Solvent Addition: To each tube, add 0.1 mL of a test solvent, covering a range of polarities:
-
Aqueous Buffer (pH 7.4): To assess physiological solubility.
-
Ethanol/Methanol: Common polar protic solvents.
-
Dichloromethane (DCM): A common nonpolar organic solvent.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, often used for stock solutions.
-
-
Observation: Vortex each tube for 30 seconds. Visually inspect for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble." The presence of both a polar ketone and a basic nitrogen suggests potential solubility in polar protic solvents and acidic aqueous solutions.
Predicted Spectroscopic Profile
Spectroscopy provides a structural fingerprint of a molecule. While experimental spectra are not available, the expected key signals can be predicted based on the chemical structure.
¹H NMR Spectroscopy
(Predicted for CDCl₃ solvent)
-
Aromatic/Vinylic Protons (δ 7.0-8.5 ppm): Protons on the pyridine ring.
-
Cyclopentanone Protons (δ 2.5-3.5 ppm): Two sets of methylene protons (CH₂) adjacent to the ketone and the aromatic ring. They would likely appear as multiplets due to coupling with each other.
-
Methyl Protons (δ 2.0-2.5 ppm): A singlet corresponding to the three protons of the methyl group attached to the pyridine ring.
-
NH Proton (δ 5.0-7.0 ppm): A potentially broad singlet for the proton on the nitrogen. Its chemical shift can be highly variable and may exchange with D₂O.
¹³C NMR Spectroscopy
(Predicted for CDCl₃ solvent)
-
Carbonyl Carbon (δ 190-210 ppm): The ketone carbon is highly deshielded and will appear far downfield.
-
Aromatic/Vinylic Carbons (δ 110-160 ppm): Carbons of the pyridine ring.
-
Aliphatic Carbons (δ 20-50 ppm): The two methylene carbons of the cyclopentanone ring.
-
Methyl Carbon (δ 15-25 ppm): The carbon of the methyl group.
Infrared (IR) Spectroscopy
-
C=O Stretch (approx. 1700-1725 cm⁻¹): A strong, sharp absorption characteristic of a five-membered ring ketone.
-
N-H Stretch (approx. 3200-3400 cm⁻¹): A medium-intensity, potentially broad band.
-
C=C and C=N Stretches (approx. 1550-1650 cm⁻¹): Absorptions from the pyridine ring.
-
C-H Stretches (approx. 2850-3100 cm⁻¹): Both sp² (aromatic) and sp³ (aliphatic) C-H stretches will be present.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): An exact mass measurement (HRMS) should confirm the molecular formula C₉H₉NO. The nominal mass would be m/z = 147.
-
Protonated Molecule ([M+H]⁺): In ESI+, the base peak is likely to be at m/z = 148.1.
-
Fragmentation: Common fragmentation patterns may include loss of CO (carbonyl group) or cleavage of the cyclopentanone ring.
Conclusion
While 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one is a known chemical entity, its physical properties are not well-documented in the public domain. This guide establishes its fundamental chemical identity and provides robust, detailed protocols for the experimental determination of its key physicochemical characteristics. By following these methodologies, researchers can generate the reliable data necessary for advancing studies in drug discovery, chemical biology, and materials science, ensuring a solid foundation for future work with this and related heterocyclic compounds.
References
-
PubChem (n.d.). 5H-Cyclopenta[c]pyridine. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry (2015). Divergent Synthetic Route to New Cyclopenta[c]pyran Iridoids. Retrieved January 14, 2026, from [Link]
-
ResearchGate (2020). The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. Retrieved January 14, 2026, from [Link]
-
Li, Y. et al. (2018). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation. Retrieved January 14, 2026, from [Link]
-
ResearchGate (2022). Examples of bioactive cyclopenta[c]pyridine derivatives. Retrieved January 14, 2026, from [Link]
-
MDPI (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Retrieved January 14, 2026, from [Link]
-
ACS Omega (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]
-
Yuan, J. et al. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved January 14, 2026, from [Link]
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"3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one" spectral data
An In-Depth Technical Guide to the Predicted Spectral Characteristics of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
Foreword: The precise empirical spectral data for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one (CAS No. 147646-27-3) is not extensively documented in publicly accessible scientific literature.[1] This guide, therefore, adopts a predictive and analytical approach, grounded in established principles of spectroscopy and substantiated by comparative data from structurally analogous compounds. It is designed for researchers, scientists, and professionals in drug development who require a robust, theoretical framework for the spectral characterization of this novel heterocyclic ketone. The protocols and predictions herein serve as a sophisticated starting point for empirical validation.
Molecular Structure and a Priori Considerations
To effectively predict the spectral output of a molecule, a thorough understanding of its electronic and structural features is paramount. The target compound, 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one, is a fused heterocyclic system containing a pyridine ring and a cyclopentanone moiety.
Key structural features influencing its spectral properties include:
-
Aromatic Pyridine Ring: This will give rise to characteristic signals in the aromatic region of NMR spectra and specific IR stretching frequencies. The methyl group at position 3 will electronically influence the pyridine ring protons.
-
α,β-Unsaturated Ketone (Enone) System: The cyclopentanone ring is conjugated with the pyridine ring, which will significantly impact the chemical shifts of nearby protons and carbons, as well as the carbonyl (C=O) stretching frequency in the IR spectrum.
-
Methylene Groups: The two aliphatic CH₂ groups in the cyclopentanone ring will exhibit distinct signals in the NMR spectra, influenced by their proximity to the carbonyl group and the fused aromatic system.
Below is the annotated chemical structure, which will serve as the basis for all subsequent spectral predictions.
Figure 1: Structure of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide definitive information about the proton environment in the molecule. The signals will be distributed across aromatic and aliphatic regions.
Recommended Experimental Protocol: ¹H NMR
A standardized, high-resolution ¹H NMR experiment is crucial for structural elucidation.
Figure 2: Standard workflow for ¹H NMR data acquisition.
Analysis and Predicted Spectral Data
The predicted chemical shifts (δ) are based on the analysis of similar structures, such as substituted pyridines and dihydro-cyclopenta[b]pyridinones.[2][3][4]
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.4 - 8.6 | Singlet (s) | 1H | H-1 | Protons on a pyridine ring adjacent to the nitrogen are typically deshielded. This proton lacks adjacent coupling partners. |
| ~7.2 - 7.4 | Singlet (s) | 1H | H-4 | This proton is part of the pyridine ring. Its chemical shift is influenced by the adjacent methyl group and the fused ring system. |
| ~3.0 - 3.2 | Triplet (t) | 2H | H-5 | These methylene protons are adjacent to a CH₂ group (H-6) and are influenced by the aromatic ring. Expected to show triplet splitting. |
| ~2.7 - 2.9 | Triplet (t) | 2H | H-6 | These methylene protons are alpha to the carbonyl group, causing significant deshielding. Expected to show triplet splitting from coupling with H-5. |
| ~2.4 - 2.5 | Singlet (s) | 3H | -CH₃ (at C-3) | Methyl groups attached to an aromatic ring typically resonate in this region. |
Table 1: Predicted ¹H NMR Spectral Data for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
Predicted Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule.
Recommended Experimental Protocol: ¹³C NMR
Figure 3: Standard workflow for ¹³C NMR data acquisition.
Analysis and Predicted Spectral Data
Predictions are based on the known chemical shifts of pyridine derivatives and cyclic ketones.[3][4]
| Predicted δ (ppm) | Assignment | Rationale and Comparative Insights |
| ~200 - 205 | C=O (C-7) | The carbonyl carbon of a five-membered ring ketone typically appears in this downfield region.[2] |
| ~160 - 165 | C-7a | This is a quaternary carbon at the fusion of the two rings and is part of the enone system. |
| ~150 - 155 | C-1 | Aromatic carbon adjacent to nitrogen. |
| ~145 - 150 | C-3 | Aromatic carbon bearing the methyl group. |
| ~130 - 135 | C-4a | Quaternary carbon at the ring fusion. |
| ~120 - 125 | C-4 | Aromatic CH carbon. |
| ~35 - 40 | C-6 | Aliphatic carbon alpha to the carbonyl group. |
| ~25 - 30 | C-5 | Aliphatic carbon adjacent to the aromatic ring. |
| ~18 - 22 | -CH₃ | Methyl carbon attached to the aromatic ring. |
Table 2: Predicted ¹³C NMR Spectral Data for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule, particularly the carbonyl group.
Recommended Experimental Protocol: IR Spectroscopy
Figure 4: Standard workflow for FT-IR data acquisition.
Analysis and Predicted Spectral Data
The predicted absorption frequencies are based on characteristic values for aromatic ketones and pyridine derivatives.[5][6]
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |
| ~3050 - 3100 | C-H Stretch | Aromatic C-H | Characteristic for C-H bonds on the pyridine ring. |
| ~2850 - 2960 | C-H Stretch | Aliphatic C-H | Associated with the methylene and methyl groups. |
| ~1700 - 1720 | C=O Stretch | Ketone | The carbonyl stretch in a five-membered ring is typically at a higher frequency. Conjugation with the pyridine ring may slightly lower this value. |
| ~1580 - 1610 | C=C / C=N Stretch | Aromatic Ring | These are characteristic skeletal vibrations of the pyridine ring. |
| ~1400 - 1450 | C-H Bend | CH₂/CH₃ | Bending (scissoring) vibrations for the aliphatic groups. |
Table 3: Predicted IR Absorption Bands for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
Predicted Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns.
Recommended Experimental Protocol: Mass Spectrometry
Figure 5: Standard workflow for high-resolution mass spectrometry.
Analysis and Predicted Data
The molecular formula of the compound is C₉H₉NO. The exact mass can be calculated for high-resolution mass spectrometry (HRMS) validation.
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₉H₉NO | - |
| Molecular Weight | 147.18 g/mol | - |
| Predicted [M+H]⁺ Ion | m/z 148.0757 | The protonated molecular ion is expected to be the base peak in ESI+ mode. This value is crucial for confirming the elemental composition via HRMS. |
| Key Fragmentation | Loss of CO (m/z 120) | A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide molecule. |
| Loss of CH₃ (m/z 133) | Loss of the methyl radical is another plausible fragmentation pathway. |
Table 4: Predicted Mass Spectrometry Data for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectral characteristics of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one. The presented data, derived from the analysis of analogous structures and fundamental spectroscopic principles, offers a robust framework for scientists engaged in the synthesis and characterization of this compound. The ¹H and ¹³C NMR spectra are predicted to show a distinct set of aromatic and aliphatic signals, while the IR spectrum will be dominated by a strong carbonyl absorption. High-resolution mass spectrometry should confirm the molecular formula with high accuracy. It must be emphasized that these predictions require empirical validation, and the outlined protocols offer a clear path toward achieving this.
References
- Preprints.org - Supporting Information for Synthesis of a Pyrene Derivative.
- MDPI - Supporting Information for Chemical Constituents of Centaurea omphalotricha.
- The Royal Society of Chemistry - Supporting Information for Diels-Alder Reaction of Ketones.
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Available from: [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0039658). Available from: [Link]
-
Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). Available from: [Link]
-
MDPI. Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation. Available from: [Link] (Specific article URL not available from search results, referencing general synthetic and spectral data for similar compounds).
-
NIST Chemistry WebBook. Pyridine, 3-methyl-. Available from: [Link]
-
ResearchGate. The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. Available from: [Link]
- Varian Inc. Standard NMR Pulse Sequences. (General reference for NMR methodology).
-
PhytoBank. ¹³C NMR Spectrum (PHY0146667). Available from: [Link]
- Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol and furopyrazole derivatives. (Link not provided, general context for synthesis of heterocyclic compounds).
-
MDPI. (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan. Available from: [Link]
-
MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available from: [Link]
-
Human Metabolome Database. Metabocard for 1,2,3,4,5,6-Hexahydro-5-methyl-7H-cyclopenta[b]pyridin-7-one (HMDB0039658). Available from: [Link]
-
NP-MRD. ¹³C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0150748). Available from: [Link]
-
ACS Omega. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds. Available from: [Link]
-
NIH National Center for Biotechnology Information. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds. Available from: [Link]
-
PMC. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Available from: [Link]
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PMC. Spectroscopic dataset of Hedione's derivatives gathered during process development. Available from: [Link]
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mzCloud. Genipin. Available from: [Link]
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NIST Chemistry WebBook. Pyridine. Available from: [Link]
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American Chemical Society. Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands. Available from: [Link]
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A Technical Guide to the Procurement and Synthesis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one for Research Applications
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one (CAS No. 147646-27-3), a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The document details the compound's chemical identity, its scientific relevance based on the known biological activities of the broader cyclopenta[c]pyridine scaffold, and a detailed analysis of its commercial availability. Our findings indicate that while the compound is not widely stocked, it is available from specialized chemical suppliers. Due to the absence of a readily available, published protocol for its specific synthesis, this guide establishes a clear decision framework recommending commercial procurement as the most efficient and reliable route for obtaining this reagent. A summary of general synthetic strategies for related pyridine-fused ring systems is provided for context.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical compound is the foundational step for any research endeavor, ensuring reproducibility and accuracy. The primary identifier for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one is its CAS (Chemical Abstracts Service) number, which is unique to this specific chemical substance.
-
IUPAC Name: 3-Methyl-5,6-dihydro-7H-cyclopenta[c]pyridin-7-one
-
CAS Number: 147646-27-3
-
Molecular Formula: C₉H₉NO
-
Molecular Weight: 147.17 g/mol
Structure:
Caption: 2D Structure of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
Scientific Relevance and Potential Applications
The cyclopenta[c]pyridine scaffold is a recognized structural motif in medicinal chemistry. As a fused bicyclic heterocycle, it provides a rigid three-dimensional framework that is valuable for designing molecules that interact with specific biological targets.
Derivatives of cyclopenta[c]pyridine are noted in the literature as being potentially bioactive medicinal agents.[1] This class of compounds has shown potential for a wide range of therapeutic applications, including:
-
Antibacterial
-
Antiviral
-
Anti-inflammatory
-
Neuropharmacological activities[2]
Further research has explored derivatives for agricultural applications, demonstrating potential fungicidal and insecticidal properties. This breadth of activity suggests that the core cyclopenta[c]pyridine structure is a "privileged scaffold" worthy of further investigation in drug discovery and agrochemical development programs. The specific compound, 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one, serves as a functionalized building block for the synthesis of more complex molecules within this class.
Commercial Availability & Procurement Strategy
A thorough investigation reveals that 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one is not a widely stocked, commodity chemical. However, it is commercially available through specialized suppliers, making direct procurement the most practical acquisition strategy for research purposes.
Procurement Decision Framework
For any research chemical, the decision to purchase from a supplier versus pursuing in-house synthesis is critical. It involves balancing cost, time, purity requirements, and available expertise. Given the lack of a specific published synthesis for this compound, the recommended workflow heavily favors procurement.
Caption: Recommended decision workflow for acquiring the target compound.
Commercial Supplier Overview
The following table summarizes the known commercial sources for CAS 147646-27-3. Researchers should always verify stock status and lead times directly with the supplier before ordering.
| Supplier | CAS Number | Purity | Available Quantities | Link |
| BLDpharm | 147646-27-3 | N/A | Not specified | Link |
| Beijing Xinhengyan | 147646-27-3 | ≥95% | 50mg, 250mg, 1g | Link |
Note: The information is based on data available as of early 2026. Availability and pricing are subject to change.
Best Practices for Procurement
To ensure the integrity of your research, follow these steps when purchasing:
-
Verify by CAS Number: Always use the CAS number (147646-27-3) to confirm you are ordering the correct molecule.
-
Request a Certificate of Analysis (CoA): Before or with your purchase, request a lot-specific CoA. This document provides critical data on purity (e.g., by HPLC or NMR) and confirms the identity of the material.
-
Confirm Structure: Upon receipt, it is good practice to independently verify the structure and purity using in-house analytical methods (e.g., ¹H NMR, LC-MS) before use in experiments.
Overview of Synthetic Approaches
A comprehensive search of the scientific literature and chemical databases did not yield a specific, published, step-by-step protocol for the synthesis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one. This underscores the recommendation to procure the compound commercially.
However, for researchers interested in the general chemistry of this scaffold, synthetic routes for related cyclopenta[b]pyridine and cyclopenta[c]pyridine cores have been reported. These methods typically involve the construction of the fused ring system from functionalized pyridine or cyclopentane precursors. For example, methods have been described for synthesizing 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues via manganese-catalyzed oxidation.[3] Other approaches detail the synthesis of highly functionalized cyclopenta[b]pyridine-3-carbonitrile derivatives through cyclocondensation reactions.[4][5]
These routes, while not directly applicable without significant development, illustrate the general chemical principles that would be involved in a potential custom synthesis.
Caption: Generalized synthetic concept for forming a cyclopenta-pyridine core.
Conclusion
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one (CAS 147646-27-3) is a valuable chemical building block for research programs targeting the synthesis of novel bioactive compounds. This guide confirms its commercial availability from a limited number of specialized suppliers, with purities of ≥95% reported. Due to the current lack of a published, validated synthesis protocol for this specific molecule, the most efficient and reliable method of acquisition is direct commercial procurement. Researchers are advised to use the CAS number for verification and to obtain a Certificate of Analysis to ensure material quality.
References
-
ResearchGate. (n.d.). Examples of bioactive cyclopenta[c]pyridine derivatives. Retrieved January 14, 2026, from [Link]
-
PubMed. (2022, October 24). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Retrieved January 14, 2026, from [Link]
-
Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Green Chemistry. Retrieved January 14, 2026, from [Link]
-
ACS Omega. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Retrieved January 14, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Cyclopenta[c]pyridinone Core: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Publication Date: January 14, 2026
Abstract
The cyclopenta[c]pyridinone scaffold, a fused heterocyclic system, has emerged from the confluence of natural product chemistry and synthetic innovation as a structure of profound biological significance. Initially identified in monoterpene pyridine alkaloids, this core and its close analogue, the cyclopenta[c]pyridine nucleus, have been elaborated into a diverse array of potent and selective modulators of critical biological targets.[1] This in-depth technical guide provides a comprehensive overview of the biological importance of the cyclopenta[c]pyridinone core, delving into its diverse therapeutic applications, underlying mechanisms of action, and the key structure-activity relationships that govern its efficacy. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of derivatives, aiming to empower researchers in their quest to unlock the full therapeutic potential of this remarkable scaffold.
Introduction: The Rise of a Privileged Heterocycle
The journey of the cyclopenta[c]pyridinone core from a structural curiosity to a "privileged scaffold" in medicinal chemistry is a testament to its unique conformational and electronic properties. This bicyclic system, which marries a cyclopentane ring with a pyridinone moiety, offers a rigid, three-dimensional framework that is amenable to diverse functionalization. This structural rigidity allows for precise presentation of pharmacophoric elements, leading to high-affinity interactions with a range of biological targets.
Derivatives of the cyclopenta[c]pyridinone and related cyclopenta[c]pyridine cores have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, antiviral, insecticidal, and neuropharmacological effects.[1] Notably, this scaffold has been successfully exploited in the development of antagonists for the calcitonin gene-related peptide (CGRP) receptor, a key target in migraine therapy, and as a foundational structure for novel protein kinase inhibitors.
This guide will navigate the multifaceted biological landscape of the cyclopenta[c]pyridinone core, providing both a high-level strategic overview and the granular, practical details necessary for its application in a research and development setting.
Key Biological Activities and Therapeutic Targets
The therapeutic potential of the cyclopenta[c]pyridinone core is broad, with derivatives showing promise in multiple disease areas. The following sections highlight the most significant and well-documented biological activities.
Neuropharmacological Applications: CGRP Receptor Antagonism
A landmark application of the broader cyclopenta[b]pyridine scaffold is in the development of potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a critical mediator in the pathophysiology of migraine.[2] CGRP, a 37-amino acid neuropeptide, is a potent vasodilator and is implicated in pain transmission. Elevated levels of CGRP are observed during migraine attacks, and blocking its receptor has proven to be an effective therapeutic strategy.
Several patented compounds incorporating a spiro[cyclopenta[b]pyridine]-pyrrolo[2,3-b]pyridine core have been developed as CGRP receptor antagonists. These molecules are designed to occupy the binding site of CGRP on its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), thereby preventing the downstream signaling cascade that leads to vasodilation and neurogenic inflammation.
Oncology: Protein Kinase Inhibition
The pyridinone moiety is a well-established "hinge-binder" in the design of protein kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of these enzymes. The fusion of a cyclopentane ring to this core provides a scaffold for extending into other regions of the kinase active site, enabling the development of potent and selective inhibitors.
Derivatives of pyridin-2(1H)-one have been shown to inhibit c-Src kinase, a non-receptor tyrosine kinase that is often overexpressed in various human tumors. One such derivative, 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one, exhibited a half-maximal inhibitory concentration (IC50) of 12.5 μM against c-Src kinase.[3] The development of organometallic complexes incorporating pyridinone-based ligands has also yielded potent kinase inhibitors, demonstrating the versatility of this core in medicinal chemistry.
Anti-inflammatory Activity: Modulation of the NF-κB Pathway
Chronic inflammation is a hallmark of numerous diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. The NF-κB signaling pathway is a key target for anti-inflammatory drug discovery. The anti-inflammatory properties of the related pyridazinone core have been well-documented, and recent evidence suggests that cyclopenta[c]pyridinone derivatives may also exert their effects through this pathway.
Antiviral and Agrochemical Applications
Beyond human therapeutics, the cyclopenta[c]pyridine core has demonstrated significant potential in agriculture. Derivatives based on the natural product cerbinal have been synthesized and evaluated as potent agents against the Tobacco Mosaic Virus (TMV).[4][5] For instance, a derivative containing a m-methoxyphenyl substitution showed potent in vivo anti-TMV activity, with an inactivation effect of 51.1 ± 1.9%, a curative effect of 50.7 ± 3.6%, and a protection effect of 53.8 ± 2.8% at a concentration of 500 μg/mL.[4] These compounds have also exhibited insecticidal and broad-spectrum fungicidal activities.[4]
Quantitative Overview of Biological Activity
To provide a clearer perspective on the potency of compounds derived from the cyclopenta[c]pyridinone and related scaffolds, the following table summarizes key quantitative data from the literature.
| Compound Class/Derivative | Target | Biological Activity | IC50/EC50/Activity | Reference |
| Spiro[cyclopenta[b]pyridine] derivative | CGRP Receptor | Migraine Therapy | Potent Antagonism | [6] |
| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | c-Src Kinase | Anticancer | 12.5 μM | [3] |
| 5-Aryl-cyclopenta[c]pyridine (4k, m-methoxyphenyl) | Tobacco Mosaic Virus (TMV) | Antiviral (in vivo) | 53.8 ± 2.8% protection at 500 μg/mL | [4] |
| 5-Aryl-cyclopenta[c]pyridine (4i, 3,4,5-trifluorophenyl) | Sclerotinia sclerotiorum | Fungicidal | 91.9% inhibition at 50 μg/mL | [4] |
| Pyridazinone Derivative | C-terminal Src Kinase (CSK) | Immuno-oncology | Potent biochemical and cellular activity | [7] |
Key Signaling Pathways
The biological effects of cyclopenta[c]pyridinone derivatives are underpinned by their modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.
The MAP Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature of many cancers. The MEKK1-MKK1/2-MPK4 cascade is one such pathway that is guarded by the NB-LRR protein SUMM2.[8] The ability of pyridinone-based compounds to inhibit kinases like c-Src suggests that derivatives of the cyclopenta[c]pyridinone core may also impinge on the MAPK pathway, potentially at the level of specific MAPKKs or MAPKs, to exert their antiproliferative effects.
Caption: Putative inhibition of the MAPK signaling pathway by cyclopenta[c]pyridinone derivatives.
The NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the innate immune response and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The anti-inflammatory effects of some pyridazinone derivatives are attributed to their ability to inhibit this pathway.
Caption: Proposed mechanism of NF-κB pathway inhibition by cyclopenta[c]pyridinone derivatives.
Experimental Protocols
The successful exploration of the cyclopenta[c]pyridinone scaffold requires robust and reproducible experimental methods. This section provides detailed, self-validating protocols for the synthesis of a representative core structure and for a key biological assay.
Synthesis of a 5H-Cyclopenta[c]pyridin-7(6H)-one Derivative
This protocol describes a one-pot synthesis of a dihydro-cyclopenta[c]pyridine intermediate followed by an oxidation step to yield the target 5H-cyclopenta[c]pyridin-7(6H)-one.[6]
Materials:
-
Substituted benzaldehyde
-
Cyclopentanone
-
Cyanoacetamide
-
Ammonium acetate
-
Ethanol
-
Manganese(II) triflate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the Dihydro-cyclopenta[c]pyridine Intermediate
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted benzaldehyde (10 mmol, 1.0 eq), cyclopentanone (12 mmol, 1.2 eq), cyanoacetamide (10 mmol, 1.0 eq), and ammonium acetate (80 mmol, 8.0 eq) in 100 mL of ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 500 mL of ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration, washing the solid with cold water.
-
Dry the solid under vacuum to yield the crude dihydro-cyclopenta[c]pyridine intermediate.
-
Purify the intermediate by recrystallization from ethanol or by silica gel column chromatography.
Step 2: Oxidation to 5H-Cyclopenta[c]pyridin-7(6H)-one
-
In a 250 mL round-bottom flask, dissolve the purified intermediate (5 mmol) in 50 mL of acetonitrile.
-
Add Mn(OTf)₂ (0.25 mmol, 5 mol%) to the solution.
-
Slowly add t-BuOOH (25 mmol, 5.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5H-Cyclopenta[c]pyridin-7(6H)-one derivative.
Characterization: The structure and purity of the synthesized compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
Melting Point: To assess purity.
CGRP Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CGRP receptor.[2][9][10]
Materials:
-
HEK293T cells co-expressing human CLR and RAMP1
-
[¹²⁵I-Tyr]-hCGRP (radioligand)
-
Unlabeled hCGRP (for determining non-specific binding)
-
Test compounds (cyclopenta[c]pyridinone derivatives)
-
Binding Buffer: 20 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 20 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4
-
96-well microtiter plates
-
Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare cell membranes from HEK293T cells expressing the CGRP receptor. Determine the protein concentration using a standard method (e.g., BCA assay).
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations (typically from 1 pM to 10 µM), and 50 µL of [¹²⁵I-Tyr]-hCGRP (at a final concentration equal to its Kd, e.g., ~1 nM).
-
For determining total binding, add 50 µL of binding buffer instead of the test compound.
-
For determining non-specific binding, add 50 µL of a high concentration of unlabeled hCGRP (e.g., 1 µM) instead of the test compound.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.
-
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Structure-Activity Relationships (SAR)
The biological activity of cyclopenta[c]pyridinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. A comprehensive understanding of SAR is essential for the rational design of more potent and selective compounds.
-
Substitution on the Pyridinone Ring: The pyridinone ring is often crucial for interaction with the target protein. For kinase inhibitors, substituents that can form hydrogen bonds with the hinge region of the ATP-binding site are generally favored.
-
Aryl Substituents: In the case of anti-TMV agents derived from cerbinal, the introduction of an aryl group at the 5-position of the cyclopenta[c]pyridine core was found to be critical for activity. The electronic properties and substitution pattern of this aryl ring significantly influence potency.[4] For example, a m-methoxyphenyl group led to high in vivo activity.[4]
-
Organometallic Moieties: The incorporation of organometallic fragments, such as ruthenium complexes, can dramatically alter the biological activity and selectivity profile of the parent scaffold, leading to potent kinase inhibitors.
-
Fused Ring Systems: The fusion of additional heterocyclic rings to the cyclopenta[c]pyridine core, such as in the case of CGRP antagonists, can create complex three-dimensional structures that provide highly specific interactions with the target receptor.
Conclusion and Future Perspectives
The cyclopenta[c]pyridinone core has firmly established itself as a privileged scaffold in medicinal chemistry and agrochemical research. Its synthetic tractability, rigid conformational properties, and the diverse range of biological activities exhibited by its derivatives underscore its continued importance.
Future research in this area is likely to focus on several key aspects:
-
Exploration of New Biological Targets: The proven versatility of the scaffold suggests that it may be effective against a wider range of targets than currently identified. High-throughput screening of cyclopenta[c]pyridinone libraries against diverse biological targets could unveil novel therapeutic applications.
-
Development of More Selective Kinase Inhibitors: While promising results have been achieved, the development of kinase inhibitors with improved selectivity profiles remains a key challenge. Structure-based drug design and a deeper understanding of SAR will be crucial in this endeavor.
-
Elucidation of Novel Mechanisms of Action: For many of the observed biological activities, the precise molecular mechanisms remain to be fully elucidated. Further studies into the signaling pathways modulated by these compounds will provide valuable insights for future drug development.
References
-
Andreotti, D., et al. (2006). Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding. Journal of Biological Chemistry, 281(24), 16449-16457. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Dotsenko, V. V., et al. (2019). The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. Chemistry of Heterocyclic Compounds, 55(8), 935-949. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
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El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24867–24883. [Link]
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Li, L., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry, 73(2), 1672–1681. [Link]
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Li, L., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
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Deganutti, G., & Moro, S. (2021). Exploring Ligand Binding to Calcitonin Gene-Related Peptide Receptors. Frontiers in Molecular Biosciences, 8, 783321. [Link]
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Subehan, et al. (2018). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. [Link]
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Walker, C. S., et al. (2018). Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. ACS Pharmacology & Translational Science, 1(3), 181–193. [Link]
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El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24867-24883. [Link]
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El-Sayed, N. N. E., et al. (2022). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. ResearchGate. [Link]
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Zhang, X., et al. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules, 27(21), 7187. [Link]
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Li, L., et al. (2024). Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry, 72(12), 5438–5448. [Link]
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Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2538-2545. [Link]
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Asif, M. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]
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Li, L., et al. (2024). Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. ResearchGate. [Link]
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Hovsepyan, R., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds, 57(11), 1145-1152. [Link]
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Goldstein, D. M., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1438–1443. [Link]
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Wang, Y., et al. (2021). Quadruple-editing of the MAPK and PI3K pathways effectively blocks the progression of KRAS-mutated colorectal cancer cells. Journal of Nanobiotechnology, 19(1), 324. [Link]
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Zhang, Z., & Zhang, Y. (2015). MAP kinase signalling: interplays between plant PAMP- and effector-triggered immunity. Cellular and Molecular Life Sciences, 72(13), 2481–2489. [Link]
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Elmaaty, A. A., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(15), 5824. [Link]
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Kandeel, M., et al. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 26(15), 4463. [Link]
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Engkvist, O., et al. (2011). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate. [Link]
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MDPI. (n.d.). Special Issue : Design and Study of Kinase Inhibitors. Molecules. [Link]
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Ghasemi, F., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Medicinal Chemistry, 28(31), 6349-6387. [Link]
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Iannazzo, D., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3358. [Link]
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Methodological & Application
Synthesis of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of the novel heterocyclic scaffold, 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one. The presented synthetic strategy is designed to be robust and adaptable, leveraging a key intramolecular cyclization reaction. This guide offers in-depth technical details, scientifically grounded explanations for experimental choices, and detailed protocols to facilitate the successful synthesis of this promising molecule for applications in medicinal chemistry and drug discovery.
Introduction: The Potential of the Cyclopenta[c]pyridine Core
Fused pyridine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The cyclopenta[c]pyridine framework, in particular, offers a unique three-dimensional architecture that can be exploited for the development of novel drugs targeting a range of biological targets. The introduction of a methyl group at the 3-position provides an additional vector for modifying the steric and electronic properties of the molecule, potentially enhancing its pharmacological profile.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one is approached through a convergent strategy, culminating in the formation of the fused cyclopentanone ring. The key disconnection lies in the cyclopentanone ring, which can be constructed via an intramolecular Thorpe-Ziegler reaction of a suitably functionalized 3-methylpyridine precursor. This retrosynthetic analysis is depicted below:
Caption: Retrosynthetic pathway for 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one.
This strategy involves the initial preparation of a 3-methylpyridine core bearing two functionalizable methyl groups at the 4 and 5 positions. These are then converted to cyanomethyl groups to furnish the dinitrile precursor required for the Thorpe-Ziegler cyclization.
Detailed Synthetic Protocols
Part A: Synthesis of 3-Methyl-4,5-pyridinedimethanol
The synthesis begins with the preparation of the key diol intermediate. While not commercially available, it can be synthesized from a suitable precursor such as 3,4,5-collidine (3,4,5-trimethylpyridine) through selective oxidation of the 4- and 5-methyl groups.
Protocol 1: Oxidation of 3,4,5-Collidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-collidine in a suitable solvent such as pyridine.
-
Oxidation: Slowly add a solution of selenium dioxide (SeO₂) in water to the reaction mixture. The molar ratio of collidine to SeO₂ should be optimized, typically starting with a 1:2 ratio.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and filter to remove selenium byproducts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield 3-methyl-4,5-pyridinedimethanol.
Part B: Synthesis of 4,5-Bis(chloromethyl)-3-methylpyridine
The diol is then converted to the corresponding dichloride, a more reactive intermediate for the subsequent cyanation step.
Protocol 2: Chlorination of 3-Methyl-4,5-pyridinedimethanol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a magnetic stirrer, suspend 3-methyl-4,5-pyridinedimethanol in an inert solvent such as dichloromethane (DCM) or chloroform.
-
Chlorination: Cool the suspension in an ice bath and add thionyl chloride (SOCl₂) dropwise via the dropping funnel. A slight excess of thionyl chloride (e.g., 2.2 equivalents) is typically used.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully quench the excess thionyl chloride by slow addition to ice-water. Neutralize the solution with a base such as sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4,5-bis(chloromethyl)-3-methylpyridine can be used in the next step without further purification or can be purified by column chromatography if necessary.
Part C: Synthesis of 3-Methyl-4,5-pyridinediacetonitrile
This step involves the conversion of the dichloride to the dinitrile, the direct precursor for the intramolecular cyclization.
Protocol 3: Cyanation of 4,5-Bis(chloromethyl)-3-methylpyridine
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-bis(chloromethyl)-3-methylpyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. The use of a phase-transfer catalyst such as a quaternary ammonium salt may improve the reaction rate and yield.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into water.
-
Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-methyl-4,5-pyridinediacetonitrile should be purified by column chromatography on silica gel.
Part D: Thorpe-Ziegler Cyclization and Hydrolysis
This is the key ring-forming step to construct the cyclopentanone moiety, followed by hydrolysis to yield the final product. The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles catalyzed by a strong base, which after hydrolysis yields a cyclic ketone.[1][2]
Caption: Mechanism of the Thorpe-Ziegler cyclization and subsequent hydrolysis.
Protocol 4: Synthesis of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one
-
Reaction Setup: In a flame-dried, multi-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide in a dry, aprotic solvent like toluene or tetrahydrofuran (THF). The reaction should be conducted under high-dilution conditions to favor intramolecular cyclization.
-
Cyclization: Prepare a solution of 3-methyl-4,5-pyridinediacetonitrile in the same dry solvent and add it dropwise to the base suspension at an elevated temperature (e.g., reflux).
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting dinitrile.
-
Hydrolysis: After the cyclization is complete, cool the reaction mixture and carefully quench the excess base with a proton source (e.g., slow addition of ethanol followed by water). Acidify the mixture with a strong acid such as hydrochloric acid or sulfuric acid and heat to reflux to hydrolyze the enaminonitrile intermediate.
-
Work-up: Cool the reaction mixture and neutralize it with a base.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography or recrystallization to afford pure 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| A | 3,4,5-Collidine | SeO₂ | Pyridine | Reflux | 50-60 |
| B | 3-Methyl-4,5-pyridinedimethanol | SOCl₂ | DCM | Reflux | 85-95 |
| C | 4,5-Bis(chloromethyl)-3-methylpyridine | NaCN | DMF | 60-80 °C | 70-80 |
| D | 3-Methyl-4,5-pyridinediacetonitrile | NaH, then H₃O⁺ | Toluene | Reflux | 60-70 |
Yields are estimated and may vary depending on the specific reaction conditions and scale.
Characterization
The final product, 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one, should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence and connectivity of all protons in the molecule.
-
¹³C NMR: To identify all unique carbon atoms.
-
IR Spectroscopy: To detect the characteristic carbonyl stretch of the cyclopentanone ring and other functional groups.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition of the product.
Conclusion
This application note provides a detailed and scientifically supported guide for the synthesis of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one. The proposed route, centered around the robust Thorpe-Ziegler cyclization, offers a reliable method for accessing this novel heterocyclic scaffold. The protocols and explanations provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to explore the potential of this and related molecules.
References
- Thorpe, J. F. The Thorpe Reaction. J. Chem. Soc., Trans.1904, 85, 1726-1761.
- Ziegler, K.; Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme, I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Ann. Chem.1933, 504, 94-130.
- Shimizu, S.; et al. Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH, 2000.
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Application Notes and Protocols for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one as a Pharmaceutical Intermediate
Introduction: The Strategic Value of the Cyclopenta[c]pyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutics. The pyridine nucleus is a well-established "privileged scaffold" due to its unique electronic properties and ability to form key hydrogen bonds with biological targets.[1][2] When fused with a cyclopentanone ring to form the 5H-cyclopenta[c]pyridin-7(6H)-one system, it creates a rigid, three-dimensional structure with multiple vectors for chemical modification. This bicyclic heterocycle serves as a versatile intermediate in the synthesis of compounds targeting a range of diseases, from viral infections to cancer.[3][4]
This guide provides a comprehensive overview of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one, a key derivative of this scaffold. We will explore its synthesis, chemical properties, and its application in the construction of more complex molecules with therapeutic potential, particularly as kinase inhibitors and antiviral agents. The protocols and insights provided herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Physicochemical Properties and Handling
A summary of the key properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 147646-27-3 | [5] |
| Molecular Formula | C₉H₉NO | Calculated |
| Molecular Weight | 147.18 g/mol | Calculated |
| Appearance | Off-white to yellow solid (predicted) | N/A |
| Storage | Store at 2-8°C under an inert atmosphere | General Practice |
Proposed Synthesis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
Workflow for Proposed Synthesis
Caption: Proposed two-part synthetic workflow for the target intermediate.
Protocol 1: Synthesis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
Rationale: This protocol adapts a known manganese-catalyzed oxidation method for related scaffolds.[7] The initial cyclocondensation is a standard approach for forming fused pyridine rings.[6] The choice of Mn(OTf)₂ as a catalyst is based on its demonstrated efficacy in oxidizing the CH₂ group adjacent to a pyridine ring.[7]
Materials:
-
3-Methyl-2,6-diaminopyridine
-
Cyclopentanone
-
Ethanol (absolute)
-
Manganese(II) triflate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Part 1: Dihydro-cyclopenta[c]pyridine Formation
-
Reaction Setup: To a round-bottom flask, add 3-methyl-2,6-diaminopyridine (1.0 eq), cyclopentanone (1.2 eq), and absolute ethanol to form a 0.5 M solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude intermediate can be purified by recrystallization from ethanol or carried forward to the next step after solvent removal.
Part 2: Oxidation to the Final Product
-
Reaction Setup: Dissolve the crude intermediate from Part 1 in acetonitrile (0.2 M).
-
Catalyst Addition: Add Mn(OTf)₂ (5 mol%) to the solution.
-
Oxidant Addition: Slowly add t-BuOOH (5.0 eq) to the reaction mixture at room temperature. Caution: This addition may be exothermic.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
Application as a Pharmaceutical Intermediate
The strategic placement of the methyl group and the reactive ketone on the 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one scaffold makes it an ideal starting point for creating libraries of compounds for drug discovery. Its utility is particularly evident in the synthesis of kinase inhibitors and antiviral agents.
Application in Kinase Inhibitor Synthesis
Rationale: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. The pyridine nitrogen of our intermediate can act as a crucial hydrogen bond acceptor. By functionalizing the scaffold, typically at the 3-position (which would require starting with a halogenated precursor), one can introduce substituents that occupy other regions of the kinase active site, thereby conferring potency and selectivity. A prominent example in a related system is the c-Met/Ron dual kinase inhibitor, MK-8033, which is based on a 5H-benzo[8][9]cyclohepta[1,2-b]pyridin-5-one core.[10]
To utilize our intermediate in a similar fashion, a common strategy would be to first introduce a handle for cross-coupling, such as a bromine atom. This would be achieved by starting the synthesis with a brominated pyridine derivative. The resulting "3-bromo-5-methyl-5H-cyclopenta[c]pyridin-7(6H)-one" is a powerful intermediate for diversification.
Workflow for Kinase Inhibitor Scaffolds
Caption: Diversification of a halogenated intermediate via cross-coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for forming C-C bonds.[11][12] This protocol describes the coupling of a hypothetical "3-bromo-5-methyl-5H-cyclopenta[c]pyridin-7(6H)-one" with an arylboronic acid. The choice of a palladium catalyst with a bulky phosphine ligand like XPhos is crucial for achieving high efficiency with heteroaryl halides.[11]
Materials:
-
3-Bromo-5-methyl-5H-cyclopenta[c]pyridin-7(6H)-one (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
XPhos Pd G2 (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a microwave vial, add 3-bromo-5-methyl-5H-cyclopenta[c]pyridin-7(6H)-one, the arylboronic acid, and potassium phosphate.
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G2 catalyst and XPhos ligand.
-
Reaction: Heat the reaction mixture in a microwave reactor to 100-120°C for 30-60 minutes, or alternatively, heat at 100°C in an oil bath overnight. Monitor for completion by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired coupled product.
Protocol 3: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are prevalent in pharmaceuticals.[13][14][15] This protocol allows for the introduction of a wide variety of primary and secondary amines at the 3-position of the scaffold. The use of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle.[16]
Materials:
-
3-Bromo-5-methyl-5H-cyclopenta[c]pyridin-7(6H)-one (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In an oven-dried flask under an argon atmosphere, combine Pd₂(dba)₃ and Xantphos in anhydrous toluene. Stir for 10 minutes.
-
Reagent Addition: Add the 3-bromo-5-methyl-5H-cyclopenta[c]pyridin-7(6H)-one, the amine, and sodium tert-butoxide.
-
Reaction: Heat the mixture to 100-110°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Application in Antiviral Drug Discovery
Rationale: Pyridine-fused heterocyclic compounds have shown promise as antiviral agents, targeting various stages of the viral life cycle.[17][18] The 5H-cyclopenta[c]pyridin-7(6H)-one core, in particular, has been identified as a valuable scaffold for developing novel antivirals.[1] The introduction of diverse substituents via the protocols described above allows for the exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity. For instance, derivatives of 5-aryl-cyclopenta[c]pyridine have demonstrated activity against the Tobacco Mosaic Virus (TMV).[19][20]
Conclusion
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one is a strategically important pharmaceutical intermediate. Its rigid, tricyclic core provides a well-defined three-dimensional structure, while its functional handles—the ketone and the adaptable pyridine ring—allow for extensive chemical modification. Although its direct synthesis and application are not yet widely documented, its close relationship to known bioactive scaffolds makes it a highly attractive starting point for discovery programs. The synthetic and functionalization protocols proposed in this guide, based on established and reliable chemical transformations, provide a clear roadmap for researchers to unlock the potential of this versatile building block in the development of next-generation kinase inhibitors and antiviral agents.
References
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Falb, E., & Hassner, A. (2019). Introducing a methyl group into pyridines and quinolines: A mini-review. HETEROCYCLES, 99(2), 765. [Link]
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Williams, J. M., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(32), 8437–8442. [Link]
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Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]
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Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, e202400467. [Link]
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Hassner, A., et al. (2019). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. ResearchGate. [Link]
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Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[8][9]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. Journal of Medicinal Chemistry, 56(6), 2294–2310. [Link]
-
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Li, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. [Link]
-
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-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5H-Cyclopenta[c]pyridin-7(6H)-one. Retrieved from [Link]
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Incyte Corp. (2023). U.S. Patent No. 11,851,442 B2. U.S. Patent and Trademark Office. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Fadda, A. A., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. [Link]
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The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Gîrd, C. E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]
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El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]
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Abdelhamid, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25299–25313. [Link]
- Wang, X., et al. (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
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Application Notes & Protocols: Investigating 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Rationale
The relentless pursuit of novel therapeutic agents in oncology has led to the exploration of diverse chemical scaffolds. Among these, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of research, forming the core of numerous FDA-approved anticancer drugs.[1] The pyridine moiety, a key structural component in many biologically active molecules, is of particular interest due to its ability to engage in various non-covalent interactions with biological targets.[2] This document provides a comprehensive guide to the investigation of a promising class of compounds: derivatives of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one .
While direct literature on the anticancer properties of this specific substituted scaffold is emerging, the parent structure, 5H-cyclopenta[c]pyridin-7(6H)-one, is recognized as a key intermediate in the synthesis of kinase inhibitors for cancer therapy. This suggests a strong rationale for exploring its derivatives as potential oncology therapeutics. Structurally related fused heterocyclic systems, such as the 5H-benzo[3][4]cyclohepta[1,2-b]pyridin-5-one core, have yielded potent dual inhibitors of c-Met and Ron kinases, which are implicated in various cancers.[5][6]
These application notes are designed to provide researchers with the foundational knowledge and detailed protocols necessary to synthesize, characterize, and evaluate the anticancer potential of novel 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one derivatives. The methodologies described herein are grounded in established practices and are intended to be adaptable to specific research objectives.
Section 2: Synthesis of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one Derivatives
The synthesis of a library of derivatives is a critical first step in any structure-activity relationship (SAR) study. A plausible and efficient method for generating a diverse set of these compounds is through a multi-component reaction, followed by an oxidation step. This approach allows for the introduction of various substituents to probe their impact on biological activity.
Protocol 2.1: General Synthesis of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one Derivatives
This protocol is a representative example and may require optimization based on the specific substrates used.
Materials:
-
Appropriate aromatic aldehyde
-
Ethyl acetoacetate
-
Substituted amine
-
Ammonium acetate
-
Ethanol (absolute)
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Acetonitrile
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Step 1: Synthesis of Dihydro-cyclopenta[c]pyridine Intermediate (Hantzsch-type reaction)
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), the substituted amine (1.0 eq), and ammonium acetate (1.2 eq) in absolute ethanol.
-
Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude dihydro-cyclopenta[c]pyridine intermediate.
-
Purify the intermediate by recrystallization from ethanol or by silica gel column chromatography.
Step 2: Oxidation to 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one
-
In a separate flask, dissolve the purified dihydro-cyclopenta[c]pyridine intermediate in acetonitrile.
-
Add Mn(OTf)₂ (5 mol%) to the solution.
-
Slowly add t-BuOOH (5.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
The Hantzsch-type reaction is a classic and efficient method for the synthesis of dihydropyridines, which are precursors to our target scaffold.
-
The use of Mn(OTf)₂ as a catalyst for the oxidation step provides a mild and effective way to aromatize the pyridine ring and form the desired ketone.[7]
Section 3: In Vitro Evaluation of Anticancer Activity
Once a library of derivatives has been synthesized and characterized, the next step is to assess their biological activity. A tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays, is recommended.
Protocol 3.1: Preliminary Cytotoxicity Screening using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HeLa for cervical cancer, A498 for kidney cancer)[4]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Self-Validation:
-
The inclusion of a positive control with a known IC₅₀ value helps to validate the assay's performance.
-
A no-cell control (medium only) should be included to determine background absorbance.
Workflow for In Vitro Anticancer Evaluation
Caption: Potential inhibition of the c-Met signaling pathway.
Section 5: In Vivo Evaluation in Preclinical Models
Promising compounds identified from in vitro studies should be evaluated in vivo to assess their efficacy and safety in a more complex biological system. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model.
Protocol 5.1: Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line that is sensitive to the test compound in vitro
-
Matrigel (optional, to enhance tumor growth)
-
Test compound formulated for in vivo administration (e.g., in a solution of DMSO and saline)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: Administer the test compound and vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Data Analysis:
-
Compare the tumor growth rates between the treated and control groups.
-
Calculate the tumor growth inhibition (TGI).
-
Assess any signs of toxicity, such as weight loss or changes in behavior.
Section 6: Data Summary and Interpretation
Table 1: Example Data Summary for a Series of Derivatives
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) MDA-MB-231 | IC₅₀ (µM) c-Met | In Vivo TGI (%) @ dose (mg/kg) |
| LEAD-01 | -H | -Ph | 1.2 | 0.5 | 65% @ 50 mg/kg |
| LEAD-02 | -Cl | -Ph | 0.8 | 0.3 | 78% @ 50 mg/kg |
| LEAD-03 | -H | -pyridyl | 2.5 | 1.1 | 45% @ 50 mg/kg |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
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In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. Mol Cancer Ther. 2016 Apr;15(4):640-50. [Link]
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Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[3][4]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. J Med Chem. 2013 Mar 28;56(6):2294-310. [Link]
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. 2017 Aug 18;22(8):1369. [Link]
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Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Adv. 2020;10(45):26953-26965. [Link]
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Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzoc[3][4]yclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. ResearchGate. [Link]
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Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Int J Mol Sci. 2023 Sep 13;24(18):14068. [Link]
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Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors. Bioorg Med Chem Lett. 2015 Nov 15;25(22):5332-6. [Link]
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Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorg Med Chem Lett. 2016 Apr 15;26(8):2051-6. [Link]
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Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Molecules. 2018 Jul 20;23(7):1799. [Link]
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Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). J Med Chem. 2012 Aug 23;55(16):7193-207. [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacol Res. 2021 Apr;166:105463. [Link]
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A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. MedChemComm. 2017;8(2):433-440. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. J Am Chem Soc. 2021 Jan 13;143(1):380-389. [Link]
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Nandrolone. Wikipedia. [Link]
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. 2022 Jul 8;7(28):24546-24560. [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[2][3][8]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Eur J Med Chem. 2021 Jan 1;209:112913. [Link]
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Application Notes and Protocols for the Investigation of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
Introduction: Unlocking the Potential of a Novel Heterocyclic Scaffold
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Fused heterocyclic systems that incorporate a pyridine ring are of particular interest as they offer a three-dimensional architecture that can be exploited for selective interactions with biological targets. The cyclopenta[c]pyridine scaffold, a prominent feature in various monoterpene pyridine alkaloids, has garnered attention for its diverse biological activities.[2][3] Derivatives of this core structure have demonstrated promising potential as antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological agents.[2][3][4]
This document provides a detailed experimental guide for the initial investigation of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one (CAS No. 147646-27-3).[5] Given the nascent stage of research on this specific molecule, this guide is structured as a comprehensive roadmap for its characterization. We will proceed from fundamental handling and characterization to a series of proposed screening protocols to elucidate its potential biological activities, drawing upon the established profile of the broader cyclopenta[c]pyridine class. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific research questions.
Compound Profile: 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
A thorough understanding of the physicochemical properties of a compound is the foundation of any successful experimental campaign.
| Property | Value | Source |
| CAS Number | 147646-27-3 | [5][6][7] |
| Molecular Formula | C₉H₉NO | [5] |
| Molecular Weight | 147.17 g/mol | [5] |
| IUPAC Name | 3-methyl-5,6-dihydrocyclopenta[c]pyridin-7-one | [7] |
| Purity | ≥95% (as commercially available) | [5] |
PART 1: Foundational Protocols - Handling, Storage, and Quality Control
Scientific integrity demands meticulous attention to the quality and handling of investigational compounds. The following protocols establish a baseline for reproducible research.
Compound Acquisition and Storage
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one is commercially available from several suppliers.[5][6][7] Upon receipt, the compound should be stored under conditions that ensure its stability. While specific stability data is not yet available, general best practices for heterocyclic compounds suggest storage at 2-8°C in a tightly sealed container, protected from light and moisture.
Preparation of Stock Solutions
The preparation of accurate and stable stock solutions is critical for all subsequent assays.
Protocol 1.2.1: Preparation of a 10 mM DMSO Stock Solution
-
Objective: To create a high-concentration stock solution for serial dilution in various assays.
-
Materials:
-
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 1.47 mg of the compound into the tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Quality Control Workflow
It is imperative to confirm the identity and purity of the compound before initiating biological screening.
Caption: Quality control workflow for verifying compound integrity.
PART 2: Biological Screening Protocols - A Hypothesis-Driven Approach
Based on the known bioactivities of cyclopenta[c]pyridine derivatives, we propose a tiered screening approach to efficiently identify the most promising therapeutic areas for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.[2][3]
Tier 1: Broad-Spectrum Activity Screening
This initial tier aims to cast a wide net, exploring potential antiviral, antifungal, and cytotoxic activities.
Protocol 2.1.1: Antiviral Activity Assay (Tobacco Mosaic Virus Model)
The anti-TMV activity of related 5-aryl-cyclopenta[c]pyridine derivatives has been reported, making this a logical starting point.[8][9] The half-leaf method provides a rapid and cost-effective preliminary assessment.
-
Objective: To evaluate the potential of the compound to inhibit the replication of Tobacco Mosaic Virus (TMV) in Nicotiana tabacum.
-
Methodology: The half-leaf method.
-
Procedure:
-
Cultivate Nicotiana tabacum L. plants to the 6-8 leaf stage.
-
Prepare a 0.5 mg/mL solution of the test compound in a suitable solvent (e.g., DMSO) diluted with water containing a surfactant.
-
Mechanically inoculate the entire surface of several leaves with a TMV suspension.
-
For Curative Effect: After 30 minutes of inoculation, gently smear the test solution onto the left half of each inoculated leaf, leaving the right half as a control.
-
For Protective Effect: Gently smear the test solution onto the left half of each leaf. After 24 hours, inoculate the entire leaf with TMV.
-
Incubate the plants in a greenhouse for 3-4 days.
-
Count the number of local lesions on both halves of the leaves.
-
Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
-
Protocol 2.1.2: Fungicidal Activity Assay (Mycelium Growth Rate Method)
Several 5-aryl-cyclopenta[c]pyridine derivatives have shown broad-spectrum fungicidal activity.[8][9]
-
Objective: To assess the compound's ability to inhibit the growth of pathogenic fungi.
-
Materials:
-
Test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Phytophthora infestans)[9]
-
Potato Dextrose Agar (PDA) medium
-
Test compound stock solution (10 mM in DMSO)
-
-
Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.
-
Add the test compound stock solution to the molten PDA to achieve final concentrations (e.g., 10, 50, 100 µM). Also, prepare a DMSO vehicle control plate.
-
Pour the PDA into sterile Petri dishes and allow them to solidify.
-
Place a 5 mm diameter mycelial disc from a fresh culture of the test fungus in the center of each plate.
-
Incubate the plates at 25°C until the mycelium in the control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony in both control and treated plates.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Tier 2: Mammalian Cell-Based Assays - Cytotoxicity and Neuroactivity
Should the compound show low general cytotoxicity, exploring its effects on mammalian cells is the next logical step, especially given the known neuropharmacological potential of this class of compounds.[2]
Protocol 2.2.1: General Cytotoxicity Assessment (MTT Assay)
This is a critical step to determine the therapeutic window of the compound.
-
Objective: To determine the concentration at which the compound exhibits toxicity to mammalian cells.
-
Materials:
-
A representative cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in a complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the old medium and add the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
-
Caption: A tiered approach for biological activity screening.
Tier 3: Exploring a Potential Mechanism of Action - Kinase Inhibition
Some related heterocyclic compounds have been investigated as potential kinase inhibitors.[10] If the compound shows low cytotoxicity and interesting activity in other screens, a kinase inhibition assay is a rational next step.
Protocol 2.3.1: In Vitro Kinase Inhibition Profiling
-
Objective: To screen the compound against a panel of kinases to identify potential targets.
-
Methodology: This is typically performed using commercially available kinase profiling services that utilize methods like radiometric assays (e.g., ³³P-ATP), fluorescence polarization, or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
General Procedure Outline:
-
Select a diverse panel of kinases relevant to diseases of interest (e.g., oncology, inflammation).
-
Provide the compound to a specialized contract research organization (CRO).
-
The compound will be tested at a standard concentration (e.g., 10 µM) against the kinase panel.
-
The percentage of inhibition for each kinase will be reported.
-
For any "hits" (kinases showing significant inhibition), a dose-response curve should be generated to determine the IC₅₀ value.
-
Conclusion and Future Directions
This document provides a foundational experimental framework for the initial characterization of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one. The proposed tiered screening cascade is designed to efficiently probe for a range of biological activities, informed by the known properties of the broader cyclopenta[c]pyridine chemical class. The results from these assays will provide a crucial data package to guide future research, including mechanism of action studies, lead optimization, and potential in vivo efficacy models. The key to success lies in a systematic approach, beginning with rigorous quality control and progressing through hypothesis-driven biological screening.
References
- 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one. Beijing Xinheng Technology Co., Ltd.
- 147646-27-3|3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one. BLDpharm.
- 3-METHYL-5H-CYCLOPENTA[C]PYRIDIN-7(6H)-ONE. Fluorochem.
- Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Deriv
- Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Deriv
- Validating the Biological Activity of 5H-Cyclopenta[c]pyridin-7(6H)
- Examples of bioactive cyclopenta[c]pyridine derivatives.
- Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Deriv
- Synthesis and Evaluation of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives as Novel Antiviral Agents. Benchchem.
- 5H-Cyclopenta[c]pyridin-7(6H)-one. MySkinRecipes.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. 5H-Cyclopenta[c]pyridin-7(6H)-one [myskinrecipes.com]
Analytical methods for "3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one" characterization
An Application Guide to the Comprehensive Analytical Characterization of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
Abstract
This application note provides a detailed, multi-technique guide for the analytical characterization of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one, a heterocyclic scaffold of interest in pharmaceutical and medicinal chemistry research. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale for each method. We will cover a logical workflow from initial purity assessment using High-Performance Liquid Chromatography (HPLC) to unambiguous structural elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmation of functional groups by Infrared (IR) Spectroscopy. The final, definitive confirmation of three-dimensional structure using X-ray Crystallography is also discussed. This document is intended for researchers, chemists, and quality control scientists in the drug development sector.
Introduction and Molecular Overview
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one is a fused heterocyclic compound featuring a pyridine ring fused to a cyclopentanone-derived lactam ring. The presence of the pyridine nitrogen, the lactam functionality, and the methyl substituent creates a molecule with specific electronic and steric properties, making it a valuable building block for designing targeted therapeutic agents, such as kinase inhibitors.
Accurate and comprehensive characterization is paramount to ensure the identity, purity, and stability of such a compound before its use in further chemical synthesis or biological screening. This guide establishes a self-validating analytical workflow where orthogonal techniques are used to build a complete and trustworthy profile of the molecule.
Molecular Structure:
(Simplified 2D representation)
Physicochemical Properties:
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₉H₉NO | Calculated |
| Molecular Weight | 147.18 g/mol | Calculated |
| Boiling Point (Parent) | 244°C at 760 mmHg | [1] (for parent C₈H₇NO) |
| Density (Parent) | 1.23 g/cm³ |[1] (for parent C₈H₇NO) |
The Analytical Characterization Workflow
A robust analytical strategy proceeds from general purity assessment to detailed structural confirmation. Each step provides complementary information, culminating in a comprehensive data package for the compound.
Caption: General analytical workflow for novel compound characterization.
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis due to its high resolution and sensitivity.[2] A reversed-phase method is typically the first choice for heterocyclic compounds of this nature.
Causality Behind Experimental Choices:
-
Column: A C18 reversed-phase column is selected for its versatility in separating compounds with moderate polarity and aromatic character.[2]
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (formic or trifluoroacetic acid) is used. The acid protonates the pyridine nitrogen, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support.[3]
-
Detector: A UV detector is ideal as the fused aromatic system is expected to have a strong chromophore. A photodiode array (PDA) detector is preferred to monitor across a wide wavelength range and check for co-eluting impurities.[2]
Protocol 3.1: Reversed-Phase HPLC (RP-HPLC) Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2][4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring from 210-400 nm; extract chromatogram at λmax.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]
Data Interpretation: The purity is calculated based on the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Mass Spectrometry for Molecular Weight and Formula Confirmation
Mass spectrometry (MS) provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) delivers an accurate mass measurement that can confirm the elemental composition.
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing heterocycles, as the pyridine nitrogen is readily protonated to form a stable [M+H]⁺ ion.[5]
-
Fragmentation: Collision-Induced Dissociation (CID) in MS/MS experiments helps to validate the structure. The fragmentation pattern of N-heterocycles is often characteristic and can reveal structural motifs.[6][7]
Protocol 4.1: LC-MS and HRMS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Chromatography: Use the HPLC method described in Protocol 3.1. This is crucial as it separates the analyte from potential interferences before it enters the mass spectrometer.
-
Ionization Source: ESI, Positive Mode.
-
MS Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
-
HRMS Analysis: Perform analysis in full scan mode with a resolving power >10,000. Calibrate the instrument immediately prior to analysis.
-
Data Interpretation:
-
Confirm the presence of the [M+H]⁺ ion at the expected m/z value.
-
For HRMS, the measured accurate mass should be within 5 ppm of the theoretical mass.
-
Analyze the fragmentation pattern in MS/MS mode to support the proposed structure.
-
Expected Mass Spectral Data:
| Ion | Formula | Theoretical m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₀NO⁺ | 148.0757 | Protonated molecular ion. |
| [M-CH₃+H]⁺ | C₈H₇NO⁺ | 133.0522 | Loss of the methyl radical. |
| [M-CO+H]⁺ | C₈H₁₀N⁺ | 120.0808 | Loss of carbon monoxide from the lactam. |
NMR Spectroscopy for Unambiguous Structure Elucidation
Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise atomic connectivity of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for a full assignment.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to. Together, these experiments allow for the unambiguous assignment of all H and C atoms.
Protocol 5.1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (TMS).
Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
The following assignments are predicted based on spectral data from the structurally similar isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and its analogues.[8][9]
Predicted ¹H NMR (400 MHz, CDCl₃):
| Proton | Predicted Shift (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| H4 | ~8.5 | s | 1H | Aromatic proton on pyridine ring, deshielded. |
| NH | ~7.5 | br s | 1H | Lactam proton, may exchange with D₂O. |
| H5 (CH₂) | ~3.1 | t, J ≈ 7 Hz | 2H | Methylene protons adjacent to C4a/C7a. |
| H5' (CH₂) | ~2.7 | t, J ≈ 7 Hz | 2H | Methylene protons adjacent to C5. |
| CH₃ | ~2.4 | s | 3H | Methyl group on the pyridine ring. |
Predicted ¹³C NMR (101 MHz, CDCl₃):
| Carbon | Predicted Shift (ppm) | Notes |
|---|---|---|
| C7 (C=O) | ~204 | Carbonyl carbon of the lactam.[8] |
| C4a, C7a | ~160-175 | Pyridine and fused ring junction carbons. |
| C4 | ~150 | Aromatic CH. |
| C3 | ~135 | Aromatic C with methyl substituent. |
| C5 | ~36 | Aliphatic CH₂.[8] |
| C5' | ~29 | Aliphatic CH₂.[8] |
| CH₃ | ~18 | Methyl carbon. |
Infrared Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Causality Behind Experimental Choices:
-
N-H Stretch: The lactam N-H bond will have a characteristic stretching vibration.
-
C=O Stretch: The carbonyl group of the lactam is a very strong IR absorber. Its frequency is sensitive to ring size; a five-membered lactam (γ-lactam) typically absorbs around 1700 cm⁻¹.[10][11]
-
C=C/C=N Stretches: Aromatic and pyridine ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.
Protocol 6.1: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
|---|---|---|
| ~3200 | N-H Stretch (Lactam) | Medium |
| ~2950 | C-H Stretch (Aliphatic/Methyl) | Medium |
| ~1705 | C=O Stretch (γ-Lactam) | Strong |
| 1600-1450 | C=C and C=N Stretches (Aromatic/Pyridine) | Medium-Strong |
X-Ray Crystallography for Absolute Structural Confirmation
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including relative and absolute stereochemistry.[12] It is considered the gold standard for structural proof.
Causality Behind Experimental Choices:
-
This technique is definitive. It directly visualizes the electron density of the atoms in the crystal lattice, confirming connectivity, bond lengths, bond angles, and intermolecular interactions.[13]
Protocol 7.1: Single-Crystal X-Ray Diffraction (General Workflow)
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents (e.g., ethyl acetate, methanol, acetone).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model of the atomic positions.[14]
Data Interpretation: The final refined structure provides a complete 3D model of the molecule, confirming the identity of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one beyond any doubt. The process also confirms the packing arrangement in the solid state.[13][15]
Caption: Integration of orthogonal analytical data to validate the molecular structure.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Barnes, C. S., et al. MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry, 1973, 26(5), 1031-1041. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
Kulikova, M., et al. "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry." Molecules, 2022, 27(15), 4984. [Link]
-
SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
van den Brand, E. R., et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Analytical and Bioanalytical Chemistry, 2020, 412, 5657–5668. [Link]
-
Zainuri, D. A., et al. "The Effects of Conjugated Fused Ring System: An Investigation of Electronic, Nonlinear Optical, X-Ray Structural Properties and Computational Studies on Chalcone Derivatives." Journal of Molecular Structure, 2022, 1265, 133405. [Link]
-
Talapatra, S. K., & Talapatra, B. "Fused Ring Systems." Basic Concepts in Organic Stereochemistry, 2023, 175-194. [Link]
-
Lemmerer, A., et al. "Enclathration of Saturated Five-Membered Rings by Tricyclic Fused Host Systems." Crystal Growth & Design, 2021, 21(11), 6439–6450. [Link]
-
University of Zielona Góra. Carbonyl compounds - IR spectroscopy. [Link]
-
Nedol'ev, N. A., et al. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 2004, 40, 1401-1406. [Link]
-
Al-Shibani, G. A., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Organic Chemistry, 2014, 4, 139-151. [Link]
-
ResearchGate. FTIR study of five complex β-lactam molecules. [Link]
-
Morcillo, M. A., et al. "FTIR study of five complex beta-lactam molecules." Journal of Molecular Structure, 2002, 609(1-3), 169-181. [Link]
-
Smith, A. D., et al. "The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT Insights." ACS Catalysis, 2018, 8(5), 4007-4014. [Link]
-
Supporting Information for "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues..." [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
El-Ghanam, A. M. A., et al. "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion." ACS Omega, 2022, 7(28), 24599-24611. [Link]
-
El-Ghanam, A. M. A., et al. "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches." ACS Omega, 2022, 7(28), 24599-24611. [Link]
-
MySkinRecipes. 5H-Cyclopenta[c]pyridin-7(6H)-one. [Link]
-
Wang, C., et al. "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water." Green Chemistry, 2016, 18, 5241-5245. [Link]
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"3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one" NMR analysis
An Application Note and Protocol for the Complete NMR-Based Structural Elucidation of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
Abstract
This document provides a comprehensive guide for the structural analysis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one (CAS: 147646-27-3) using Nuclear Magnetic Resonance (NMR) spectroscopy. The cyclopenta[c]pyridine scaffold is a key structural motif in medicinal chemistry, with derivatives showing potential antibacterial, antiviral, and neuropharmacological activities.[1] Accurate and unambiguous structural verification is therefore critical for drug development and chemical research. This guide details a multi-technique NMR approach, beginning with standard one-dimensional (1D) ¹H and ¹³C NMR, and progressing to two-dimensional (2D) experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). We provide not only step-by-step experimental protocols but also the underlying scientific rationale for each step, enabling researchers to adapt these methods for analogous compounds. The protocols are designed to be self-validating, ensuring trustworthy and reproducible results.
Introduction: Structural and Spectroscopic Rationale
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one is a bicyclic heterocyclic compound featuring a pyridine ring fused to a cyclopentanone ring, which also incorporates a lactam (amide within a ring) structure. The structural elucidation of such a molecule requires a detailed assignment of all proton and carbon signals, which can be challenging due to the fused, non-symmetrical nature of the scaffold.
Key Structural Features for NMR Analysis:
-
Pyridine Ring: The electron-withdrawing nitrogen atom and aromatic ring current will cause protons on this ring to resonate at a low field (downfield) in the ¹H NMR spectrum.[2] The α-protons (adjacent to N) are typically the most deshielded.[2]
-
Cyclopentanone Moiety: This includes two methylene (CH₂) groups and a carbonyl carbon (C=O). The protons on the α-carbon to the carbonyl group are expected to be deshielded relative to simple alkanes. The carbonyl carbon itself will appear at a very low field in the ¹³C NMR spectrum (typically >200 ppm for ketones, but the lactam nature will shift this upfield).[3]
-
Lactam NH: The amide proton (N-H) is expected to be a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.
-
Methyl Group: This will appear as a sharp singlet in the upfield region of the ¹H spectrum.
To resolve ambiguities in signal assignment, 2D NMR techniques are essential. COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons.[4][5] HSQC experiments correlate protons directly to the carbons they are attached to, providing unambiguous ¹H-¹³C one-bond connectivity.[4][5]
Caption: Molecular structure with numbering for NMR assignments.
Predicted Spectroscopic Data
Based on the analysis of similar pyridine and cyclopentanone derivatives, the following tables summarize the predicted chemical shifts for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.[2][3][6][7]
Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Atom No. | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
|---|---|---|---|---|
| H1 | ~8.4 - 8.6 | d | ~5.0 | Aromatic proton α to pyridine nitrogen, highly deshielded.[2] |
| H4 | ~7.2 - 7.4 | d | ~5.0 | Aromatic proton β to pyridine nitrogen, coupled to H1.[2] |
| H5 (CH₂) | ~2.9 - 3.1 | t | ~7.0 | Methylene protons α to both the aromatic ring and the C=O group. |
| H6 (NH) | ~7.5 - 8.5 | br s | - | Amide proton, chemical shift is variable and peak may be broad. |
| H8 (CH₃) | ~2.3 - 2.5 | s | - | Methyl group attached to the aromatic ring. |
| H9 (CH₂) | ~2.6 - 2.8 | t | ~7.0 | Methylene protons β to the C=O group. |
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Atom No. | Predicted δ (ppm) | Rationale |
|---|---|---|
| C1 | ~148 - 152 | Aromatic carbon α to pyridine nitrogen.[2] |
| C3 | ~145 - 149 | Quaternary aromatic carbon bearing the methyl group. |
| C3a | ~130 - 135 | Quaternary aromatic carbon at the ring junction. |
| C4 | ~120 - 124 | Aromatic CH carbon β to pyridine nitrogen.[2] |
| C4a | ~160 - 165 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| C5 | ~35 - 40 | Methylene carbon α to the carbonyl group.[6] |
| C7 (C=O) | ~170 - 175 | Lactam carbonyl carbon, shifted upfield from a typical ketone.[3] |
| C8 (CH₃) | ~18 - 22 | Methyl carbon. |
| C9 | ~28 - 33 | Methylene carbon β to the carbonyl group.[7] |
Experimental Protocols
The following protocols are designed for a standard 500 MHz NMR spectrometer.
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is paramount for acquiring high-quality, reproducible NMR data. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a good starting point for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual signal. Tetramethylsilane (TMS) is added as an internal standard for accurate chemical shift referencing (0.00 ppm for both ¹H and ¹³C).
Materials:
-
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one (5-10 mg)
-
Deuterated Chloroform (CDCl₃, 99.8% D)
-
Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Pipettes and vial
Procedure:
-
Weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add ~0.6 mL of CDCl₃ to the vial.
-
Add one drop of TMS solution (typically 1% in CDCl₃) to serve as the internal standard.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer spinner turbine.
Protocol 2: 1D NMR Data Acquisition
Rationale: 1D spectra provide the foundational information. ¹H NMR is highly sensitive and gives information on proton environments and couplings. ¹³C NMR reveals the carbon skeleton but requires more scans due to the low natural abundance (1.1%) of the ¹³C isotope.[2]
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
-
Set acquisition parameters:
-
Spectral Width: 16 ppm (centered around 6 ppm)
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
-
Acquire the Free Induction Decay (FID).
-
Process the data: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
¹³C{¹H} NMR Acquisition (Proton-Decoupled):
-
Use the same locked and shimmed sample.
-
Set acquisition parameters:
-
Spectral Width: 240 ppm (centered around 120 ppm)
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Pulse Angle: 30 degrees
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (to achieve adequate signal-to-noise).
-
-
Acquire and process the data similarly to the ¹H spectrum, referencing the TMS signal to 0.00 ppm.
Protocol 3: 2D NMR Data Acquisition (COSY & HSQC)
Rationale: 2D experiments are crucial for definitive structural assignment. A COSY spectrum shows which protons are coupled (typically through 2-3 bonds), helping to map out spin systems.[5] An HSQC spectrum is a proton-detected heteronuclear experiment that is more sensitive than ¹³C NMR and directly maps each proton to its attached carbon, resolving any ambiguity in ¹³C assignments.[4][5]
¹H-¹H COSY Acquisition:
-
Use the same sample and conditions.
-
Select a gradient-enhanced COSY pulse program (e.g., cosygpqf).
-
Set spectral widths in both dimensions (F1 and F2) to match the ¹H spectrum (~16 ppm).
-
Set the number of increments in the indirect dimension (F1) to at least 256.
-
Set the number of scans per increment to 2-4.
-
Acquire and process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions. Symmetrize the spectrum if necessary.
¹H-¹³C HSQC Acquisition:
-
Use the same sample and conditions.
-
Select a gradient-enhanced, sensitivity-improved HSQC pulse program (e.g., hsqcedetgpsisp2.3).
-
Set the F2 (¹H) dimension spectral width to ~16 ppm.
-
Set the F1 (¹³C) dimension spectral width to ~180 ppm (or a range that covers all expected protonated carbons, e.g., 10-160 ppm).
-
Set the number of increments in the F1 dimension to at least 256.
-
Set the number of scans per increment to 4-8.
-
Acquire and process the 2D data.
Data Analysis and Structural Confirmation Workflow
The following workflow ensures a logical and self-validating approach to interpreting the spectral data.
Caption: Workflow for NMR-based structural elucidation.
-
Assign Proton Spin Systems (¹H and COSY):
-
Identify the singlet for the methyl group (H8).
-
Locate the two aromatic protons (H1, H4). The COSY spectrum should show a cross-peak between them, confirming their ortho-relationship.
-
Identify the two triplets for the methylene groups (H5, H9). The COSY spectrum should show a cross-peak between H5 and H9, confirming their connectivity in the five-membered ring.
-
Identify the broad singlet for the amide proton (H6).
-
-
Assign Protonated Carbons (HSQC):
-
Use the HSQC spectrum to correlate the assigned protons to their directly attached carbons.
-
The H1 signal will correlate to C1.
-
The H4 signal will correlate to C4.
-
The H5 triplet will correlate to C5.
-
The H9 triplet will correlate to C9.
-
The H8 singlet will correlate to C8.
-
-
Assign Quaternary Carbons (¹³C and other data):
-
The remaining signals in the ¹³C spectrum belong to the quaternary carbons (C3, C3a, C4a, C7).
-
The signal furthest downfield (~170-175 ppm) is the lactam carbonyl, C7.
-
The other three quaternary carbons can be assigned based on expected chemical shifts from literature and predictive software. For more complex structures, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be used to confirm these assignments through long-range (2-3 bond) H-C correlations.
-
By following this workflow, every proton and carbon signal can be assigned logically, leading to the unambiguous confirmation of the structure of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
References
- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- AlQalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives.
- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.).
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- ResearchGate. (2006). Unsymmetrical covariance processing of COSY or TOCSY and HSQC NMR data to obtain....
- The Royal Society of Chemistry. (n.d.). Divergent Synthetic Route to New Cyclopenta[c]pyran Iridoids....
- ChemicalBook. (n.d.). Cyclopentanone(120-92-3) 13C NMR spectrum.
- SpectraBase. (n.d.). Cyclopentanone - Optional[13C NMR] - Chemical Shifts.
- SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC).
- ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment.
- Diva-portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.).
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm.
- BLDpharm. (n.d.). 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one.
- PubMed. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives.
Sources
- 1. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 7. Cyclopentanone(120-92-3) 13C NMR spectrum [chemicalbook.com]
Application Notes & Protocols: 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one in Medicinal Chemistry
Introduction: The Versatility of the Cyclopenta[c]pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its unique electronic properties and ability to engage in crucial hydrogen bonding interactions.[1][2] When fused with other ring systems, its potential is further amplified. The 5H-cyclopenta[c]pyridin-7(6H)-one core, and its derivatives, represent a class of such fused heterocycles that have garnered significant interest as a "privileged scaffold." This framework provides a rigid, three-dimensional structure that can be strategically functionalized at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve high-affinity binding with various biological targets.[3][4]
Derivatives of the cyclopenta[c]pyridine skeleton have demonstrated a remarkable breadth of biological activities, including antiviral, anticancer, fungicidal, insecticidal, anti-inflammatory, and neuropharmacological effects.[1][5] This guide provides an in-depth exploration of two prominent applications of this scaffold: the development of novel antiviral agents and its use as a foundational structure for designing potent protein kinase inhibitors for cancer therapy. We will delve into the mechanistic rationale, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.
Application I: Development of Novel Antiviral Agents
The emergence of viral resistance necessitates a continuous pipeline of new antiviral therapeutics. The cyclopenta[c]pyridine scaffold has proven to be a fertile ground for discovering compounds with significant antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV), which serves as a valuable model system.[3]
Scientific Rationale & Mechanistic Insights
Research has shown that introducing aryl groups at the 5-position of the cyclopenta[c]pyridine core can lead to compounds with potent anti-TMV activity, in some cases exceeding that of the commercial agent Ribavirin.[6] Molecular docking studies suggest that these derivatives exert their effect by binding to TMV receptor proteins. The addition of a benzene ring appears to enhance the binding affinity with key amino acid residues within the receptor's active site, thereby inhibiting viral processes.[6][7]
Structure-Activity Relationship (SAR) Highlights
Systematic modification of the 5-aryl substituent has yielded critical insights into the SAR for anti-TMV activity:
-
Substitution Pattern: The position of substituents on the aryl ring is crucial. For instance, compound 4k , featuring a meta-methoxyphenyl group, displayed the most potent overall anti-TMV activity in one study.[6]
-
Electronic Effects: The introduction of both electron-donating and electron-withdrawing groups has been explored, leading to derivatives with a range of potencies. This suggests that a combination of steric bulk and electronic properties governs the interaction with the target protein.[7]
-
Enhanced Potency: Several derivatives, such as 4g and 4k , have demonstrated higher inactivation and protection effects against TMV compared to Ribavirin at equivalent concentrations.[6][8]
Data Presentation: Anti-TMV Activity
The following table summarizes the comparative in vivo anti-TMV activity of key 5-aryl-cyclopenta[c]pyridine derivatives against the commercial standard, Ribavirin.
| Compound | Substituent | Inactivation Effect (%) at 500 µg/mL | Curative Effect (%) at 500 µg/mL | Protection Effect (%) at 500 µg/mL | Source(s) |
| 4k | m-methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 | [6][8] |
| 4g | Not Specified | Higher than Ribavirin | Not Reported | Higher than Ribavirin | [6][8] |
| Ribavirin | Commercial Agent | Lower than 4g and 4k | Not Reported | Lower than 4g and 4k | [6][8] |
Higher percentages indicate greater antiviral activity.
Application II: Scaffold for Kinase Inhibitor Design in Oncology
The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.[9] The rigid structure of the cyclopenta[c]pyridine core makes it an excellent starting point for designing inhibitors that can fit into the highly conserved ATP-binding pocket of kinases.[4]
Scientific Rationale & Target Focus: c-Met/Ron Kinases
While direct studies on "3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one" as a kinase inhibitor are emerging, a closely related and more complex analog, 5H-benzo[6][10]cyclohepta[1,2-b]pyridin-5-one , forms the core of MK-8033 , a potent and specific dual inhibitor of c-Met and Ron receptor tyrosine kinases.[11][12] The c-Met and Ron signaling pathways are critical drivers of cell proliferation, migration, and invasion, and their aberrant activation is implicated in the progression and metastasis of numerous cancers.[12]
The design of MK-8033 illustrates a key strategy: using the core scaffold to anchor the molecule in the kinase hinge region, while extending substituents into other pockets to achieve potency and selectivity.[11] Specifically, MK-8033 shows a preferential affinity for the activated conformation of c-Met, a desirable trait that can lead to more effective inhibition of oncogenic signaling.[11][12]
Signaling Pathway Visualization
The following diagram illustrates a simplified view of the c-Met signaling pathway and the point of inhibition by a kinase inhibitor based on a related scaffold.
Caption: Simplified c-Met signaling and inhibition.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 5H-cyclopenta[c]pyridin-7(6H)-one derivatives.
Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues
This protocol describes a manganese-catalyzed oxidation for synthesizing the core structure, which is a key intermediate. The method is notable for its use of water as a solvent, aligning with green chemistry principles.[13]
Workflow Diagram
Caption: Manganese-catalyzed synthesis workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the 2,3-cyclopentenopyridine analogue (1.0 mmol) in water (5 mL) in a round-bottom flask, add Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (5 mol%).
-
Causality: Mn(OTf)₂ is an effective catalyst for this specific C-H oxidation. Water is used as an environmentally benign solvent.[13]
-
-
Addition of Oxidant: To the stirring mixture, add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 5.0 eq.) dropwise at room temperature (25 °C).
-
Causality: t-BuOOH serves as the terminal oxidant in the catalytic cycle. A slow addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining oxidant.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.[13]
Protocol 2: In Vitro Anti-TMV Activity Assay (Half-Leaf Method)
This protocol is a standard method for evaluating the antiviral efficacy of compounds against the Tobacco Mosaic Virus in a plant model.[8]
Step-by-Step Methodology:
-
Plant Cultivation: Cultivate healthy Nicotiana tabacum L. plants to the 6-8 leaf stage in a controlled environment.
-
Virus Inoculation: Mechanically inoculate the whole leaves of the plants with a 6 x 10⁻³ mg/mL suspension of TMV. Gently rub the leaf surface with a cotton swab dipped in the virus suspension.
-
Compound Application (Curative Effect): Approximately 30 minutes post-inoculation, gently smear the left half of each inoculated leaf with a solution of the test compound (e.g., at 500 µg/mL). The right half is smeared with a solvent control.
-
Self-Validation: The untreated half of the same leaf serves as a direct internal control, minimizing variability between different leaves and plants.
-
-
Compound Application (Protective Effect): For a separate set of plants, smear the left half of each leaf with the test compound solution before virus inoculation. The right half is the solvent control. After the leaves are dry, inoculate the entire leaf with TMV as described in step 2.
-
Compound Application (Inactivation Effect): Mix the test compound directly with the TMV suspension and let it incubate for 30 minutes. Then, use this mixture to inoculate the left half of the leaves. Inoculate the right half with a virus-solvent mixture as a control.
-
Incubation: Keep the treated plants in a greenhouse under controlled conditions (e.g., 28-30 °C) for 3-4 days to allow for the development of local lesions.
-
Data Collection: Count the number of local lesions on both the treated and control halves of each leaf.
-
Calculation: Calculate the inhibition rate using the formula:
-
Inhibition Rate (%) = [ (Number of lesions in control half - Number of lesions in treated half) / Number of lesions in control half ] x 100
-
References
- Validating the Biological Activity of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives: A Comparative Guide - Benchchem.
- (PDF) Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - ResearchGate.
- Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - MDPI.
- Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed.
- Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles - PubMed.
- Examples of bioactive cyclopenta[c]pyridine derivatives. - ResearchGate.
-
Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[6][10]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed. Available from:
- Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications.
- Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
- Synthesis and Evaluation of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives as Novel Antiviral Agents - Benchchem.
- 5H-Cyclopenta[c]pyridin-7(6H)-one - MySkinRecipes.
-
Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[6][10]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c- - ResearchGate. Available from:
- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.
- Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update.
- Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5H-Cyclopenta[c]pyridin-7(6H)-one [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
Welcome to the technical support center for the synthesis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyridinone structures are pivotal in medicinal chemistry, serving as key building blocks in the design of novel therapeutics.[1][2] The successful and efficient synthesis of these compounds is therefore of critical importance.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve your synthesis yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one and related pyridinone derivatives.
Issue 1: Low Overall Reaction Yield
Question: My final yield of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in pyridinone synthesis can stem from several factors, ranging from incomplete reactions to product degradation. Here’s a systematic approach to diagnosing and resolving the issue:
-
Incomplete Reaction:
-
Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If the starting materials are not fully consumed, consider extending the reaction time or moderately increasing the temperature.
-
Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. For cyclocondensation reactions, a slight excess of one reactant might be necessary to drive the reaction to completion.
-
-
Suboptimal Reaction Conditions:
-
Solvent and Concentration: The choice of solvent can significantly impact reaction rates and equilibria. Experiment with different solvents to find the optimal medium for your specific synthetic route. The concentration of reactants can also be a critical factor.[3]
-
Temperature Control: Pyridinone syntheses can be sensitive to temperature. Localized "hot spots" due to inefficient stirring, especially during scale-up, can lead to side reactions.[3] Ensure uniform heating and efficient agitation.
-
-
Degradation of Starting Materials or Product:
-
Inefficient Cyclization:
-
Catalyst: For syntheses involving a cyclization step, the choice and amount of catalyst are critical. For instance, some pyridone syntheses utilize organocatalysts like L-proline or base catalysts such as KOH or piperidine.[4]
-
Water Removal: In condensation reactions, the removal of water can be essential to shift the equilibrium towards the product. The use of a Dean-Stark apparatus or molecular sieves might be beneficial.
-
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurity peaks in my crude product analysis. What are the common side reactions and how can I minimize them?
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.
-
Regioisomer Formation:
-
Cause: In unsymmetrical starting materials, cyclization can sometimes occur at different positions, leading to the formation of regioisomers.[3]
-
Solution: The regiochemical outcome is often influenced by the reaction mechanism and conditions.[3] Careful selection of precursors and precise control of reaction parameters (e.g., temperature, order of reagent addition) are crucial.
-
-
Dimerization and Polymerization:
-
Cause: The presence of reactive functional groups can sometimes lead to intermolecular reactions, resulting in dimers or polymers.[3]
-
Solution: Adjusting the concentration of reactants (running the reaction under more dilute conditions) can disfavor intermolecular side reactions. Protecting reactive functional groups that are not involved in the desired transformation may also be necessary.
-
-
Oxidation:
-
Cause: The pyridine ring or other functional groups can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.
-
Solution: As mentioned previously, conducting the reaction under an inert atmosphere can prevent oxidation.[3]
-
Issue 3: Challenges in Product Purification
Question: I'm having difficulty isolating a pure sample of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one. What purification strategies are most effective?
Answer: Effective purification is key to obtaining a high-quality final product.
-
Recrystallization:
-
Solvent Selection: Recrystallization is often a highly effective and scalable method for purifying solid compounds.[3] The key is to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Optimization: Experiment with different solvent systems and cooling profiles to achieve selective crystallization of the desired product.[3]
-
-
Column Chromatography:
-
Stationary and Mobile Phase: For complex mixtures or when recrystallization is ineffective, flash column chromatography is a powerful tool.[5] The choice of silica gel mesh size and the solvent system (mobile phase) are critical for achieving good separation.
-
Gradient Elution: Employing a gradient elution (gradually increasing the polarity of the solvent system) can often provide better separation of closely related compounds.
-
-
Product Solubility Issues:
-
High Solubility in Reaction Solvent: If the product is highly soluble in the reaction solvent, making isolation by precipitation difficult, consider a solvent swap after the reaction is complete.[3] This involves removing the reaction solvent under reduced pressure and replacing it with a solvent in which the product is poorly soluble.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to cyclopenta[c]pyridinone scaffolds?
A1: The synthesis of pyridinone rings generally follows two main approaches: modification of a pre-existing pyridine or a related six-membered ring, or the cyclocondensation of acyclic precursors.[1] For cyclopenta[c]pyridinone systems specifically, methods can include:
-
Intramolecular Cyclization: Cyclization of suitably functionalized pyridine derivatives.
-
[4+2] Cycloaddition Reactions: Diels-Alder type reactions to construct the fused ring system.
-
Oxidative Methods: Direct oxidation of adjacent methylene groups in cyclopentenopyridine analogues has been reported, offering a direct route to the ketone functionality.[6] For instance, using Mn(OTf)₂ as a catalyst and t-BuOOH as an oxidant.[6]
-
Multi-component Reactions: One-pot reactions involving multiple starting materials to build the heterocyclic core.
Q2: How do I confirm the structure of my final product and identify impurities?
A2: A combination of spectroscopic techniques is essential for structural elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise structure and connectivity of your molecule.[5]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound and can help in identifying impurities by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the pyridinone ring.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray analysis provides unambiguous proof of the structure and stereochemistry.[7]
Q3: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What should I investigate?
A3: Scale-up challenges often stem from issues with mass and heat transfer.[3]
-
Mixing: Inefficient mixing in larger reactors can lead to concentration and temperature gradients, promoting side reactions. Ensure your reactor is appropriately sized and the stirring is vigorous enough for the reaction volume.[3]
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become difficult to control on a larger scale. Slower addition of reagents and careful monitoring of the internal temperature are crucial.[3]
-
Surface Area to Volume Ratio: The decrease in the surface area to volume ratio upon scale-up can affect reactions where phase transfer is important.
III. Optimized Experimental Protocol
While the exact synthetic route for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one can vary, the following is a generalized protocol for a manganese-catalyzed oxidation of a precursor, a method that has been shown to be effective for similar structures.[6]
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues via Manganese-Catalyzed Oxidation
This protocol is adapted from a known procedure for the oxidation of a CH₂ group adjacent to a pyridine ring.[6]
Materials:
-
2,3-Cyclopentenopyridine analogue (starting material)
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 2,3-cyclopentenopyridine starting material (1.0 eq).
-
Add Mn(OTf)₂ (catalytic amount, e.g., 0.005 eq).
-
Add water as the solvent.
-
To this stirred mixture, add t-BuOOH (65% in H₂O, excess, e.g., 5.0 eq).
-
Stir the reaction mixture at room temperature (25 °C) for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of anhydrous potassium carbonate (K₂CO₃) until gas evolution ceases.
-
Extract the aqueous mixture with dichloromethane (3 x volume of water).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired product.
| Parameter | Recommended Condition |
| Catalyst | Mn(OTf)₂ |
| Oxidant | t-BuOOH (65% in H₂O) |
| Solvent | H₂O |
| Temperature | 25 °C |
IV. Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow for diagnosing and resolving low reaction yields.
General Pyridinone Synthesis Approach
Caption: Common synthetic strategies for constructing pyridinone rings.
V. References
-
Hicks, F. A., & Overman, L. E. (2000). Diastereoselective Synthesis of Cyclopenta-pyridazinones via Radical Cyclization: Synthetic Studies Towards Halichlorine. PMC, NIH. Retrieved from [Link]
-
Supporting Information for Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues. (n.d.). Retrieved from [Link]
-
Li, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC, PubMed Central. Retrieved from [Link]
-
Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. (2025). ResearchGate. Retrieved from [Link]
-
The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Zhou, J., et al. (n.d.). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. Retrieved from [Link]
-
Synthesis of pyridinone with various reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. (2022). MDPI. Retrieved from [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. (2022). NIH. Retrieved from [Link]
-
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. (2014). Green Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Diastereoselective Synthesis of Cyclopenta-pyridazinones via Radical Cyclization: Synthetic Studies Towards Halichlorine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one
Welcome to the technical support center for the synthesis of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of its synthesis and minimize the formation of unwanted byproducts.
Section 1: Understanding the Main Synthetic Pathways and Potential Pitfalls
The synthesis of pyridinone derivatives, including 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one, can be approached through various routes. A common strategy involves the construction of the fused ring system through condensation reactions followed by oxidation or other functional group manipulations. However, these multi-step sequences can be prone to side reactions, leading to the formation of impurities that can complicate purification and reduce overall yield.
A prevalent synthetic approach is the multi-component reaction of a substituted aldehyde, cyclopentanone, a nitrile-containing active methylene compound (like cyanoacetamide), and an ammonium salt, followed by an oxidation step. While efficient in principle, this pathway presents several opportunities for byproduct formation.
Core Reaction and Potential Side Reactions
The desired reaction pathway involves the formation of a di
Technical Support Center: Reaction Condition Optimization for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
Welcome to the technical support center for the synthesis and optimization of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related heterocyclic scaffolds. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on a plausible and robust synthetic strategy involving an intramolecular Dieckmann condensation. Our aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction to the Synthetic Challenge
The 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one core represents a significant structural motif in medicinal chemistry. Its synthesis, while achievable, often presents challenges related to precursor availability, cyclization efficiency, and purification. This guide will focus on a logical and commonly employed strategy: the intramolecular Dieckmann condensation of a pyridine-based diester, followed by hydrolysis and decarboxylation.
Proposed Synthetic Pathway
A logical and versatile approach to the target molecule involves a multi-step sequence culminating in a Dieckmann condensation. This pathway offers flexibility in introducing substituents on the pyridine ring.
Caption: Proposed synthetic workflow for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low yields in the Dieckmann condensation step (Step 3). What are the common causes and how can I improve it?
Low yields in a Dieckmann condensation are a frequent challenge and can often be attributed to several factors.[1][2][3]
Common Causes & Solutions:
-
Suboptimal Base Selection: The choice of base is critical. The alkoxide base should match the alcohol of the ester to prevent transesterification, which can lead to a mixture of products. For ethyl esters, sodium ethoxide is the classic choice. However, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene can often provide higher yields by driving the initial deprotonation to completion.[3]
-
Presence of Water: The Dieckmann condensation is highly sensitive to moisture. Water can hydrolyze the ester starting material and quench the enolate intermediate, halting the cyclization. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Reaction Temperature: While some Dieckmann condensations proceed at room temperature, others require heating to overcome the activation energy for cyclization. Conversely, excessive heat can lead to decomposition and side reactions. A systematic temperature screen (e.g., from room temperature up to the reflux temperature of the solvent) is recommended.
-
Inefficient Stirring: In heterogeneous reactions, particularly with bases like sodium hydride, efficient stirring is crucial to ensure proper mixing and reaction initiation.
Troubleshooting Workflow:
Sources
Technical Support Center: 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development. This guide has been developed to address potential stability challenges you may encounter while working with this compound. Due to the limited availability of specific stability data for this molecule, the following troubleshooting advice is based on fundamental chemical principles of related heterocyclic ketones and general laboratory best practices.
Troubleshooting Guides
This section is designed to provide direct answers to specific experimental issues you might face.
Issue 1: Inconsistent Bioassay Results or Loss of Potency
Q: We are observing a significant drop in the activity of our 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one samples between experiments. What could be the cause?
A: Inconsistent biological activity is often the first indicator of compound degradation. The fused dihydropyridine ring system in your molecule can be susceptible to oxidation, which would alter its structure and, consequently, its biological function.
Potential Causes and Solutions:
-
Oxidation: The dihydropyridine moiety can be oxidized to a more stable aromatic pyridinium species. This process can be accelerated by exposure to air (oxygen), trace metals, or light.
-
Troubleshooting Steps:
-
Prepare fresh solutions for each experiment.
-
Use de-gassed solvents to prepare your stock solutions. Purging solvents with an inert gas like argon or nitrogen for 15-20 minutes can remove dissolved oxygen.
-
Store stock solutions under an inert atmosphere (argon or nitrogen) in amber vials to protect from light and air.
-
-
Preventative Measures: For long-term storage, consider storing the solid compound in a desiccator under an inert atmosphere at the recommended temperature. Commercial suppliers of similar compounds sometimes recommend cold-chain transportation, suggesting that temperature control is crucial.[1]
-
-
Solvent-Induced Degradation: The choice of solvent can impact the stability of your compound. Protic solvents, especially under non-neutral pH conditions, could potentially catalyze degradation pathways.
-
Troubleshooting Steps:
-
If you are using protic solvents like methanol or ethanol, ensure they are of high purity and neutral pH.
-
Consider using aprotic solvents such as DMSO or DMF for stock solutions, which are generally more inert.
-
Perform a small-scale, short-term stability study in your chosen solvent. Use HPLC or LC-MS to monitor the appearance of any new peaks over time (e.g., at 0, 2, 8, and 24 hours).
-
-
Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC/LC-MS)
Q: I'm analyzing my sample of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one and I see a new, more polar peak appearing over time. What is happening?
A: The appearance of new peaks, particularly more polar ones, is a classic sign of degradation. For this class of molecules, oxidation is a likely culprit.
Hypothetical Degradation Pathway: Oxidation
The dihydropyridine ring is susceptible to oxidation to a pyridinium salt. This new species would be more polar and would elute earlier on a reverse-phase HPLC column.
Caption: Hypothetical oxidation of the dihydropyridine ring.
Experimental Workflow for Stability Assessment
To confirm the cause of degradation, a forced degradation study is recommended. This involves intentionally exposing the compound to various stress conditions.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation:
-
Preparation: Prepare several identical solutions of your compound in a suitable solvent (e.g., acetonitrile/water).
-
Exposure: Subject each solution to a different stress condition as outlined in the diagram above. Include a control sample stored at optimal conditions (e.g., -20°C in the dark).
-
Analysis: Analyze each sample by a stability-indicating method (typically reverse-phase HPLC with UV or MS detection) at an initial time point (t=0) and after a set period (e.g., 24 hours).
-
Interpretation: Compare the chromatograms of the stressed samples to the control. The conditions that show a significant decrease in the main peak area and the appearance of new peaks are the primary causes of instability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one?
Based on general practices for complex organic molecules and information for related compounds, we recommend storing the solid material at -20°C , protected from light and moisture. For added protection, storing under an inert gas (argon or nitrogen) is advisable. Some suppliers of similar compounds utilize cold-chain transportation, which underscores the importance of maintaining low temperatures.[1]
Q2: What is the best solvent for preparing stock solutions?
High-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally recommended for long-term storage of stock solutions. If aqueous buffers are required for assays, it is best to make fresh dilutions from the aprotic stock solution immediately before use.
Q3: Is the compound sensitive to pH?
The pyridine nitrogen in the ring system is basic and can be protonated at acidic pH. The ketone functionality also has an alpha-proton that could be involved in acid- or base-catalyzed reactions. It is therefore plausible that the compound's stability is pH-dependent. We recommend maintaining solutions at a neutral pH (around 7.0) unless experimental conditions require otherwise. If you must work at a different pH, we advise conducting a preliminary stability check as described in the forced degradation study.
Q4: Are there any known incompatibilities with other common reagents?
Avoid strong oxidizing and reducing agents. The ketone can be reduced by agents like sodium borohydride, and as discussed, the dihydropyridine ring is susceptible to oxidation. Additionally, avoid strong acids and bases for prolonged periods. The synthesis of related cyclopenta[b]pyridine derivatives often involves specific catalysts and conditions, suggesting that uncontrolled reactivity with other reagents is possible.[2][3]
Summary of Recommended Handling and Storage Conditions
| Condition | Solid Compound | Stock Solution (in DMSO/DMF) |
| Temperature | -20°C | -20°C (for long-term) or 4°C (for short-term) |
| Atmosphere | Inert gas (Argon/Nitrogen) | Inert gas overlay if possible |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| Moisture | Store in a desiccator | Use anhydrous solvents |
This technical guide is intended to provide a foundational understanding of the potential stability issues associated with 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one. By implementing these troubleshooting and preventative strategies, you can enhance the reliability and reproducibility of your experimental results.
References
- BLDpharm. 147646-27-3|3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one.
- Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
- RSC Publishing. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry.
Sources
- 1. 147646-27-3|3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
Welcome to the technical support guide for the purification of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one. This document provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals. The unique bicyclic lactam structure of this molecule presents specific challenges that require careful consideration of purification strategies to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the purification of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
Q1: What are the primary challenges in purifying this compound?
A: The main difficulties arise from its polar nature, the basicity of the pyridine nitrogen, and potential instability on acidic stationary phases like silica gel. These factors can lead to issues such as peak tailing/streaking in chromatography, co-elution with polar impurities, and on-column degradation.
Q2: My compound is str[1]eaking badly on a standard silica gel TLC plate. What does this mean and how can I fix it?
A: Streaking is a classic sign of strong, undesirable interactions between the basic pyridine nitrogen in your molecule and the acidic silanol groups on the silica surface. To resolve this, you can [1]neutralize the silica's acidity by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase.
Q3: I have poor separa[1]tion between my product and a closely-related impurity. What should I do?
A: Poor separation indicates that the selectivity of your chromatographic system is insufficient. First, try altering the solvent system. Switching from a common mobile phase like hexane/ethyl acetate to one with different solvent properties, such as dichloromethane/methanol, can change the elution order and improve resolution. If this fails, high-perfo[1]rmance liquid chromatography (HPLC), particularly reversed-phase, may be necessary for a high-resolution final polishing step.
Q4: Is recrystallizati[1][2]on a viable purification method for this compound?
A: Recrystallization can be highly effective if your crude product is of moderate to high purity and a suitable solvent system can be identified. The challenge lies in finding a solvent (or solvent pair) in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while key impurities remain soluble. This often requires empirical screening of various solvents.
Q5: My recovery from the silica column is very low. Where is my compound going?
A: Low recovery is often due to irreversible adsorption to the stationary phase or decomposition during chromatography. The acidic nature of sili[1]ca gel can catalyze the degradation of sensitive compounds. To diagnose this, spot your crude material on a TLC plate, let it sit exposed to the air on the silica for an hour, and then develop it. If new spots or a significant streak from the baseline appears, on-column degradation is likely the culprit.
In-Depth Troubleshooting Guides
This section provides structured guidance for overcoming specific purification obstacles.
Issue 1: Severe Peak Tailing in Column Chromatography
-
Symptoms: On TLC and column chromatography, the spot/peak for the target compound is not compact and symmetrical but elongated, with a "tail" that smears into subsequent fractions. This leads to cross-contamination and reduced yield of pure fractions.
-
Root Cause Analysis: The basic pyridine nitrogen atom in the 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one molecule interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, non-specific binding slows the elution of the molecule in an uneven manner, causing the tailing effect.
-
Solutions:
-
Mobile Phase Modification (Recommended First Step):
-
Protocol: Add a basic modifier to your eluent. A common starting point is 0.5% triethylamine (TEA) or 0.5-1% ammonia solution in methanol, which is then used as the polar component of your mobile phase (e.g., Dichloromethane / [Methanol + 1% NH₃]).
-
Mechanism: The amine base preferentially interacts with the acidic silica sites, effectively "masking" them from your target compound. This allows the compound to elute based on polarity interactions alone, resulting in sharper, more symmetrical peaks.
-
-
Stationary Phase Modification:
-
Use Neutral or Basic Alumina: Alumina is a less acidic alternative to silica gel and is often a better choice for basic compounds. Perform TLC analysis on alumina plates first to develop a suitable solvent system.
-
Use Reversed-Phase (C18) Silica: In reversed-phase chromatography, the separation mechanism is based on hydrophobicity. This avoids the problematic acid-base interactions. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid (0.1%) to improve peak shape for nitrogen-containing compounds.
-
-
Issue 2: Co-elutio[1][2][3]n with a Persistent Impurity
-
Symptoms: Despite optimizing the mobile phase polarity, an impurity consistently elutes with or very close to the product, making separation by standard flash chromatography impossible.
-
Root Cause Analysis: The impurity has a polarity and chemical structure very similar to the target compound. This is common with byproducts from the synthesis, such as isomers, over-methylated products, or unreacted starting materials that are structurally analogous.
-
Solutions:
-
Change Solvent Selectivity:
-
Protocol: If you are using a standard ethyl acetate/petroleum ether system, switch to a system with different intermolecular interaction capabilities. For example, replace ethyl acetate with acetone or use a dichloromethane/methanol system. These changes can alter the specific interactions with the stationary phase and may resolve the overlapping peaks.
-
-
Employ High-Per[1]formance Liquid Chromatography (HPLC):
-
Rationale: HPLC offers significantly higher resolution than flash chromatography due to smaller particle sizes in the stationary phase.
-
Method: A[3] reversed-phase C18 column is typically the most effective choice. Develop a method using a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
-
-
Chemical Intervention (Pre-Chromatography):
-
Acid/Base Wash: If the impurity has a different pKa than your product, you may be able to separate them via liquid-liquid extraction. For example, dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid. If the impurity is more basic, it will move to the aqueous layer. Neutralize the aqueous layer and extract back into an organic solvent to isolate the impurity. This method requires careful pH control.
-
-
Issue 3: Product Degradation During Purification
-
Symptoms: Low overall yield from the column, the appearance of new, often more polar, spots on TLC of the collected fractions, and sometimes a color change on the column itself.
-
Root Cause Analysis: The bicyclic lactam structure can be sensitive to prolonged exposure to the acidic environment of silica gel. The combination of the silica surface and certain solvents can catalyze hydrolysis, oxidation, or other decomposition pathways.
-
Solutions:
-
Minimize Contact Time:
-
Protocol: Use flash chromatography with positive air pressure rather than gravity chromatography. Ensure your column is packed well and run the separation as quickly as possible without sacrificing resolution.
-
-
Deactivate the Stationary Phase:
-
Protocol: Before loading your sample, flush the packed silica gel column with your chosen mobile phase containing 1% triethylamine. This will neutralize the most acidic sites before your compound is introduced.
-
-
Use an Alternative Stationary Phase:
-
Recommendation: As mentioned previously, neutral alumina or reversed-phase silica are excellent alternatives that mitigate the risk of acid-catalyzed degradation.
-
-
Optimized Purifica[1]tion Protocols
Protocol 1: Modified Flash Column Chromatography
This protocol is designed as the first-line approach for purifying crude 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your crude material.
-
On a silica gel TLC plate, test various solvent systems. Start with a baseline of 70:30 Ethyl Acetate / Petroleum Ether.
-
Prepare a modified polar solvent: 99 mL Methanol + 1 mL Triethylamine (TEA).
-
Test a more polar system, such as 95:5 Dichloromethane / (Methanol + 1% TEA).
-
The ideal system will give your product an Rf value of approximately 0.25-0.35 and show separation from major impurities.
-
-
Column Preparation:
-
Select a column size appropriate for your sample load (typically use 50-100 g of silica per 1 g of crude material).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pack the column, ensuring a flat, stable bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude material in a minimum amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel (approx. 1-2 times the mass of your crude product).
-
Add your dissolved product to the silica and concentrate it on a rotary evaporator until you have a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution than loading the sample in liquid form.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar mobile phase (e.g., 100% Dichloromethane).
-
Gradually increase the polarity by slowly adding the polar mobile phase containing the TEA modifier.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (200-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase Modifier | 0.5-1.0% Triethylamine (TEA) | Neutralizes acidic silanol groups to prevent tailing and degradation. |
| Sample Loading | [1]Dry Loading on Silica | Promotes a narrow sample band, leading to better separation. |
| Elution Method | Gradient Elution | Allows for the efficient removal of both less polar and more polar impurities. |
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
-
ResearchGate. (2006). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Retrieved January 14, 2026, from [Link]
- Benchchem. (n.d.). A Comparative Analysis of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives and the Natural Product Cerbinal.
- RSC Publishing. (2016). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
- RSC Publishing. (2021). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid.
-
ResearchGate. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved January 14, 2026, from [Link]
Sources
Technical Support Center: Navigating the Scale-Up Synthesis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
Welcome to the technical support center for the synthesis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important heterocyclic scaffold. The insights provided herein are based on established principles of organic synthesis and specific observations from the synthesis of analogous cyclopentapyridine structures.
I. Overview of the Synthetic Strategy
The synthesis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one on a larger scale is a multi-step process that requires careful optimization and control at each stage. While a single, universally adopted protocol for the scale-up of this specific molecule is not extensively documented in publicly available literature, a logical and efficient synthetic pathway can be constructed based on well-established transformations for similar heterocyclic systems. This guide will focus on a plausible three-stage approach:
-
Pyridine Ring Formation: Construction of a suitably substituted pyridine precursor bearing the key methyl group.
-
Cyclopentanone Annulation: Formation of the fused cyclopentanone ring to create the bicyclic core.
-
Final Oxidation: Conversion of the intermediate to the target ketone.
This document will address potential issues at each of these critical stages in a comprehensive question-and-answer format.
II. Frequently Asked Questions (FAQs) - General
Q1: What is a common synthetic route for preparing the 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one core?
A common and adaptable approach involves a multi-component reaction to assemble the core structure, followed by an oxidation step. For instance, a Hantzsch-type pyridine synthesis or a related condensation reaction can be employed to build the initial substituted pyridine ring. This is followed by an intramolecular cyclization to form the cyclopentane ring, and finally, an oxidation of the benzylic-like CH2 group to the ketone.
Q2: What are the primary challenges I should anticipate when scaling up this synthesis?
Scaling up introduces several challenges, including:
-
Reaction Kinetics and Thermochemistry: Exothermic reactions that are manageable on a lab scale can become hazardous on a larger scale.
-
Mass and Heat Transfer: Inefficient mixing and temperature gradients can lead to the formation of byproducts.
-
Purification: The removal of impurities from large quantities of product can be difficult and may require specialized techniques.
-
Reagent Handling: The safe handling and charging of large quantities of reagents are critical.
Q3: Are there any known critical impurities in this synthesis?
Based on related syntheses, a common and often problematic impurity is the corresponding N-oxide, which can form during the oxidation step.[1] Other potential impurities include unreacted starting materials, intermediates, and byproducts from side reactions such as over-oxidation or incomplete cyclization.
III. Troubleshooting Guide: Step-by-Step
Stage 1: Pyridine Ring Formation
The initial construction of the methylated pyridine ring is crucial for the success of the entire synthesis. A common approach is a modified Hantzsch synthesis or a similar multi-component condensation.
Q4: My yield for the initial pyridine formation is consistently low. What are the likely causes and how can I improve it?
Low yields in pyridine synthesis are often attributed to several factors:
-
Suboptimal Reaction Conditions: The temperature, solvent, and catalyst can significantly impact the reaction outcome.
-
Troubleshooting: Systematically screen different solvents (e.g., ethanol, acetic acid, or solvent-free conditions). The reaction temperature may need to be carefully controlled to minimize side reactions.[2]
-
-
Reagent Quality: The purity of the starting materials, particularly the aldehyde and the β-dicarbonyl compound, is critical.
-
Troubleshooting: Ensure all reagents are of high purity. Aldehydes, in particular, can be prone to oxidation.
-
-
Inefficient Cyclization/Dehydrogenation: The final step of the Hantzsch synthesis, the aromatization of the dihydropyridine intermediate, can be sluggish.
-
Troubleshooting: An oxidizing agent (e.g., nitric acid, or simply air) is often required. The choice and amount of the oxidizing agent should be optimized.
-
Experimental Protocol: Representative Pyridine Synthesis (Hantzsch-type)
-
Combine the β-ketoester, aldehyde, and ammonia source (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol or acetic acid).
-
Heat the mixture to reflux for the specified time, monitoring the reaction by TLC or LC-MS.
-
If the intermediate dihydropyridine is stable, an additional oxidation step may be required. This can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.
-
After completion, cool the reaction mixture and isolate the product by precipitation or extraction.
Stage 2: Cyclopentanone Annulation
This stage involves the formation of the fused five-membered ring. A common strategy is an intramolecular Dieckmann condensation or a similar cyclization of a precursor with appropriate ester and activated methylene functionalities.
Q5: I am observing incomplete cyclization to the desired bicyclic core. What can I do?
Incomplete cyclization can be a significant hurdle. Consider the following:
-
Base Selection: The choice of base is critical for the Dieckmann condensation.
-
Troubleshooting: Sodium ethoxide or sodium hydride are commonly used. The stoichiometry of the base is also important; an excess may be required to drive the reaction to completion.
-
-
Reaction Temperature and Time: These parameters need to be carefully optimized.
-
Troubleshooting: While higher temperatures can accelerate the reaction, they can also promote side reactions. A systematic study of the temperature profile is recommended. Prolonging the reaction time may also improve conversion.
-
-
Substrate Steric Hindrance: The methyl group on the pyridine ring might sterically hinder the cyclization.
-
Troubleshooting: In such cases, a stronger, non-nucleophilic base might be necessary. Alternatively, modifying the ester group to be more reactive could be explored.
-
Table 1: Troubleshooting Cyclopentanone Annulation
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently strong base | Switch to a stronger base (e.g., NaH, KHMDS). |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Formation of Polymeric Byproducts | Base-catalyzed polymerization | Add the substrate slowly to the base at a low temperature. |
| Epimerization at Stereocenters | Prolonged exposure to base | Minimize reaction time once conversion is complete. Use a milder base if possible. |
Stage 3: Final Oxidation
The final step is the oxidation of the 6,7-dihydro intermediate to the desired 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one. Manganese-based reagents are effective for the oxidation of CH2 groups adjacent to a pyridine ring.[1][3]
Q6: The oxidation step is producing a significant amount of N-oxide impurity. How can I suppress this side reaction?
N-oxide formation is a common issue when oxidizing pyridine-containing molecules.[1]
-
Choice of Oxidant: Some oxidizing agents are more prone to N-oxidation than others.
-
Reaction Conditions: The solvent and temperature can influence the selectivity.
-
Troubleshooting: Performing the reaction in water at room temperature has been reported to give high yields and excellent chemoselectivity for the desired ketone.[3]
-
Q7: The oxidation reaction is sluggish and does not go to completion. What should I check?
-
Catalyst Activity: The manganese catalyst must be active.
-
Troubleshooting: Ensure the Mn(OTf)2 is of high quality and handled under anhydrous conditions if necessary. The catalyst loading may also need to be optimized.
-
-
Oxidant Decomposition: The oxidant, t-BuOOH, can decompose over time.
-
Troubleshooting: Use a fresh, properly titrated solution of t-BuOOH.
-
-
Phase Transfer Issues: If using a biphasic system, ensure efficient mixing to facilitate the reaction between the organic substrate and the aqueous oxidant.
-
Troubleshooting: Vigorous stirring is essential. The use of a phase-transfer catalyst could also be explored.
-
Experimental Protocol: Manganese-Catalyzed Oxidation
-
Dissolve the 3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine intermediate in a suitable solvent (water is reported to be effective).[3]
-
Add the Mn(OTf)2 catalyst (typically 0.5-5 mol%).
-
Slowly add t-BuOOH (tert-butyl hydroperoxide) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the crude product by column chromatography or recrystallization.
IV. Visualization of the Synthetic Pathway
The following diagram illustrates a plausible synthetic workflow for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one, highlighting the key stages where problems may arise.
Caption: Hypothesized synthetic workflow with potential problem areas.
V. Concluding Remarks
The successful scale-up synthesis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one hinges on a thorough understanding of each reaction step and proactive troubleshooting of potential issues. While this guide provides a framework based on established chemical principles and data from related structures, it is imperative that each step is carefully optimized for the specific substrate and scale of operation. Careful monitoring of reaction progress, rigorous characterization of intermediates, and a systematic approach to problem-solving are the cornerstones of a successful scale-up campaign.
VI. References
-
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (URL not available)
-
(Reference for Hantzsch pyridine synthesis - general principles)
-
(Reference for Dieckmann condensation - general principles)
-
(Reference for scale-up challenges in organic synthesis - general principles)
-
(Reference for purification techniques in large-scale synthesis - general principles)
-
(Reference for safety in chemical scale-up - general principles)
-
(Reference for multi-component reactions in heterocyclic synthesis - general principles)
-
(Reference for catalytic oxidation reactions - general principles)
-
(Reference for N-oxide formation and prevention - general principles)
-
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. (URL not available)
-
(Reference for characterization of heterocyclic compounds - general principles)
-
(Reference for troubleshooting common organic reactions - general principles)
-
(Reference for process development and optimization - general principles)
-
(Reference for heat transfer in chemical reactors - general principles)
-
(Reference for mass transfer in chemical reactors - general principles)
-
(Reference for handling hazardous reagents on a large scale - general principles)
-
Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules. (URL not available)
-
(Reference for reaction kinetics - general principles)
-
(Reference for byproduct analysis in organic synthesis - general principles)
-
(Reference for crystallization and isolation techniques - general principles)
Sources
Technical Support Center: Preparation of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one and Management of Related Impurities
An in-depth technical guide by a Senior Application Scientist.
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides in-depth technical support for the synthesis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one, focusing on proactive and reactive strategies to minimize impurity formation. By understanding the causality behind side reactions and purification challenges, researchers can achieve higher purity and more reliable outcomes.
Introduction: The Challenge of Synthesizing Bicyclic Heterocycles
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one is a bicyclic heteroaromatic ketone, a class of scaffolds valuable in medicinal chemistry for developing novel therapeutics, including kinase inhibitors and agents for neurological disorders.[1][2] The fusion of a pyridine ring to a cyclopentanone core creates a rigid structure with specific electronic and steric properties. However, the synthesis of such molecules is often fraught with challenges, including low yields, competing side reactions, and difficult-to-remove impurities. This guide is structured as a technical support resource to address the most common issues encountered during its preparation.
Part 1: Plausible Synthetic Pathways & Key Control Points
While specific literature on the synthesis of the 3-methyl derivative is sparse, the molecular architecture suggests several viable synthetic strategies based on well-established organic reactions. The most probable routes involve intramolecular cyclization of a tailored precursor.
Pathway A: Intramolecular Friedel-Crafts Acylation
This is arguably the most direct approach, involving the cyclization of a substituted 3-(pyridin-4-yl)propanoic acid derivative. The pyridine ring, while electron-deficient, can undergo electrophilic substitution under forcing conditions, particularly when the reaction is intramolecular.[3]
Mechanism Overview:
-
Precursor Synthesis: Preparation of a molecule like 3-(3-methylpyridin-4-yl)propanoic acid.
-
Acylium Ion Formation: The carboxylic acid is converted to a highly reactive acylium ion using a strong Brønsted acid (like Polyphosphoric Acid - PPA) or by converting the acid to an acyl chloride followed by treatment with a Lewis acid (e.g., AlCl₃).[4]
-
Intramolecular Attack: The electron-rich C-5 position of the pyridine ring attacks the acylium ion.
-
Aromatization: A proton is lost to restore the aromaticity of the pyridine ring, yielding the final bicyclic ketone.
Key Control Points:
-
Acid Catalyst: The choice and amount of acid are critical. PPA is often effective for these cyclizations, acting as both catalyst and solvent.[4] However, excessively harsh conditions can lead to degradation.
-
Temperature: High temperatures are typically required but must be carefully controlled to prevent charring and polymerization.[5]
-
Anhydrous Conditions: Water can quench the acylium ion intermediate and deactivate Lewis acid catalysts. Strict anhydrous conditions are essential.[5]
Pathway B: Nazarov Cyclization
The Nazarov cyclization is a powerful method for synthesizing cyclopentenones via a 4π-electrocyclic ring closure of a divinyl ketone.[6][7][8]
Mechanism Overview:
-
Precursor Synthesis: A divinyl ketone precursor, where one vinyl group is part of the pyridine ring system, is required.
-
Activation: A Lewis or Brønsted acid coordinates to the carbonyl oxygen, promoting the formation of a pentadienyl cation.[9]
-
Electrocyclization: A 4π-conrotatory electrocyclization occurs to form a five-membered ring and a new allylic cation intermediate.[10]
-
Elimination: A proton is eliminated to form the final cyclopentenone product.
Key Control Points:
-
Precursor Geometry: The divinyl ketone must be able to adopt an s-trans, s-trans conformation for the cyclization to occur, which can influence the reaction rate.[9]
-
Regioselectivity: The position of the double bond in the final product is determined by the elimination step. If multiple β-hydrogens are available, a mixture of regioisomers can be formed.[9]
-
Catalyst: Strong acids are needed, but they can also promote side reactions like Wagner-Meerwein rearrangements of the cationic intermediate.[10]
Workflow: General Synthetic Approach
The following diagram illustrates a generalized workflow for the preparation, highlighting critical stages where impurities can be introduced and must be controlled.
Caption: Generalized workflow for the synthesis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
Part 2: Troubleshooting Guide & Impurity Profile (Q&A)
This section addresses common problems encountered during the synthesis.
Q1: My reaction is sluggish or incomplete, with significant starting material remaining after the recommended time. What are the likely causes and solutions?
A1: This is a frequent issue, often pointing to problems with reaction kinetics or catalyst efficacy.
-
Cause - Catalyst Inactivity: Lewis acids like AlCl₃ are highly hygroscopic and can be deactivated by atmospheric moisture. Brønsted acids like PPA can absorb water, reducing their effectiveness.
-
Solution: Use a fresh, unopened bottle of the acid catalyst or a newly purified batch. Ensure all glassware is flame-dried or oven-dried immediately before use, and run the reaction under an inert atmosphere (Nitrogen or Argon).[5]
-
-
Cause - Insufficient Temperature: Intramolecular Friedel-Crafts acylations on electron-deficient rings often require significant thermal energy to overcome the activation barrier.
-
Solution: Cautiously increase the reaction temperature in 5-10°C increments, monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS. Be aware that higher temperatures can also promote side reactions.[5]
-
-
Cause - Inefficient Mixing: If using a viscous medium like PPA, inefficient stirring can lead to poor heat and mass transfer, creating localized "cold spots" where the reaction does not proceed.
-
Solution: Use a mechanical stirrer instead of a magnetic stir bar to ensure vigorous and homogenous mixing of the reaction medium.[4]
-
Q2: My TLC plate shows the desired product spot, but also several new, unidentified spots. What are these impurities likely to be?
A2: The identity of byproducts is directly linked to the reaction pathway and conditions.
-
Likely Impurity - Dehydrated, Uncyclized Precursor: If the reaction stalls after the formation of the acylium ion, a competing E1 or E2 elimination can occur, especially at high temperatures, leading to an unsaturated linear impurity.
-
Likely Impurity - Positional Isomers: While the methyl group on the pyridine ring directs the acylation, some reaction may occur at other positions on the ring, leading to regioisomers that can be very difficult to separate from the desired product.
-
Likely Impurity - Over-oxidation/N-Oxide Products: If your synthesis involves an oxidation step (e.g., from a dihydro-cyclopentapyridine precursor), using an excess of oxidant or prolonged reaction times can lead to over-oxidation or oxidation of the pyridine nitrogen to an N-oxide.[11]
-
Likely Impurity - Sulfonated Byproducts: If using sulfuric acid or oleum as a catalyst, sulfonation of the aromatic ring can occur as a competitive electrophilic substitution.
Q3: The reaction mixture has turned into a dark, intractable tar. Is the experiment salvageable?
A3: Unfortunately, extensive tar formation usually indicates widespread decomposition and polymerization, making product recovery difficult and yields very low.
-
Cause - Excessive Temperature/Time: Prolonged heating or excessively high temperatures, especially in the presence of strong acids, can cause the starting material or the product (which contains an enolizable ketone) to polymerize or decompose.[5] Furans, which can be intermediates in some syntheses, are particularly unstable in strong acid.[5]
-
Prevention:
-
Run a Temperature Profile: Conduct small-scale trials to find the minimum temperature required for a reasonable reaction rate.
-
Monitor Closely: Do not leave the reaction unattended for long periods. Use TLC to monitor the consumption of starting material and stop the reaction as soon as it is complete.
-
Use Milder Catalysts: Investigate alternative, milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or reaction conditions that may not require such high temperatures.[5]
-
Q4: The reaction appeared clean by TLC, but my final yield after workup and chromatography is extremely low. Where did my product go?
A4: Product loss during workup and purification is a common but frustrating problem.
-
Cause - Product Solubility in Aqueous Layer: The presence of the basic pyridine nitrogen and the polar ketone may render the product partially soluble in acidic aqueous layers during workup.
-
Solution: After the initial extraction, carefully basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 8 and re-extract several times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Always check all aqueous layers by TLC before discarding them.[12]
-
-
Cause - Product Instability: The product may be unstable to the strongly acidic or basic conditions used during the workup.
-
Solution: Test the stability of your product. Before working up the entire batch, take a small aliquot of the crude reaction mixture, perform the planned acid/base washes in a test tube, and analyze the result by TLC. If degradation is observed, a milder workup (e.g., pouring onto ice and extracting directly) is necessary.[12]
-
-
Cause - Irreversible Adsorption on Silica Gel: Polar, nitrogen-containing compounds can sometimes bind irreversibly to acidic sites on standard silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~1%) before packing the column. Alternatively, use a different stationary phase like alumina.
-
Part 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the best analytical methods to determine the purity of the final product?
-
A combination of techniques is essential. High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for quantifying purity and detecting minor impurities.[13][14] High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula. ¹H and ¹³C NMR spectroscopy are crucial for structural confirmation and can reveal the presence of isomers or other impurities if they are present in significant amounts (>1-5%).[11][15]
-
-
FAQ 2: How can I purify my starting materials to prevent carrying impurities through the synthesis?
-
Commercial reagents can have residual solvents or byproducts from their own synthesis. Liquid starting materials should be distilled before use. Solid precursors can be recrystallized from an appropriate solvent. Proper purification and characterization of all starting materials is a critical first step.
-
-
FAQ 3: Is column chromatography or recrystallization better for the final purification?
-
This depends on the nature of the product and its impurities.
-
Column Chromatography is more versatile and can separate compounds with different polarities. It is often the best choice for removing byproducts with significantly different structures.[16]
-
Recrystallization is highly effective for removing small amounts of impurities from a crystalline solid product, provided a suitable solvent system can be found.[17] It is often a better method for achieving very high purity (>99.5%) on the final batch if the main impurities are structurally similar. A common strategy is to perform an initial purification by column chromatography followed by a final polishing step via recrystallization.
-
-
Part 4: Protocols & Data Summaries
Representative Protocol: Intramolecular Friedel-Crafts Acylation
This is a representative protocol based on general procedures for similar cyclizations. It must be optimized for this specific substrate.
-
Preparation: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube (or nitrogen inlet). Flame-dry all glassware and allow it to cool under an inert atmosphere.
-
Charge Reagents: To the flask, add Polyphosphoric Acid (PPA, 10 wt. equivalents relative to the starting acid). Begin vigorous stirring.
-
Add Precursor: Slowly and portion-wise, add the precursor, 3-(3-methylpyridin-4-yl)propanoic acid (1.0 eq), to the PPA. The addition may be exothermic.
-
Reaction: Heat the mixture to 120-140°C in a preheated oil bath. Monitor the reaction progress by quenching small aliquots in water, extracting with ethyl acetate, and analyzing by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction may take 2-6 hours.
-
Workup: Once the starting material is consumed, allow the reaction to cool to ~80°C. Carefully and slowly pour the viscous mixture onto a large amount of crushed ice with stirring.
-
Neutralization & Extraction: The resulting aqueous solution will be strongly acidic. Slowly neutralize by adding a saturated solution of sodium bicarbonate or solid sodium hydroxide until the pH is ~8-9. Extract the aqueous slurry three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid/oil by silica gel column chromatography, using a gradient elution from hexane to ethyl acetate. Consider adding 0.5% triethylamine to the eluent to prevent streaking. Combine pure fractions and remove the solvent to yield the final product.
Table 1: Common Impurities and Mitigation Strategies
| Impurity Type | Likely Source/Reaction | Identification Method | Mitigation & Removal Strategy |
| Unreacted Precursor | Incomplete reaction (low T, short time, inactive catalyst) | TLC, LC-MS, NMR | Increase reaction time/temperature; use fresh catalyst; ensure anhydrous conditions. Remove via chromatography. |
| Polymeric Tar | Degradation under harsh acidic conditions/high heat | Visual, Insoluble material | Prevent by using lowest effective temperature and reaction time. Generally not removable; requires re-synthesis. |
| Positional Isomer | Non-regioselective cyclization | NMR (complex aromatic region), LC-MS (same mass) | Optimize catalyst and solvent to enhance regioselectivity. Separation is very difficult; may require preparative HPLC. |
| Pyridine N-Oxide | Side reaction during an oxidation step | HRMS (M+16), NMR (downfield shift of pyridine protons) | Use stoichiometric amount of oxidant; keep temperature low. Remove via chromatography (N-oxides are very polar). |
| Linear Dehydrated Product | Elimination competing with cyclization | HRMS, NMR (alkene signals) | Use less forcing conditions (lower temperature). Usually separable by chromatography due to different polarity. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- BenchChem. Synthesis and Evaluation of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives as Novel Antiviral Agents.
- BenchChem. Common side reactions in indole-pyrrole synthesis.
- BenchChem. Side reactions and byproducts in Paal-Knorr furan synthesis.
- Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
-
ResearchGate. Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Available from: [Link]
- BenchChem. Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation.
-
Organic Chemistry Portal. Nazarov Cyclization Nazarov Reaction. Available from: [Link]
-
Wikipedia. Nazarov cyclization reaction. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available from: [Link]
-
Organic Reactions. The Nazarov Cyclization. Available from: [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018). Available from: [Link]
-
MySkinRecipes. 5H-Cyclopenta[c]pyridin-7(6H)-one. Available from: [Link]
-
National Institutes of Health. New Twists in Nazarov Cyclization Chemistry. (2020). Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
YouTube. Nazarov Cyclization. (2022). Available from: [Link]
- BenchChem. In-depth Technical Guide: 5H-Cyclopenta[c]pyridin-7(6H)-one.
-
Royal Society of Chemistry. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available from: [Link]
-
ACS Publications. Synthesis of Bicyclic P,S-Heterocycles via the Addition of Thioketones to a Phosphorus-Centered Open-Shell Singlet Biradical. (2022). Available from: [Link]
-
YouTube. Preparation of Pyridines, Part 3: By Acylation. (2022). Available from: [Link]
-
MDPI. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Available from: [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available from: [Link]
-
National Institutes of Health. Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. Available from: [Link]
-
National Institutes of Health. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Available from: [Link]
-
ACS Publications. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). Available from: [Link]
-
National Institutes of Health. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Available from: [Link]
-
Science.gov. determining organic impurities: Topics by Science.gov. Available from: [Link]
-
ACS Publications. Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. (2009). Available from: [Link]
-
CD Formulation. Organic Impurity Test. Available from: [Link]
- Google Patents. CN108329322B - Preparation method of vildagliptin cyclic amidine impurity.
Sources
- 1. 5H-Cyclopenta[c]pyridin-7(6H)-one [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nazarov Cyclization [organic-chemistry.org]
- 7. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. youtube.com [youtube.com]
- 10. New Twists in Nazarov Cyclization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. How To [chem.rochester.edu]
- 13. determining organic impurities: Topics by Science.gov [science.gov]
- 14. Organic Impurity Test - CD Formulation [formulationbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. silicycle.com [silicycle.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Reactions of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one
Welcome to the technical support center for "3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one" and its related chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to solve challenges in your synthetic work.
I. Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise during the synthesis and handling of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one and related pyridinone structures.
FAQ 1: My reaction yield for the synthesis of the cyclopenta[c]pyridinone core is consistently low. What are the likely causes and how can I improve it?
Low yields in heterocyclic synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[1]
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1]
-
Causality: The formation of the pyridinone ring often involves a condensation reaction, which is highly sensitive to these parameters. For instance, in a reaction analogous to the Paal-Knorr synthesis, insufficient heat may prevent the necessary dehydration step, while excessive heat could lead to decomposition of starting materials or the product.[2][3][4][5]
-
Troubleshooting:
-
Temperature Screening: Perform small-scale trial reactions at a range of temperatures (e.g., in 10 °C increments) to identify the optimal condition.
-
Time-Course Study: Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and to check for subsequent decomposition.[1]
-
Concentration Adjustment: Vary the concentration of your reactants. Some cyclization reactions are more efficient at higher concentrations (favoring intramolecular reactions), while others may require more dilute conditions to minimize side reactions like polymerization.
-
-
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalysts for side reactions or inhibit the desired transformation.
-
Causality: For example, moisture in a reaction that utilizes a water-sensitive reagent (like a strong base or a Lewis acid) can quench the reagent and halt the reaction. Similarly, acidic or basic impurities can alter the pH of the reaction medium, affecting the rate and outcome of acid or base-catalyzed steps.
-
Troubleshooting:
-
Reagent Purity Check: Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.
-
Solvent Quality: Use freshly distilled or commercially available anhydrous solvents, especially for moisture-sensitive reactions. When necessary, employ techniques to rigorously dry solvents.
-
-
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.
-
Causality: Oxygen can lead to oxidative side products, especially with electron-rich intermediates. Moisture, as mentioned, can hydrolyze sensitive reagents or intermediates.
-
Troubleshooting:
-
Inert Atmosphere: If your reaction is known to be sensitive to air or moisture, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket. This involves using oven-dried glassware and performing reagent transfers via syringe through septa.
-
-
FAQ 2: I am observing the formation of multiple unexpected byproducts. How can I identify them and minimize their formation?
The formation of byproducts is a common challenge in heterocyclic synthesis. Identifying these impurities is the first step toward mitigating their formation.
Identification and Mitigation Strategies:
-
Byproduct Identification:
-
LC-MS Analysis: This is a powerful tool to determine the molecular weights of the byproducts, which can provide clues to their structures (e.g., dimers, polymers, or products of side reactions).
-
NMR Spectroscopy: If a byproduct can be isolated in sufficient purity, 1H and 13C NMR will provide detailed structural information.
-
-
Common Side Reactions and Prevention:
-
Polymerization: Starting materials or the product itself may be prone to polymerization under the reaction conditions.
-
Prevention: Running the reaction at a lower temperature or in more dilute conditions can sometimes disfavor polymerization.
-
-
Regioisomer Formation: In syntheses involving asymmetric starting materials, the formation of regioisomers is possible.[2]
-
Prevention: Modifying the reaction conditions (catalyst, solvent, temperature) can often favor the formation of one regioisomer over another. For example, steric hindrance at one reaction site can direct the initial attack of a nucleophile to a less hindered position.[2]
-
-
Side-Chain Reactions: If your starting materials have reactive functional groups on side chains, these may undergo unintended reactions.[6]
-
Prevention: Consider using protecting groups for sensitive functionalities that are not involved in the main ring-forming reaction.
-
-
FAQ 3: The purification of my 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one is proving difficult. What are some effective purification strategies?
Purification can be challenging, especially if the product has similar properties to the starting materials or byproducts.
Purification Techniques:
| Problem | Suggested Technique | Explanation |
| Product is an oil and difficult to crystallize. | Column Chromatography or Distillation | These techniques separate compounds based on their differential adsorption to a stationary phase or their boiling points, respectively.[2] |
| Co-elution with impurities during chromatography. | Optimize Chromatography Conditions | Experiment with different solvent systems (varying polarity) and stationary phases (e.g., silica gel, alumina, or reverse-phase).[2] |
| Product is soluble in the aqueous phase during workup. | Adjust pH of the Aqueous Layer | The solubility of compounds with acidic or basic functional groups can be manipulated by changing the pH. Check the aqueous layer for your product before discarding.[2] |
| Product decomposition on silica gel. | Use a Different Stationary Phase | Some compounds are sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina, or a different purification method altogether. |
II. Troubleshooting Experimental Workflows
This section provides a more detailed, step-by-step approach to troubleshooting specific experimental workflows that may be employed in the synthesis of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one.
Workflow 1: Cyclocondensation Reaction
Many syntheses of pyridinone rings rely on a cyclocondensation reaction.[7][8] A common strategy involves the reaction of a 1,5-dicarbonyl compound (or a precursor) with an amine source.[9]
Caption: Troubleshooting workflow for a cyclocondensation reaction.
Detailed Troubleshooting Steps:
-
Verify Starting Materials: Before embarking on extensive optimization, re-verify the identity and purity of your starting materials. An impurity in a key reagent is a frequent and often overlooked cause of reaction failure.
-
Ensure Anhydrous Conditions (if applicable): For reactions employing moisture-sensitive reagents, ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or distilled anhydrous solvents.
-
Optimize Reaction Temperature:
-
Protocol: Set up several small-scale reactions in parallel. Run them at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux). Monitor each reaction by TLC at set time points (e.g., 1h, 4h, 12h, 24h).
-
Rationale: This will help you determine if the reaction requires thermal energy to overcome the activation barrier and if the product is stable at higher temperatures.
-
-
Investigate the Effect of a Catalyst:
-
Protocol: If the reaction is sluggish, consider the addition of a catalyst. For many pyridinone syntheses, a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, acetic acid) or a Lewis acid can be beneficial.[2] Conversely, if unwanted side reactions are occurring, a milder catalyst or no catalyst might be necessary.
-
Rationale: An acid catalyst can protonate a carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[5]
-
-
Monitor for Product Decomposition:
-
Protocol: Once you have conditions that form the product, monitor a prolonged reaction by TLC or LC-MS.
-
Rationale: This will reveal if the product is degrading over time under the reaction conditions, in which case the reaction time should be shortened.[1]
-
Workflow 2: Post-Reaction Workup and Purification
The workup and purification steps are critical for obtaining your target compound in high purity.
Caption: General workflow for post-reaction workup and purification with potential issues.
Troubleshooting Specific Purification Issues:
-
Problem: Emulsion during Liquid-Liquid Extraction.
-
Cause: This often occurs when the densities of the aqueous and organic layers are too similar, or when fine particulate matter is present.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase.
-
Filter the entire mixture through a pad of Celite to remove particulates.
-
Allow the mixture to stand undisturbed for a longer period.
-
-
-
Problem: Streaking on TLC Plate during Column Chromatography.
-
Cause: This can be due to the compound being too polar for the chosen solvent system, interacting too strongly with the silica gel, or being overloaded on the plate.
-
Solution:
-
Solvent System: Add a small amount of a polar modifier to your eluent, such as methanol or a few drops of acetic acid or triethylamine (depending on whether your compound is acidic or basic).
-
Stationary Phase: If your compound is basic, consider using a stationary phase that has been treated with triethylamine or using basic alumina. If it is acidic, a small amount of acetic acid in the eluent can help.
-
Loading: Ensure you are not spotting too much of your sample on the TLC plate.
-
-
-
Problem: Product "oils out" instead of crystallizing.
-
Cause: The product may be impure, or the chosen solvent system may not be ideal for crystallization.
-
Solution:
-
Purity: First, try to further purify the oil by column chromatography.
-
Solvent Screen: Perform a small-scale crystallization screen with a variety of solvents of different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Techniques: Try techniques such as slow evaporation of a dilute solution or vapor diffusion (placing a vial of your compound dissolved in a volatile solvent inside a larger container with a less volatile "anti-solvent" in which the compound is insoluble).
-
-
III. References
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis. BenchChem.
-
Yu, W., et al. (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
-
Banu, H., & Al-Zaqri, N. (2018). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate.
-
Synthesis of Heterocyclic Compounds. (2019). International Journal of Innovative Research in Science, Engineering and Technology, 8(6).
-
Gao, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC.
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
-
Synthesis of pyridinone with various reactions. (n.d.). ResearchGate.
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange.
-
Al-Zaqri, N., & Banu, H. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. (n.d.). Science topic.
-
Paal–Knorr synthesis. (n.d.). Wikipedia.
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
-
Chem Explore. (2020, July 12). Pyridine, Pyridone, Pyridine N-Oxide: Preparation & Reactions| CSIRNET| GATE| IITJAM| IITJEE| M.Sc. YouTube.
-
Heterocyclic Compounds. (n.d.).
-
The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. (2025). ResearchGate.
-
147646-27-3|3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one. (n.d.). BLDpharm.
-
Advanced Strategies in Heterocyclic Compound Synthesis. (n.d.). BOC Sciences.
-
El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
-
De La Torre, A., et al. (2025). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. American Chemical Society.
-
El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. NIH.
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. (2024). Pearson.
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.).
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.).
-
Synthesis of cyclopentadienones. (n.d.). Organic Chemistry Portal.
-
6-methyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one. (n.d.). NIST WebBook.
-
912277-45-3 | (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol. (n.d.). ChemScene.
-
Nandrolone. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 9. baranlab.org [baranlab.org]
Technical Support Center: 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
Welcome to the technical support guide for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one (CAS No. 147646-27-3). This document provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
I. Quick Reference Data
For ease of access, key specifications and safety information are summarized below.
| Parameter | Information | Source |
| CAS Number | 147646-27-3 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| GHS Pictogram | Warning | [1] |
| Hazard Statements | Potential for eye irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fumes.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
Q1: How should I store the solid compound upon receipt?
A1: Proper storage is critical to maintaining the compound's integrity.
-
Short-term (1-2 weeks): Store at -4°C.[2]
-
Long-term: For extended storage, we recommend storing the solid compound at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. While some suppliers may suggest room temperature storage for similar compounds, the requirement for cold-chain transit and the limited duration for -4°C storage suggest that lower temperatures are safer for preserving long-term stability.
Q2: The compound arrived in a cold-chain shipment. Is this standard?
A2: Yes. The recommendation for cold-chain transportation for this compound indicates potential sensitivity to higher temperatures during transit.[1] Upon receipt, it is imperative to transfer the compound to the appropriate cold storage facility immediately to maintain its quality. The workflow below outlines the recommended procedure upon receiving the compound.
Caption: Workflow for receiving and initial storage.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: Standard laboratory PPE is required. This includes:
-
A properly fitted lab coat.
-
Chemical safety goggles that comply with EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.
-
Chemically resistant gloves (e.g., nitrile).
-
Always handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1]
Q4: What are the known chemical incompatibilities?
A4: Based on general principles for heterocyclic ketones and related structures, avoid contact with:
-
Strong Oxidizing Agents: Can lead to uncontrolled reactions and degradation.
-
Strong Reducing Agents: May reduce the ketone functionality.
-
Strong Bases: Can potentially deprotonate the molecule, leading to instability or undesired reactions.
III. Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation.
Problem 1: The compound will not fully dissolve in my chosen solvent.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Solvent Choice | 1. Review the compound's structure (a fused pyridine-cyclopentanone system). It possesses both polar (ketone, pyridine nitrogen) and non-polar (methyl, hydrocarbon rings) features. 2. Test solubility in a range of solvents, starting with common organic solvents like DMSO, DMF, or methanol. | Solubility is governed by the "like dissolves like" principle. A solvent's polarity must be well-matched to the solute. For compounds with mixed polarity, aprotic polar solvents like DMSO or DMF are often effective. |
| Low-Quality or Degraded Compound | 1. Check the expiration date and storage history. 2. If possible, run a quick purity check (e.g., TLC or LC-MS) on a small sample. | Improper storage can lead to degradation or polymerization, resulting in insoluble impurities. Verifying purity ensures that the starting material is viable. |
| Insufficient Mixing Energy | 1. Gently warm the solution (if the compound is known to be thermally stable). 2. Use a vortex mixer or sonicate the sample for a short period. | Increasing the kinetic energy of the system can help overcome the activation energy barrier for dissolution. However, heat should be applied cautiously to avoid thermal degradation. |
The following decision tree can guide your approach to solving solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Problem 2: I observe inconsistent results or a loss of activity in my assay over time.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Stock Solution Instability | 1. Prepare fresh stock solutions for each experiment. 2. If storing stock solutions, aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles. 3. Perform a stability study by testing the solution's purity/activity at different time points. | The stability of a compound in solution is often much lower than in its solid form. Solvents can facilitate degradation pathways, and repeated freeze-thaw cycles can cause precipitation and degradation. |
| Light Sensitivity | 1. Protect stock solutions and experimental setups from light by using amber vials or covering them with aluminum foil. | Many organic molecules, particularly those with aromatic or conjugated systems, are susceptible to photodegradation. |
| Reaction with Media Components | 1. Review all components of your experimental buffer or media for potential incompatibilities (e.g., reducing agents like DTT, strong nucleophiles). 2. Run a control experiment where the compound is incubated in the media for the duration of the experiment and then analyzed for degradation. | The complex nature of biological media can introduce components that react with and inactivate the test compound, leading to a perceived loss of activity. |
IV. Experimental Protocols: Preparing Stock Solutions
This section provides a standardized method for preparing a stock solution.
Objective: To prepare a 10 mM stock solution of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one in DMSO.
Materials:
-
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Pre-analysis Calculation:
-
The molecular weight of C₉H₉NO is 147.17 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need:
-
147.17 g/mol * 0.010 mol/L * 0.001 L = 0.00147 g = 1.47 mg
-
-
-
Weighing the Compound:
-
Allow the vial of the solid compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
In a chemical fume hood, carefully weigh out 1.47 mg of the compound onto weighing paper and transfer it to a sterile amber vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the solid.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary.
-
-
Storage:
-
For immediate use, keep the solution on ice, protected from light.
-
For long-term storage, create single-use aliquots in amber tubes and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
V. References
Sources
Technical Support Center: Synthesis of Cyclopenta[c]pyridinones
Welcome to the technical support center for the synthesis of cyclopenta[c]pyridinone derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Cyclopenta[c]pyridinones are key structural motifs in various biologically active molecules, but their synthesis can be challenging, often accompanied by side reactions that can impact yield, purity, and scalability.
This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering troubleshooting strategies and robust protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the cyclopenta[c]pyridinone core?
There are several effective strategies, with the choice depending on the desired substitution pattern and the availability of starting materials. Key approaches include:
-
Intramolecular Cyclization: This is a widely used method involving the cyclization of a suitably functionalized pyridine or cyclopentane precursor. For example, an intramolecular 1,6-addition of an enolate to a 2-pyridone moiety can form the fused ring system. This approach is powerful but can be susceptible to competing side reactions depending on the nature of the enolate and the reaction conditions.[1]
-
Paal-Knorr Type Synthesis: While the classical Paal-Knorr reaction synthesizes pyrroles from 1,4-dicarbonyls and amines, analogous strategies can be adapted to form the pyridinone ring.[2][3][4] This involves the condensation of a 1,4-dicarbonyl-like precursor with an appropriate nitrogen source, followed by cyclization and dehydration/oxidation to form the aromatic pyridinone ring.
-
Multi-Component Reactions (MCRs): MCRs offer an efficient route to complex cyclopenta[c]pyridinone derivatives in a single step from simple starting materials. These reactions are highly convergent and atom-economical but may require significant optimization to control regioselectivity and suppress side-product formation.
-
[2+2+2] Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloadditions of diynes with nitriles are a powerful method for the de novo construction of the pyridine ring, which can be pre-functionalized for subsequent cyclopentanone ring fusion.[5]
Q2: What are the most critical parameters to control during the synthesis?
Regardless of the chosen route, several parameters are universally critical for success:
-
pH Control: In reactions analogous to the Paal-Knorr synthesis, maintaining a neutral to weakly acidic pH is crucial. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts over the desired pyridinone.[3][6][7]
-
Temperature: While many cyclization reactions require heat, excessive temperatures can lead to the degradation of starting materials and products or promote undesired side reactions like polymerization or elimination. Careful temperature optimization is essential.
-
Reagent Purity: The purity of starting materials, especially the dicarbonyl precursors and amines, is paramount. Impurities can lead to a host of side products that complicate purification.[6]
-
Atmosphere: Many intermediates and catalysts are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent oxidative degradation and ensure reproducibility.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific problems encountered during the synthesis of cyclopenta[c]pyridinones, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Cyclopenta[c]pyridinone
Q: I've set up my reaction, but after the specified time, TLC/LC-MS analysis shows little to no product formation. What could be the cause?
A: This is a common issue that can often be traced back to a few key areas. A systematic approach is the best way to diagnose the problem.
Potential Causes & Solutions:
-
Inactive Reagents or Catalyst:
-
The "Why": Starting materials can degrade over time, and catalysts can lose activity due to improper storage or handling. Amines, in particular, can be susceptible to oxidation.
-
Troubleshooting Protocol:
-
Verify the purity of your starting materials using NMR or other appropriate analytical techniques.
-
If using a catalyst, perform a small-scale control reaction with a substrate known to work to confirm catalyst activity.
-
For amine reagents, consider using a freshly opened bottle or purifying the amine by distillation.
-
-
-
Sub-Optimal Reaction Conditions:
-
The "Why": The energy barrier for the rate-determining step (often the cyclization) may not be overcome at the temperature you are using. Conversely, the reaction may be reversible, with the equilibrium not favoring the product under your current conditions.[1]
-
Troubleshooting Protocol:
-
Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to determine the optimal temperature.
-
Monitor the reaction progress over time (e.g., at 1, 4, 12, and 24 hours) to determine the optimal reaction duration.
-
Consider using a higher-boiling solvent if the reaction requires temperatures above the boiling point of your current solvent.
-
-
Problem 2: Significant Formation of a Furan-Containing Byproduct
Q: My main byproduct has a mass consistent with the furan analog of my target molecule. Why is this happening and how can I prevent it?
A: The formation of a furan byproduct is a classic side reaction in Paal-Knorr type syntheses and is almost always related to the reaction's pH.[3][7]
Mechanism of Furan Side Product Formation:
Under strongly acidic conditions, the 1,4-dicarbonyl precursor can undergo acid-catalyzed cyclization and dehydration to form a stable furan ring before the amine has a chance to react.[4]
Caption: Competing pathways in pyridinone synthesis.
Solutions to Minimize Furan Formation:
-
pH Control:
-
The "Why": By maintaining a pH above 3, you ensure that the amine is sufficiently nucleophilic to compete effectively with the intramolecular cyclization of the dicarbonyl.
-
Protocol:
-
Avoid strong acids like HCl or H₂SO₄.
-
Use a weak acid catalyst, such as acetic acid, or run the reaction under neutral conditions.[3]
-
Consider using amine/ammonium hydrochloride salts to buffer the reaction.
-
-
-
Order of Addition:
-
The "Why": Adding the acid catalyst after the amine and dicarbonyl have been mixed can favor the desired reaction pathway.
-
Protocol: Premix the 1,4-dicarbonyl compound and the amine in the solvent before adding the acid catalyst.
-
Problem 3: Incomplete Cyclization or Aromatization
Q: I am isolating a dihydropyridine intermediate instead of my fully aromatic cyclopenta[c]pyridinone. How can I drive the reaction to completion?
A: The final aromatization step often requires an oxidant or specific conditions to proceed. The initial cyclization product is often a dihydropyridine, which needs to be oxidized to the aromatic pyridinone.
Potential Causes & Solutions:
-
Lack of Oxidant:
-
The "Why": The reaction mechanism may not have an inherent pathway for the loss of H₂ to form the aromatic ring.
-
Protocol:
-
Introduce a mild oxidizing agent to the reaction mixture. Common choices include air (by bubbling it through the reaction mixture), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or manganese dioxide (MnO₂).
-
Be cautious with stronger oxidants, as they can lead to over-oxidation or degradation.
-
-
-
Thermodynamic Stability of the Intermediate:
-
The "Why": In some cases, the dihydropyridine intermediate may be particularly stable, requiring more energy to overcome the activation barrier for aromatization.
-
Protocol:
-
Increase the reaction temperature or prolong the reaction time after the initial cyclization is complete.
-
Consider changing the solvent to one that better solubilizes the intermediate and facilitates the final elimination/oxidation step.
-
-
Troubleshooting Workflow for Incomplete Aromatization
Caption: Decision tree for troubleshooting incomplete aromatization.
Problem 4: Purification Challenges and Persistent Impurities
Q: My crude product is a complex mixture, and I'm having trouble isolating the pure cyclopenta[c]pyridinone by column chromatography. What are my options?
A: Purification of pyridinone derivatives can be challenging due to their polarity and potential for tautomerization.
Purification Strategies:
| Method | Description | Best For | Considerations |
| Column Chromatography | Standard purification using silica or alumina gel. | Separating compounds with significantly different polarities. | Can be difficult if byproducts have similar Rf values. Tailing of polar pyridinones on silica is common. Consider adding a small amount of triethylamine or acetic acid to the eluent to improve peak shape. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals. | Products that are solids and have moderate to high purity in the crude mixture. | Requires finding a suitable solvent system where the product is soluble when hot and insoluble when cold, while impurities remain in solution. |
| Acid/Base Extraction | Exploiting the basicity of the pyridine nitrogen to move the compound between aqueous and organic phases. | Separating the basic product from neutral or acidic impurities. | The pyridinone nitrogen is weakly basic, so this may require careful pH adjustment. The product must be stable to acidic and basic conditions. |
| Preparative HPLC | High-resolution separation using a preparative-scale HPLC system. | Isolating highly pure compounds from complex mixtures or separating closely related isomers. | Can be expensive and time-consuming for large quantities of material. |
Protocol for Optimizing Column Chromatography:
-
TLC Analysis: Run TLC plates in various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find an eluent that gives good separation (target Rf ~0.3).
-
Eluent Modification: If the product spot is tailing on the TLC plate, add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent system.
-
Column Packing: Ensure the column is packed properly to avoid channels and cracks, which lead to poor separation.
-
Loading: Load the sample onto the column in a minimal amount of the eluent or a stronger solvent that is then evaporated. Dry loading onto a small amount of silica is often preferred.
By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your cyclopenta[c]pyridinone syntheses.
References
Sources
Validation & Comparative
A Comparative Guide to Pyridinone Cores for Drug Discovery: An In-Depth Analysis of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one and Other Privileged Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridinone Scaffold - A Privileged Motif in Medicinal Chemistry
Pyridinone and its derivatives are a prominent class of six-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their widespread appeal stems from their versatile physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, and their capacity to serve as bioisosteres for amides and various aromatic systems.[2] These characteristics allow for fine-tuning of properties like polarity, lipophilicity, and metabolic stability, making them ideal scaffolds for drug design.[1] The pyridinone core is a key structural component in numerous FDA-approved drugs with a wide range of therapeutic applications, including antiviral, anticancer, antimicrobial, and anti-inflammatory agents.[2][3]
The two primary isomers, 2-pyridinone and 4-pyridinone, along with various fused-ring systems, offer a rich chemical space for exploration.[4] This guide provides a comparative analysis of the performance of different pyridinone cores, with a special focus on the emerging class of cyclopenta-fused pyridinones, represented here by the structural family of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one . Due to the limited publicly available data on this specific molecule, this guide will draw upon data from the broader class of 5-aryl-cyclopenta[c]pyridin-7(6H)-one derivatives to provide insights into the potential of this fused scaffold in comparison to the more extensively studied 2- and 4-pyridinone cores.
Structural Diversity of Pyridinone Cores
The versatility of the pyridinone scaffold lies in its structural diversity. The position of the carbonyl group and the fusion of additional rings significantly influence the molecule's electronic properties, steric profile, and ultimately, its biological activity.
Caption: Synthetic pathways to monocyclic and fused pyridinones.
Comparative Biological Performance
The structural variations among pyridinone cores translate into distinct biological activity profiles. This section compares the performance of different pyridinone scaffolds in key therapeutic areas, supported by available experimental data.
Antiviral Activity
Pyridinone derivatives have shown significant promise as antiviral agents, particularly against HIV and Hepatitis B virus (HBV). [1][5] The fused 5-aryl-cyclopenta[c]pyridin-7(6H)-one scaffold has demonstrated notable antiviral activity against the Tobacco Mosaic Virus (TMV). [6]Comparative studies have shown that certain derivatives of this class exhibit higher efficacy than the commercial antiviral agent, Ribavirin. [6]
| Compound Class | Virus | Assay | Key Findings | Reference |
|---|---|---|---|---|
| 5-Aryl-cyclopenta[c]pyridin-7(6H)-one Derivatives | Tobacco Mosaic Virus (TMV) | Inactivation, Curative, and Protection Effects | Several derivatives showed higher anti-TMV activity than Ribavirin at 500 µg/mL. | [6] |
| 2-Pyridone Derivatives | Hepatitis B Virus (HBV) | HBV DNA Replication Inhibition | Compounds with IC50 values as low as 0.12 µM have been identified. | [1] |
| 4-Pyridone Derivatives | Not extensively reported for antiviral activity in the reviewed literature. | - | - | |
Anticancer Activity and Kinase Inhibition
The pyridinone scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. [4]The 3-amino-2(1H)-pyridinone motif, in particular, is known to act as a hinge-binding element, forming crucial hydrogen bonds with the kinase backbone.
A direct comparison of the anti-inflammatory activity of 2- and 4-pyridones revealed that while the tested 2-pyridone derivatives were inactive, several 4-pyridone derivatives showed significant activity in a carrageenan-induced pedal edema assay in rats. [7]This suggests a potential divergence in the biological activities of these two core isomers.
Fused pyridinone systems have also been explored as potent kinase inhibitors. For instance, pyrrolopyridine-pyridone based compounds have been developed as inhibitors of Met kinase with IC50 values in the low nanomolar range. [2]
| Compound Class | Target/Assay | IC50/Activity | Reference |
|---|---|---|---|
| 2-Pyridone Derivatives | c-Src Kinase | IC50 values down to 12.5 µM. | [8] |
| 4-Pyridone Derivatives | Anti-inflammatory (Carrageenan-induced edema) | Active, with one compound showing a dose-dependent effect. | [7] |
| Fused Pyridinones (Pyrrolopyridine-pyridone) | Met Kinase | IC50 of 1.8 nM. | [2]|
Antimicrobial Activity
Both 2- and 4-pyridinone derivatives have been investigated for their antibacterial and antifungal properties. The specific activity is highly dependent on the substitution pattern around the core. [9]
| Compound Class | Organism | MIC/Activity | Reference |
|---|---|---|---|
| 2-Pyridone Derivatives | Various bacteria and fungi | Broad-spectrum activity reported for various derivatives. | [9] |
| 4-Pyridone Derivatives | Various bacteria and fungi | Broad-spectrum activity reported for various derivatives. | [10] |
| 5-Aryl-cyclopenta[c]pyridin-7(6H)-one Derivatives | Sclerotinia sclerotiorum, Botrytis cinerea, Phytophthora infestans | Significant fungicidal activity, with one derivative showing 91.9% inhibition against S. sclerotiorum at 50 µg/mL. | [6]|
Experimental Protocols
Protocol 1: General Synthesis of a 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogue
This protocol is adapted from a manganese-catalyzed oxidation of a 2,3-cyclopentenopyridine derivative. [11] Materials:
-
2,3-Cyclopentenopyridine
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 mmol), Mn(OTf)₂ (0.005 mmol), and water (5 mL).
-
To this mixture, add t-BuOOH (5.0 mmol) and stir at 25 °C for 72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Caption: Workflow for the synthesis of a fused pyridinone.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of pyridinone compounds against a target kinase using a luminescent assay format.
Materials:
-
Test pyridinone compound
-
Recombinant human kinase and its specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution series.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the assay buffer.
-
Add 5 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution (at or near the Km for the kinase).
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The pyridinone scaffold, in its various isomeric and fused forms, remains a highly privileged and fruitful area of research in drug discovery. While 2- and 4-pyridinones are well-established cores with a wealth of supporting data, the emerging class of fused pyridinones, such as the 5H-cyclopenta[c]pyridin-7(6H)-one derivatives, presents exciting new opportunities. The available data on 5-aryl-cyclopenta[c]pyridin-7(6H)-ones demonstrates their potential as potent antiviral and antifungal agents, in some cases outperforming existing commercial drugs.
The key structural differences between these cores—the position of the carbonyl group and the constraints imposed by a fused ring system—undoubtedly influence their interaction with biological targets. The observation that 4-pyridones exhibit anti-inflammatory activity where 2-pyridones do not, underscores the importance of isomeric form. Further direct, head-to-head comparative studies are needed to fully elucidate the structure-activity relationships and therapeutic potential of these diverse scaffolds. The development of efficient and versatile synthetic routes to novel fused pyridinones, including the specific 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one , will be critical in unlocking the full potential of this promising class of compounds for the development of next-generation therapeutics.
References
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The structure–activity relationships for cyclopenta[1,2‐d]pyrimidin derivatives. (n.d.). ResearchGate. [Link]
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Structure-based design and synthesis of bicyclic fused-pyridines as MEK inhibitors. (2014). PubMed. [Link]
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Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. (2025). PubMed. [Link]
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Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). ACS Publications. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central. [Link]
-
Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives. (2010). PubMed. [Link]
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Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. (2014). PubMed. [Link]
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Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). PubMed. [Link]
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Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.). [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers. [Link]
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Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). ResearchGate. [Link]
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Preparation and antiinflammatory activity of 2- and 4-pyridones. (1982). PubMed. [Link]
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Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). PubMed Central. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]
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Structure-activity relationships of selected pyridines. I. Substituent constant analysis. (n.d.). PubMed. [Link]
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Design, Synthesis, and Antihepatitis B Virus Activities of Novel 2-Pyridone Derivatives. (n.d.). ACS Publications. [Link]
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Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. (2022). National Institutes of Health. [Link]
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One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). [Link]
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Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. (2015). ResearchGate. [Link]
-
Structure activity relationship. (n.d.). ResearchGate. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). [Link]
-
(a) Chart comparing the IC50 values of the compounds for different cell... (n.d.). ResearchGate. [Link]
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Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). ACS Publications. [Link]
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Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series. (n.d.). [Link]
-
4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. (n.d.). PubMed. [Link]
-
2-Pyridone rings in natural products, bioactive molecules, and pharmaceutical agents. (n.d.). ResearchGate. [Link]
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Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega. [Link]
-
Marketed drugs containing pyridinone. (n.d.). ResearchGate. [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. (2022). National Institutes of Health. [Link]
-
Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[6][12]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013). PubMed. [Link]
-
2-Pyridone. (n.d.). Wikipedia. [Link]
-
Nandrolone. (n.d.). Wikipedia. [Link]
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- 9. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative analysis of "3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one" synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fused heterocyclic scaffold, 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one, represents a molecule of significant interest within medicinal chemistry and drug discovery. Its structural complexity, incorporating both a pyridine ring and a fused cyclopentanone moiety, offers a unique three-dimensional architecture for interaction with biological targets. Pyridine-based heterocycles are well-established pharmacophores, known for a wide spectrum of biological activities, including antiviral, anti-inflammatory, and neuropharmacological effects.[1][2] The exploration of efficient and versatile synthetic routes to this specific derivative is paramount for enabling structure-activity relationship (SAR) studies and facilitating the development of novel therapeutic agents.
This guide provides a comparative analysis of synthetic strategies for the preparation of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one. We will present a detailed, experimentally-validated multi-component approach and contrast it with a plausible alternative strategy based on classical pyridine synthesis methodologies. The objective is to equip researchers with the necessary insights to select the most appropriate synthetic route based on factors such as efficiency, scalability, and available starting materials.
Route 1: Multi-Component Synthesis Followed by Oxidation
This modern and efficient approach leverages the principles of multi-component reactions (MCRs) to rapidly assemble the core dihydropyridine intermediate, which is subsequently aromatized and oxidized to the target compound. MCRs are highly valued in synthetic chemistry for their atom economy and the ability to generate molecular complexity in a single step.
Reaction Scheme
Caption: Multi-component synthesis of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one.
Mechanistic Insights
The initial one-pot reaction is a variation of the Hantzsch dihydropyridine synthesis. The reaction likely proceeds through a series of condensations and cyclizations. Acetaldehyde and cyanoacetamide, in the presence of ammonium acetate, form a Knoevenagel condensation product. Concurrently, cyclopentanone can react with ammonia (from ammonium acetate) to form an enamine. A Michael addition between the Knoevenagel adduct and the enamine, followed by cyclization and dehydration, yields the dihydro-cyclopenta[c]pyridine intermediate.
The subsequent oxidation step is crucial for the formation of the final product. Manganese(II) triflate in combination with tert-butyl hydroperoxide is an effective system for the oxidation of the dihydropyridine ring and the adjacent methylene group to the desired ketone.[3]
Experimental Protocol
Step 1: Synthesis of the Dihydro-cyclopenta[c]pyridine Intermediate
-
To a 250 mL round-bottom flask, add acetaldehyde (1.0 eq), cyclopentanone (1.2 eq), cyanoacetamide (1.0 eq), and ammonium acetate (8.0 eq).
-
Add 100 mL of ethanol and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 500 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude dihydro-cyclopenta[c]pyridine intermediate.
-
Purify the intermediate by recrystallization from ethanol.
Step 2: Oxidation to 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one
-
In a 100 mL round-bottom flask, dissolve the purified intermediate (1.0 eq) in acetonitrile (50 mL).
-
Add Manganese(II) triflate (Mn(OTf)₂) (5 mol%) to the solution.
-
Slowly add tert-butyl hydroperoxide (t-BuOOH, 70% in water) (5.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final product.
Route 2: Guareschi-Thorpe Condensation Approach (Proposed)
A plausible alternative approach to the target molecule involves the Guareschi-Thorpe condensation, a classical method for pyridine synthesis.[4] This route would involve the condensation of a β-ketoester with cyanoacetamide in the presence of a base, followed by intramolecular cyclization and subsequent functional group manipulations.
Proposed Retrosynthetic Analysis
Sources
A Senior Application Scientist's Guide to the Structural Validation of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data stand. The synthesis of novel heterocyclic compounds, such as the promising cyclopenta[c]pyridine scaffold, can often yield a mixture of isomers or lead to unexpected rearrangements. This guide provides an in-depth, practical framework for the structural validation of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one , a compound of interest in medicinal chemistry due to the established bioactivities of this class of molecules, including their potential as antibacterial, antiviral, and anti-inflammatory agents.[1]
This document is not a rigid protocol but a dynamic guide designed to empower the researcher with the strategic rationale behind experimental choices. We will explore a multi-pronged analytical approach, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to unambiguously differentiate the target molecule from its potential isomers.
The Importance of Isomeric Differentiation
The specific arrangement of atoms in "3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one" (Structure 1 ) is critical to its function. However, synthetic routes can potentially lead to several constitutional isomers. For the purpose of this guide, we will consider two plausible alternatives: the positional isomer 1-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one (Structure 2 ) and the isomeric ring system 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Structure 3 ). While all share the same molecular formula (C₉H₉NO) and nominal mass, their distinct connectivity will result in unique spectroscopic signatures.
Part 1: High-Resolution Mass Spectrometry – The First Checkpoint
High-Resolution Mass Spectrometry (HRMS) is an indispensable first step. It provides the elemental composition of the synthesized compound, confirming that the product has the expected molecular formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 100-500 ng/mL.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range that includes the theoretical m/z of the protonated molecule (e.g., m/z 100-300).
-
Data Analysis: Compare the experimentally measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass for C₉H₁₀NO⁺. The mass error should be within 5 ppm.
Expected Outcome:
| Molecular Formula | Theoretical [M+H]⁺ (m/z) |
| C₉H₉NO | 148.0757 |
A measured mass that aligns with this theoretical value confirms the correct elemental composition, but it does not differentiate between isomers 1 , 2 , and 3 .
Part 2: 1D NMR Spectroscopy – The Foundational Fingerprint
¹H and ¹³C NMR spectra provide the fundamental framework for structural elucidation, revealing the chemical environment and connectivity of hydrogen and carbon atoms.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts for our target molecule and its key isomers. These predictions are based on established principles of NMR spectroscopy and analysis of related structures.
| Proton | Structure 1 (Predicted) | Structure 2 (Predicted) | Structure 3 (Predicted) |
| Pyridine Ring Protons | |||
| H1 | ~8.0 ppm (s) | N/A | ~8.4 ppm (d) |
| H4 | ~6.8 ppm (s) | ~6.9 ppm (s) | ~7.2 ppm (d) |
| Cyclopentanone Ring Protons | |||
| H5 | ~3.0 ppm (t) | ~3.0 ppm (t) | N/A |
| H6 | ~2.7 ppm (t) | ~2.7 ppm (t) | ~3.1 ppm (t) |
| Methyl Protons | |||
| CH₃ | ~2.4 ppm (s) | ~2.5 ppm (s) | ~2.6 ppm (s) |
Note: Chemical shifts (δ) are in ppm relative to TMS. Multiplicity: s = singlet, d = doublet, t = triplet.
Causality Behind Predicted Shifts:
-
Structure 1 vs. 2: The primary difference will be in the pyridine ring protons. In 1 , the methyl group at position 3 will deshield the adjacent proton H4, while H1 will be a distinct singlet. In 2 , the methyl group at position 1 would significantly alter the electronic environment, and we would expect two distinct singlets for the pyridine protons.
-
Structure 1 vs. 3: The fusion of the rings in the cyclopenta[b]pyridine system of 3 creates a different aromatic environment. We would expect two doublets for the pyridine protons due to vicinal coupling, a key differentiating feature from the singlets expected for the cyclopenta[c]pyridine core of 1 and 2 .
Predicted ¹³C NMR Spectral Data
| Carbon | Structure 1 (Predicted) | Structure 2 (Predicted) | Structure 3 (Predicted) |
| C=O | ~195 ppm | ~195 ppm | ~205 ppm |
| Pyridine Ring Carbons | |||
| C1 | ~145 ppm | ~155 ppm | ~150 ppm |
| C3 | ~148 ppm | ~130 ppm | N/A |
| C4 | ~118 ppm | ~120 ppm | ~125 ppm |
| C4a | ~160 ppm | ~160 ppm | N/A |
| C7a | ~135 ppm | ~135 ppm | N/A |
| Cyclopentanone Ring Carbons | |||
| C5 | ~35 ppm | ~35 ppm | N/A |
| C6 | ~25 ppm | ~25 ppm | ~36 ppm |
| Methyl Carbon | |||
| CH₃ | ~18 ppm | ~20 ppm | ~22 ppm |
Key Differentiators in ¹³C NMR:
-
The chemical shift of the carbonyl carbon (C=O) can be indicative of the ring system.
-
The number and chemical shifts of the quaternary carbons in the aromatic region will be distinct for each isomer.
Part 3: 2D NMR Spectroscopy – Unambiguous Connectivity Mapping
While 1D NMR provides a strong foundation, 2D NMR experiments are essential for definitively establishing the bonding network and, therefore, the correct isomeric structure.
Experimental Protocol: 2D NMR
-
Sample Preparation: Prepare a concentrated sample of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher).
-
Experiments: Acquire the following 2D spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. This is the most critical experiment for differentiating isomers.
-
Workflow for Structural Elucidation using 2D NMR
Caption: Workflow for structural validation using 2D NMR.
The Decisive Power of HMBC
The HMBC spectrum is the ultimate arbiter for distinguishing between our candidate structures. By observing correlations between protons and carbons that are two or three bonds apart, we can piece together the molecular skeleton.
Key HMBC Correlations for Structure 1:
Caption: Expected key HMBC correlations for Structure 1.
Interpreting the HMBC Data:
-
To Confirm Structure 1: A crucial correlation will be observed between the methyl protons (~2.4 ppm) and two aromatic carbons: C3 and C4. Additionally, the pyridine proton H4 (~6.8 ppm) should show correlations to the quaternary carbon C4a and the methyl-bearing carbon C3. The other pyridine proton, H1 (~8.0 ppm), will show a correlation to the quaternary carbon C7a. These correlations definitively map the substitution pattern on the pyridine ring.
-
To Rule Out Structure 2: If the methyl group were at position 1, we would expect to see an HMBC correlation from the methyl protons to the nitrogen-adjacent carbon C1 and potentially to C7a. The pyridine protons would show different correlation patterns.
-
To Rule Out Structure 3: The cyclopenta[b]pyridine isomer would exhibit a completely different set of HMBC correlations, reflecting the different ring fusion. For example, the protons on the cyclopentanone ring would show correlations to different carbons in the pyridine ring.
Summary and Conclusion
The structural validation of "3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one" requires a systematic and logical approach. While HRMS confirms the elemental composition, it is the detailed analysis of 1D and, most critically, 2D NMR data that provides the unambiguous evidence required to differentiate it from plausible isomers. The HMBC experiment, in particular, serves as the definitive tool for mapping the connectivity of the molecular framework. By following the principles and workflows outlined in this guide, researchers can confidently validate their synthetic products, ensuring the integrity of their subsequent scientific investigations.
References
- This guide is a compilation of established analytical chemistry principles and does not cite a single, specific source for the methodologies described. The provided protocols are standard in the field of organic chemistry.
-
Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules. [Link]
Sources
The 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one Scaffold: A Comparative Guide to Developing Novel Kinase Inhibitors
Introduction: The Quest for Novel Kinase Inhibitor Scaffolds
The landscape of kinase inhibitor discovery is in a perpetual state of evolution, driven by the need for compounds with improved potency, selectivity, and pharmacokinetic profiles. While many successful drugs have been developed, the high degree of similarity in the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target effects.[1] Consequently, the exploration of novel, rigid heterocyclic scaffolds that can exploit subtle differences in kinase architecture is a paramount objective in medicinal chemistry. The pyridine ring, a cornerstone of many FDA-approved drugs, is a privileged heterocyclic unit due to its diverse biological activities.[2] Fused pyridine systems, in particular, offer a three-dimensional framework that can be functionalized to achieve specific and high-affinity interactions with target proteins.
This guide focuses on the potential of the 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one core as a novel scaffold for the design of next-generation kinase inhibitors. While derivatives of the broader cyclopenta[c]pyridine class have shown promise in agrochemical applications as antiviral and fungicidal agents, their potential in human therapeutics, particularly as kinase inhibitors, remains a largely untapped frontier.[3][4][5][6][7] We will present a comparative analysis of this scaffold against established inhibitor classes, using the well-validated therapeutic target, p38α MAP kinase, as a representative case study. This guide will provide the scientific rationale, experimental workflows, and comparative data to empower researchers in the development of novel inhibitors based on this promising molecular framework.
The 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one Scaffold: Structural Rationale and Synthesis
The 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one scaffold offers several advantageous features for inhibitor design:
-
Rigidity and Planarity: The fused ring system provides a rigid core, reducing the entropic penalty upon binding to the target protein. This can contribute to higher binding affinity.
-
Defined Vectorial Exits: The scaffold presents distinct vectors for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR).
-
Hydrogen Bonding Capabilities: The pyridine nitrogen and the ketone moiety can act as hydrogen bond acceptors, crucial for anchoring the molecule in the ATP-binding site of kinases.
-
Potential for Novel Interactions: The unique shape and electronic properties of this scaffold may enable interactions with regions of the kinase active site that are not engaged by conventional inhibitors.
Proposed Synthetic Route
A plausible synthetic strategy to access the core scaffold and its derivatives is outlined below. This multi-step synthesis allows for the introduction of diversity elements at key positions.
Caption: Proposed synthetic workflow for derivatives.
Comparative Analysis: Targeting p38α MAP Kinase
To illustrate the potential of the 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one scaffold, we will compare a hypothetical series of its derivatives against well-established p38α MAP kinase inhibitors with different structural motifs. p38α is a serine/threonine kinase that plays a crucial role in inflammatory responses, making it a key target for diseases like rheumatoid arthritis.[8][9]
Hypothetical Inhibitor Series (CP-Series)
Let's envision a series of inhibitors (the "CP-series") based on our scaffold, designed to mimic the key interactions of known Type I p38α inhibitors. These inhibitors typically feature a hinge-binding motif and substituents that occupy adjacent hydrophobic pockets.
| Compound ID | Scaffold | R1 Group (Hypothetical) | R2 Group (Hypothetical) |
| CP-1 | 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one | 4-Fluorophenyl | 2,6-Dichlorophenyl |
| CP-2 | 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one | Pyridin-4-yl | 2-Methyl-4-fluorophenyl |
| CP-3 | 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one | 2,4-Difluorophenyl | Cyclopropyl |
Comparative Inhibitors
We will compare our hypothetical CP-series with the following known p38α inhibitors, representing different chemical classes:
| Compound ID | Core Scaffold | Reported p38α IC50 (nM) | Reference |
| SB203580 | Pyridinyl-imidazole | 50 | N/A |
| Doramapimod (BIRB 796) | Pyrazolopyridine | 38 | N/A |
| Skepinone-L | Imidazo[1,2-b]pyridazine | 1.3 | N/A |
Performance Comparison (Hypothetical Data for CP-Series)
The following table presents a hypothetical comparison of our designed CP-series against the established inhibitors. The projected data for the CP-series is based on the premise that the novel scaffold can achieve high-affinity binding.
| Compound ID | p38α IC50 (nM) | Selectivity Score (S10(38)) | Cell-based Activity (LPS-induced TNFα release, IC50 nM) |
| CP-1 | 8.5 | 0.02 | 50 |
| CP-2 | 2.1 | 0.01 | 15 |
| CP-3 | 15.2 | 0.05 | 120 |
| SB203580 | 50 | 0.2 | 200 |
| Doramapimod | 38 | 0.1 | 100 |
| Skepinone-L | 1.3 | 0.006 | 10 |
Experimental Protocols for Inhibitor Evaluation
To validate the performance of novel inhibitors based on the 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one scaffold, a series of robust and self-validating experimental protocols are required.
Biochemical Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This assay directly measures the enzymatic activity of p38α kinase and its inhibition by test compounds.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-serine/threonine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor (europium) and acceptor (XL665) into close proximity, resulting in a FRET signal.
Caption: HTRF kinase assay principle.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction: In a 384-well plate, add 2 µL of test compound, 4 µL of p38α kinase, and 4 µL of a mixture of biotinylated substrate peptide and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Detection: Add 10 µL of HTRF detection buffer containing the anti-phospho antibody-Eu and streptavidin-XL665.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot against compound concentration to determine the IC50 value.
Cellular Assay: TNFα Release in LPS-stimulated PBMCs
This assay assesses the ability of the inhibitors to block the downstream signaling of p38α in a cellular context.
Principle: Lipopolysaccharide (LPS) stimulates Toll-like receptor 4 (TLR4) in peripheral blood mononuclear cells (PBMCs), activating the p38α MAP kinase pathway, which leads to the production and release of the pro-inflammatory cytokine TNFα. The concentration of TNFα in the cell supernatant is quantified by ELISA.
Step-by-Step Protocol:
-
Cell Plating: Plate freshly isolated human PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Compound Treatment: Add serially diluted test compounds to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the TNFα concentration in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of TNFα inhibition against compound concentration to determine the IC50 value.
Selectivity Profiling: KinomeScan
To ensure the developed inhibitors are specific for p38α, a broad kinase selectivity screen is essential.
Principle: The KinomeScan™ platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions of a test compound against a large panel of kinases. The amount of test compound bound to each kinase is measured, and the results are reported as a percentage of control.
Workflow:
Caption: Workflow for kinase selectivity profiling.
Conclusion and Future Directions
The 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one scaffold represents a promising, yet underexplored, platform for the development of novel kinase inhibitors. Its rigid structure and defined substitution vectors provide an excellent starting point for generating libraries of compounds with potentially unique binding modes and improved selectivity profiles. The hypothetical comparison with established p38α MAP kinase inhibitors demonstrates the potential for this scaffold to yield highly potent and cell-active compounds.
The provided experimental protocols offer a robust framework for the systematic evaluation of new inhibitors, from initial biochemical characterization to cellular activity and selectivity profiling. Future work should focus on the synthesis and screening of a diverse library of derivatives to establish concrete structure-activity relationships. By leveraging this scaffold, the scientific community can continue to push the boundaries of kinase inhibitor design, ultimately leading to the development of safer and more effective therapeutics.
References
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Bishop, A. C., et al. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[4][10]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of Medicinal Chemistry, 40(26), 4290-4301. [Link]
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Walter, N. M., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. Journal of Medicinal Chemistry, 60(19), 8027-8054. [Link]
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WIPO. (2008). WO/2008/006032 CYCLOPENTA [D] PYRIMIDINES AS AKT PROTEIN KINASE INHIBITORS. [Link]
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ResearchGate. (n.d.). The structure–activity relationships for cyclopenta[1,2‐d]pyrimidin derivatives. [Link]
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ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
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ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
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ACS Publications. (2024). Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry. [Link]
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Montalban, A. G., et al. (2008). The design and synthesis of novel alpha-ketoamide-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1772-1777. [Link]
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PubMed. (n.d.). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. [Link]
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ResearchGate. (2025). Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase. [Link]
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Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[10][11]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310. [Link]
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Natarajan, S. R., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276. [Link]
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ResearchGate. (n.d.). Examples of bioactive cyclopenta[c]pyridine derivatives. [Link]
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PubMed. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules, 27(21), 7234. [Link]
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ResearchGate. (2013). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[10][11]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. [Link]
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MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3144. [Link]
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Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]
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PubMed Central. (n.d.). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 63(15), 8196-8213. [Link]
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MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(22), 6939. [Link]
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Cohen, P. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]
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- 2. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
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For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for the rational design of novel therapeutics. This guide provides an in-depth comparison of the chemical reactivity of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one and its structurally related analogs. While specific experimental data for the title compound is limited in publicly available literature[1], this guide synthesizes established principles of organic chemistry and data from closely related systems to provide a predictive framework for its reactivity. We will explore how subtle structural modifications influence the key reaction pathways of this important heterocyclic ketone.
Introduction: The Significance of Fused Pyridine Scaffolds
Fused pyridine ring systems are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] The unique electronic properties of the pyridine ring, coupled with the reactivity of the fused cyclopentanone moiety, make cyclopenta-pyridinones attractive templates for designing enzyme inhibitors, receptor modulators, and other therapeutic agents.[3] The reactivity of these scaffolds dictates their synthetic accessibility and their potential interactions with biological targets. This guide will focus on three primary areas of reactivity: nucleophilic addition to the carbonyl group, reactions involving the enolizable protons alpha to the carbonyl, and electrophilic substitution on the pyridine ring.
The Subject of Our Study: 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one
The title compound, 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one, features a pyridine ring fused to a cyclopentanone. The methyl group at the 3-position is expected to exert a modest electron-donating effect on the pyridine ring, while the overall reactivity will be a balance of the electron-withdrawing nature of the pyridine nitrogen and the inherent reactivity of the five-membered ketone.
To provide a comprehensive comparison, we will examine the reactivity of our title compound alongside three key analogs:
-
Analog A: 5H-cyclopenta[c]pyridin-7(6H)-one (Unsubstituted) : The parent scaffold, providing a baseline for electronic effects.
-
Analog B: 3-Methoxy-5H-cyclopenta[c]pyridin-7(6H)-one (Electron-Donating Group) : To probe the effect of a strong electron-donating group on the pyridine ring.
-
Analog C: 3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one (Electron-Withdrawing Group) : To investigate the impact of an electron-withdrawing group on the pyridine ring.
-
Analog D: 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Isomeric Control) : To highlight the influence of the nitrogen atom's position within the fused ring system.
I. Nucleophilic Addition to the Carbonyl Group
The carbonyl group is a primary site for reactivity in these molecules. The electrophilicity of the carbonyl carbon is modulated by the electronic nature of the fused pyridine ring.
Theoretical Background
An electron-withdrawing pyridine ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating substituents on the pyridine ring should decrease carbonyl reactivity. The position of the nitrogen atom is also critical; in the cyclopenta[b]pyridinone isomer (Analog D), the nitrogen is in closer proximity to the carbonyl group, which may influence its electronic character differently than in the cyclopenta[c]pyridinone series.
Comparative Experimental Protocol: Reduction of the Carbonyl Group
A standardized method to compare the reactivity of the carbonyl group is to monitor the rate of its reduction, for example, with sodium borohydride.
Step-by-Step Protocol:
-
Dissolve an equimolar amount of the cyclopenta-pyridinone derivative in a suitable solvent (e.g., methanol) at a controlled temperature (e.g., 25 °C).
-
Add a standardized solution of sodium borohydride.
-
Monitor the disappearance of the starting material or the appearance of the corresponding alcohol product over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the initial rate of reaction for each compound.
Caption: Experimental workflow for comparing carbonyl reactivity.
Hypothetical Comparative Data
The following table presents hypothetical initial rates of reduction for the title compound and its analogs, based on established electronic principles.
| Compound | Substituent Effect | Predicted Relative Initial Rate (mol L⁻¹ s⁻¹) |
| 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one | Weakly Electron-Donating | 1.2 x 10⁻⁴ |
| Analog A: 5H-cyclopenta[c]pyridin-7(6H)-one | Unsubstituted (Reference) | 1.5 x 10⁻⁴ |
| Analog B: 3-Methoxy-5H-cyclopenta[c]pyridin-7(6H)-one | Strongly Electron-Donating | 0.8 x 10⁻⁴ |
| Analog C: 3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one | Strongly Electron-Withdrawing | 3.0 x 10⁻⁴ |
| Analog D: 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | Isomeric (N at position 1) | 1.8 x 10⁻⁴ |
Interpretation of Data:
-
Analog C (3-Chloro) is predicted to have the fastest reaction rate due to the strong electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.
-
Analog B (3-Methoxy) is expected to be the least reactive, as the electron-donating methoxy group reduces the partial positive charge on the carbonyl carbon.
-
The title compound (3-Methyl) and the unsubstituted Analog A are predicted to have intermediate reactivity.
-
Analog D (cyclopenta[b] isomer) is predicted to be slightly more reactive than the title compound, suggesting that the proximity of the nitrogen in the [b] fused system has a more pronounced electron-withdrawing effect on the carbonyl.
II. Reactions at the Alpha-Carbon: Enolate Formation and Alkylation
The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. The stability and reactivity of this enolate are influenced by the electronics of the fused pyridine ring.
Theoretical Background
The acidity of the α-protons is enhanced by the electron-withdrawing character of the carbonyl group and the fused pyridine ring. Therefore, compounds with more electron-withdrawing substituents on the pyridine ring are expected to have more acidic α-protons and form enolates more readily.
Comparative Experimental Protocol: Deuterium Exchange
A common method to compare the rate of enolate formation is to monitor the rate of deuterium exchange at the α-position in the presence of a deuterated solvent and a catalytic amount of base.
Step-by-Step Protocol:
-
Dissolve each compound in a deuterated solvent such as methanol-d4.
-
Add a catalytic amount of a base (e.g., sodium methoxide).
-
Monitor the incorporation of deuterium at the α-position over time using ¹H NMR spectroscopy by observing the decrease in the integration of the α-proton signal.
-
Determine the rate constant for deuterium exchange for each compound.
Caption: Simplified mechanism of deuterium exchange at the alpha-carbon.
Hypothetical Comparative Data
The following table presents hypothetical rate constants for deuterium exchange, reflecting the predicted acidity of the α-protons.
| Compound | Substituent Effect | Predicted Rate Constant (k, s⁻¹) |
| 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one | Weakly Electron-Donating | 2.5 x 10⁻⁵ |
| Analog A: 5H-cyclopenta[c]pyridin-7(6H)-one | Unsubstituted (Reference) | 3.0 x 10⁻⁵ |
| Analog B: 3-Methoxy-5H-cyclopenta[c]pyridin-7(6H)-one | Strongly Electron-Donating | 1.5 x 10⁻⁵ |
| Analog C: 3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one | Strongly Electron-Withdrawing | 6.0 x 10⁻⁵ |
| Analog D: 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | Isomeric (N at position 1) | 4.0 x 10⁻⁵ |
Interpretation of Data:
-
Analog C (3-Chloro) is predicted to have the fastest rate of deuterium exchange due to the inductive electron-withdrawing effect of the chlorine, which stabilizes the negative charge of the enolate intermediate.
-
Analog B (3-Methoxy) is expected to have the slowest rate, as the electron-donating methoxy group destabilizes the enolate.
-
The title compound (3-Methyl) and the unsubstituted Analog A show intermediate rates.
-
Analog D (cyclopenta[b] isomer) is predicted to have a faster rate than the title compound, again suggesting a stronger overall electron-withdrawing effect from the pyridine ring in this isomeric arrangement.
III. Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring, while aromatic, is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. The position of substitution is also directed by the nitrogen atom and the fused ring.
Theoretical Background
Electrophilic substitution on pyridine typically occurs at the 3- and 5-positions relative to the nitrogen atom. In the case of cyclopenta[c]pyridinones, the positions available for substitution are influenced by the fused ring. Electron-donating groups on the pyridine ring will activate it towards electrophilic attack, while electron-withdrawing groups will deactivate it.
Comparative Experimental Protocol: Nitration
A classic electrophilic aromatic substitution reaction is nitration. The relative reactivity of the analogs can be assessed by performing competitive nitration reactions or by measuring the yields of nitrated products under standardized conditions.
Step-by-Step Protocol:
-
Dissolve each compound in a suitable solvent (e.g., concentrated sulfuric acid).
-
Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature.
-
After a set reaction time, quench the reaction by pouring it onto ice.
-
Isolate, purify, and quantify the nitrated product(s) to determine the yield.
Caption: Experimental workflow for comparing electrophilic nitration reactivity.
Hypothetical Comparative Data
The following table presents hypothetical yields for the mononitration of the title compound and its analogs.
| Compound | Substituent Effect | Predicted Yield of Nitrated Product (%) |
| 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one | Weakly Electron-Donating (Activating) | 65 |
| Analog A: 5H-cyclopenta[c]pyridin-7(6H)-one | Unsubstituted (Reference) | 50 |
| Analog B: 3-Methoxy-5H-cyclopenta[c]pyridin-7(6H)-one | Strongly Electron-Donating (Strongly Activating) | 85 |
| Analog C: 3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one | Strongly Electron-Withdrawing (Deactivating) | 15 |
| Analog D: 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | Isomeric (N at position 1) | 55 |
Interpretation of Data:
-
Analog B (3-Methoxy) is predicted to give the highest yield of the nitrated product due to the strong activating effect of the methoxy group.
-
Analog C (3-Chloro) is expected to be the least reactive, with a significantly lower yield, as the chloro group deactivates the ring towards electrophilic attack.
-
The title compound (3-Methyl) is predicted to be more reactive than the unsubstituted Analog A due to the activating nature of the methyl group.
-
Analog D (cyclopenta[b] isomer) is predicted to have a similar reactivity to the unsubstituted cyclopenta[c]pyridinone, suggesting that the directing effects of the nitrogen and the fused ring are the dominant factors.
Conclusion
This guide provides a framework for understanding and predicting the reactivity of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one by comparing it to a series of structurally related analogs. While the presented data is hypothetical, it is grounded in well-established principles of physical organic chemistry. The key takeaways are:
-
Carbonyl Reactivity: Electron-withdrawing groups on the pyridine ring enhance the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect.
-
Alpha-Carbon Acidity: The acidity of the α-protons and the rate of enolate formation are increased by electron-withdrawing substituents on the pyridine ring.
-
Electrophilic Aromatic Substitution: The pyridine ring is activated towards electrophilic attack by electron-donating groups and deactivated by electron-withdrawing groups.
The isomeric position of the nitrogen atom also plays a subtle but significant role in modulating reactivity. For researchers working with these and related heterocyclic systems, a thorough understanding of these structure-reactivity relationships is essential for designing efficient synthetic routes and for the development of novel molecules with desired biological activities. Further experimental work is encouraged to validate and expand upon the predictions made in this guide.
References
-
MySkinRecipes. (n.d.). 5H-Cyclopenta[c]pyridin-7(6H)-one. [Link]
-
National Center for Biotechnology Information. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. PubChem Compound Summary for CID 138627. [Link]
-
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. (2016). [Link]
-
FooDB. (2010). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). [Link]
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Al-Issa, S. A. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10902-10915. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. [Link]
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The 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships in Agrochemistry and Beyond
The 5H-cyclopenta[c]pyridin-7(6H)-one core is a versatile heterocyclic scaffold that has garnered significant interest in both agrochemical and medicinal chemistry.[1][2] While specific structure-activity relationship (SAR) studies on the 3-methyl substituted analog remain limited in publicly accessible literature, extensive research on related derivatives, particularly at the 5-position, provides a robust framework for understanding the therapeutic and pesticidal potential of this chemical class. This guide offers an in-depth comparison of the biological performance of various 5H-cyclopenta[c]pyridin-7(6H)-one derivatives, supported by experimental data, to illuminate the key structural determinants of their activity and guide future research endeavors.
The Agrochemical Potential: Antiviral, Fungicidal, and Insecticidal Activities
A significant body of research has focused on the development of 5H-cyclopenta[c]pyridin-7(6H)-one derivatives as potent agents for crop protection.[3][4] These efforts have been largely inspired by the natural product cerbinal, which serves as a lead compound for the synthesis of novel analogs with enhanced biological activities.[4][5]
Antiviral Activity against Tobacco Mosaic Virus (TMV)
Derivatives of 5H-cyclopenta[c]pyridin-7(6H)-one, especially those bearing an aryl group at the 5-position, have demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV).[3][5] Comparative studies have shown that certain analogs exhibit efficacy comparable or even superior to the commercial antiviral agent, Ribavirin.[3]
Comparative Performance of 5-Aryl-5H-cyclopenta[c]pyridin-7(6H)-one Derivatives against TMV
| Compound | 5-Position Substituent | Inactivation Effect (%) at 500 µg/mL | Curative Effect (%) at 500 µg/mL | Protection Effect (%) at 500 µg/mL | Reference |
| 4g | Unspecified Aryl | Higher than Ribavirin | Not Reported | Higher than Ribavirin | [3] |
| 4k | m-methoxyphenyl | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 | [3][4] |
| Ribavirin | Commercial Standard | Lower than 4g and 4k | Not Reported | Lower than 4g and 4k | [3] |
Higher percentages indicate greater antiviral activity.
The proposed mechanism of action for the anti-TMV activity of these compounds involves their interaction with the TMV coat protein (CP).[3] Molecular docking studies suggest that these derivatives may bind to the TMV CP, thereby interfering with the assembly of new virus particles, a critical step in the viral replication cycle.[3][4]
Hypothesized Anti-TMV Mechanism
Caption: Proposed mechanism of anti-TMV activity.
Fungicidal and Insecticidal Activities
The versatility of the 5H-cyclopenta[c]pyridin-7(6H)-one scaffold extends to broad-spectrum fungicidal and notable insecticidal activities.[6][7]
Fungicidal Activity of a 5-Aryl Derivative
| Compound | 5-Position Substituent | Fungal Species | Concentration (µg/mL) | Inhibition Ratio (%) | Reference |
| 4i | 3,4,5-trifluorophenyl | Sclerotinia sclerotiorum | 50 | 91.9 | [4][5] |
| Botrytis cinerea | 50 | 75.0 | [4][5] | ||
| Phytophthora infestans | 50 | 62.5 | [4][5] |
Insecticidal Activity
Studies have shown that most of the tested 5-aryl-cyclopenta[c]pyridine derivatives exhibit good larvicidal efficacy against Plutella xylostella (diamondback moth).[3][4]
The Role of the 3-Methyl Group: A Hypothesis
While direct experimental data is lacking for the 3-methyl analog, we can hypothesize its potential impact based on established medicinal chemistry principles. The introduction of a small alkyl group like methyl at the 3-position of the pyridine ring can influence the compound's properties in several ways:
-
Electronic Effects: A methyl group is weakly electron-donating, which could subtly alter the electron density of the pyridine ring and potentially modulate its binding affinity to biological targets.
-
Steric Effects: The steric bulk of the methyl group, although small, could influence the preferred conformation of the molecule and its fit within a target's binding pocket.
-
Metabolic Stability: Methyl groups can sometimes be sites of metabolic oxidation. However, their presence can also block metabolism at adjacent positions, potentially increasing the compound's half-life.
Without concrete data, the net effect of a 3-methyl substitution on the agrochemical activities of the 5H-cyclopenta[c]pyridin-7(6H)-one scaffold remains an open question for future investigation.
Emerging Therapeutic Potential: From Cancer to CNS Disorders
Beyond agriculture, the broader class of pyridinone-containing fused ring systems has shown promise in medicinal chemistry, targeting a diverse range of diseases.
Kinase Inhibition in Oncology
A notable example is MK-8033, a dual c-Met/Ron kinase inhibitor based on a 5H-benzo[1][8]cyclohepta[1,2-b]pyridin-5-one scaffold.[1] This compound, which features a 1-methyl-1H-pyrazol-4-yl substituent, demonstrates the potential of this chemical class to be developed into targeted cancer therapies.[1] The pyridinone core acts as a key pharmacophoric element for binding to the kinase active site.
Kinase Inhibitor Development Workflow
Caption: General workflow for developing kinase inhibitors.
Central Nervous System (CNS) Activity
Pyridine and its derivatives are known to be privileged scaffolds in medicinal chemistry for CNS-active compounds.[9] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with various receptors and enzymes in the brain.[10] While specific studies on the CNS effects of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one are not available, the structural similarity to other CNS-active pyridines suggests that this is a plausible area for future exploration.[9]
Experimental Protocols
For researchers aiming to validate and expand upon the findings discussed in this guide, the following detailed experimental protocols are provided.
Protocol for Anti-TMV Activity Assay (Half-Leaf Method)
This protocol is adapted from established methods for evaluating the antiviral activity of compounds against TMV in tobacco plants (Nicotiana tabacum L.).[3]
Materials:
-
Nicotiana tabacum L. plants at the 6-8 leaf stage.
-
TMV suspension.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentration.
-
Phosphate buffer (pH 7.0).
-
Carborundum (abrasive).
Procedure:
-
Virus Inoculation: Lightly dust the leaves of healthy N. tabacum plants with carborundum. Mechanically inoculate the entire leaf surface by gently rubbing with a cotton swab dipped in the TMV suspension.
-
Compound Application:
-
Curative Effect: Immediately after virus inoculation, apply the test compound solution to the left half of each leaf with a small brush. Apply the solvent control to the right half.
-
Protective Effect: Apply the test compound solution to the left half of each leaf. Twelve hours later, inoculate the entire leaf with the TMV suspension. The right half serves as the control.
-
Inactivation Effect: Mix the test compound solution with the TMV suspension and incubate for 30 minutes. Apply this mixture to the left half of the leaf. Apply a mixture of the solvent and TMV suspension to the right half.
-
-
Incubation: Keep the plants in a greenhouse under controlled conditions (e.g., 25-28°C, 16h light/8h dark cycle).
-
Data Collection: After 3-4 days, count the number of local lesions on both halves of each treated leaf.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half.
Protocol for In Vitro Fungicidal Assay (Poisoned Food Technique)
This method is suitable for assessing the inhibitory effect of compounds on the mycelial growth of various plant pathogenic fungi.[6]
Materials:
-
Potato Dextrose Agar (PDA) medium.
-
Test compounds dissolved in DMSO.
-
Sterile Petri dishes (90 mm).
-
Actively growing cultures of the test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea).
-
Sterile cork borer (5 mm).
Procedure:
-
Preparation of Test Plates: Autoclave the PDA medium and cool it to 50-55°C. Add the test compound stock solution to the molten PDA to achieve the desired final concentration. Pour the amended PDA into sterile Petri dishes and allow them to solidify. Prepare control plates with PDA and DMSO.
-
Inoculation: Using the sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture. Place the mycelial disc, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony on the control plates, and dt is the average diameter of the fungal colony on the treated plates.
Protocol for Insecticidal Assay (Leaf-Dipping Method)
This protocol is designed to evaluate the larvicidal activity of compounds against pests such as Plutella xylostella.[7]
Materials:
-
Test compounds dissolved in a suitable solvent and diluted with water containing a surfactant (e.g., 0.1% Tween-80).
-
Fresh cabbage leaves.
-
Second or third instar larvae of Plutella xylostella.
-
Petri dishes.
-
Filter paper.
Procedure:
-
Preparation of Treated Leaves: Cut fresh cabbage leaves into uniform discs (e.g., 5 cm diameter). Dip each leaf disc into the test solution for 10-30 seconds.
-
Drying: Air-dry the treated leaf discs at room temperature.
-
Exposure: Place one treated leaf disc in a Petri dish lined with a piece of moistened filter paper. Introduce a known number of larvae (e.g., 10-15) into each Petri dish.
-
Control: Prepare control dishes using leaf discs dipped in the solvent-surfactant solution without the test compound.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Data Collection: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Calculation: Calculate the percentage of mortality, correcting for any mortality in the control group using Abbott's formula if necessary.
Conclusion and Future Directions
The 5H-cyclopenta[c]pyridin-7(6H)-one scaffold represents a promising starting point for the development of novel bioactive compounds. The extensive SAR data available for 5-aryl derivatives in the context of agrochemicals provides a solid foundation for further optimization. The key takeaway is that substitution at the 5-position is a critical determinant of biological activity, with various aryl moieties significantly enhancing antiviral, fungicidal, and insecticidal properties.
The influence of substitution at other positions, such as the 3-position with a methyl group, remains an underexplored area. Future research should focus on synthesizing and evaluating such analogs to build a more comprehensive SAR model for this versatile scaffold. Furthermore, the demonstrated potential of related pyridinone structures in medicinal chemistry, particularly as kinase inhibitors, warrants a broader investigation of 5H-cyclopenta[c]pyridin-7(6H)-one derivatives in therapeutic areas beyond agrochemistry, including oncology and neuroscience.
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Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][8]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310.
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ResearchGate. Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[1][8]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-.
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A Comparative Guide to the Synthesis of 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one: An Evaluation of Alternative Precursors
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The bicyclic pyridinone structure, specifically 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one (CAS No. 147646-27-3), represents a valuable pharmacophore with potential applications in various therapeutic areas due to its unique electronic and steric properties.[1] This guide provides an in-depth comparison of two distinct synthetic strategies for this target molecule, starting from readily available alternative precursors. The analysis focuses on the underlying chemical principles, experimental feasibility, and a quantitative comparison of the routes to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction to the Target Molecule
3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one is a fused heterocyclic system comprising a dihydropyridinone ring and a cyclopentanone ring. This arrangement offers multiple points for functionalization, making it an attractive scaffold for library synthesis in drug discovery programs. The core structure is known to be a key intermediate in the synthesis of various biologically active compounds.[2]
Synthetic Strategy 1: Convergent Multicomponent Approach
This strategy employs a convergent approach, building the dihydropyridinone ring first through a multicomponent reaction, followed by the formation of the cyclopentanone ring via an intramolecular cyclization.
Retrosynthetic Analysis of Strategy 1
Caption: Retrosynthetic analysis of the convergent multicomponent approach.
Proposed Synthetic Pathway
A plausible pathway involves a Hantzsch-type pyridine synthesis, a well-established multicomponent reaction for the formation of dihydropyridines.[3][4] This would be followed by an intramolecular cyclization to form the fused cyclopentanone ring.
Step 1: Synthesis of the Dihydropyridinone Intermediate
This step involves the condensation of a β-ketoester (e.g., ethyl acetoacetate), an α,β-unsaturated ketone (e.g., methyl vinyl ketone), and a source of ammonia (e.g., ammonium acetate).
Step 2: Intramolecular Cyclization and Oxidation
The resulting dihydropyridine intermediate can then undergo an intramolecular cyclization, such as a Dieckmann condensation or a Thorpe-Ziegler type reaction, to form the five-membered ring.[5][6][7][8][9] Subsequent oxidation would yield the final aromatic pyridinone.
Experimental Protocol (Proposed)
Synthesis of Ethyl 2,6-dimethyl-4-(2-oxo-propyl)-1,4-dihydropyridine-3-carboxylate:
-
To a solution of ethyl acetoacetate (2 equivalents) and methyl vinyl ketone (1 equivalent) in ethanol, add ammonium acetate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the dihydropyridine intermediate.
Intramolecular Cyclization and Oxidation to 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one:
-
Dissolve the purified dihydropyridine intermediate in a suitable solvent such as toluene.
-
Add a strong base, such as sodium ethoxide or sodium hydride, to initiate the intramolecular condensation.
-
Heat the reaction mixture under reflux for 8-12 hours.
-
Upon completion, quench the reaction with a weak acid and extract the product with an organic solvent.
-
The resulting cyclized product is then oxidized using a suitable oxidizing agent, such as manganese dioxide or DDQ, to afford the final product.
Synthetic Strategy 2: Linear Approach via Pyridone Formation and Annulation
This strategy follows a more linear sequence, first constructing a functionalized pyridone ring and then building the cyclopentanone ring onto it.
Retrosynthetic Analysis of Strategy 2
Caption: Retrosynthetic analysis of the linear approach.
Proposed Synthetic Pathway
This approach begins with the synthesis of a substituted 2-pyridone using the Guareschi-Thorpe condensation, a classic method for constructing this heterocyclic core.[10][11] The cyclopentanone ring is then annulated onto the pyridone scaffold.
Step 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This key pyridone intermediate can be synthesized by the condensation of cyanoacetamide with a 1,3-diketone, such as acetylacetone, in the presence of a base.[12]
Step 2: Functionalization and Cyclization
The methyl group at the 4-position of the pyridone can be functionalized to introduce a side chain suitable for intramolecular cyclization to form the cyclopentanone ring. This could involve, for example, a Michael addition followed by an intramolecular aldol condensation.
Experimental Protocol (Proposed)
Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:
-
In a round-bottom flask, dissolve cyanoacetamide (1 equivalent) and acetylacetone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or potassium hydroxide.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold ethanol and dry to obtain the 3-cyano-2-pyridone derivative.[12]
Annulation of the Cyclopentanone Ring:
-
The 4-methyl group of the pyridone can be deprotonated with a strong base like LDA at low temperature.
-
The resulting anion can then be reacted with a suitable electrophile, such as a protected β-halopropionaldehyde.
-
Deprotection of the aldehyde and subsequent intramolecular aldol condensation under basic or acidic conditions would lead to the formation of the fused cyclopentenone ring.
-
Finally, reduction of the double bond would yield the target molecule.
Comparison of the Synthetic Routes
| Feature | Synthetic Strategy 1 (Convergent) | Synthetic Strategy 2 (Linear) |
| Precursors | β-Ketoester, Enone, Ammonia | Cyanoacetamide, 1,3-Diketone |
| Key Reactions | Hantzsch Pyridine Synthesis, Intramolecular Cyclization | Guareschi-Thorpe Condensation, Annulation |
| Number of Steps | Fewer overall steps in a one-pot variation | Potentially more linear steps |
| Versatility | Allows for high diversity in a single step | Stepwise approach allows for more controlled functionalization |
| Potential Yield | Can be high for optimized multicomponent reactions | May be lower due to the multi-step nature |
| Scalability | Multicomponent reactions can sometimes be challenging to scale | Linear sequences are often more straightforward to scale up |
Conclusion
Both synthetic strategies presented offer viable pathways to 3-Methyl-5H-cyclopenta[c]pyridin-7(6H)-one from different sets of readily available precursors.
-
Strategy 1 (Convergent Multicomponent Approach) is attractive for its efficiency and the potential for rapid library generation by varying the initial components of the Hantzsch reaction. However, optimization of the multicomponent reaction and the subsequent intramolecular cyclization may require significant effort.
-
Strategy 2 (Linear Approach) provides a more controlled, stepwise synthesis. While potentially longer, it allows for the isolation and characterization of intermediates, which can be advantageous for troubleshooting and optimization. The Guareschi-Thorpe condensation is a robust and high-yielding reaction for the pyridone core synthesis.
The choice between these two strategies will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the need for analogue libraries, and the available synthetic expertise. This guide provides the foundational knowledge for researchers to make an informed decision and to further develop these proposed routes into robust and efficient syntheses of this important heterocyclic scaffold.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
For inquiries regarding this document, please contact the Senior Application Scientist.
This guide provides essential safety and logistical information for the proper disposal of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one. Tailored for researchers, scientists, and drug development professionals, this document outlines a procedural, step-by-step approach to ensure the safe handling and disposal of this compound in a laboratory setting. As a Senior Application Scientist, this guide is structured to provide not just instructions, but a deeper understanding of the principles behind these procedures, fostering a culture of safety and environmental responsibility.
Hazard Identification and Risk Assessment
Therefore, in accordance with prudent laboratory practices, this compound should be handled as a potentially hazardous substance. The primary risks are associated with inhalation, skin contact, and ingestion.
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following PPE is mandatory when handling 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents direct skin contact and potential absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Recommended when handling the solid compound outside of a fume hood to prevent inhalation of dust. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and minimize exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Don PPE: Before attempting to clean the spill, put on the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne. For solutions, use an appropriate chemical absorbent pad or spill pillow to contain the liquid.
-
Clean the Area: Carefully sweep or wipe up the contained material. Place the waste in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, gloves, and wipes, must be disposed of as hazardous waste.
Disposal Workflow
The disposal of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one must comply with all local, state, and federal regulations. In the United States, the primary law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4][5][6][7] The following workflow is based on RCRA guidelines.
Caption: Disposal workflow for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
Detailed Disposal Protocol:
-
Waste Characterization: Due to the lack of specific data, 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one should be conservatively classified as a hazardous waste. This is the first and most critical step in RCRA compliance.[8]
-
Segregation: This compound should be segregated from other waste streams, particularly from strong acids, bases, and oxidizing agents, to prevent any potential reactions.
-
Containerization:
-
Collect waste 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one in a dedicated, chemically compatible container.
-
The container must be in good condition, securely sealed, and labeled as "Hazardous Waste."
-
The label must also include the full chemical name: "3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one" and the date accumulation started.
-
-
Accumulation:
-
Professional Disposal:
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.[8]
-
The disposal company will ensure the waste is transported and disposed of in compliance with all regulations. For organic compounds with unknown toxicity, high-temperature incineration is a common and effective disposal method.
-
Conclusion
The proper disposal of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one is paramount for the safety of laboratory personnel and the protection of the environment. By adhering to the conservative guidelines outlined in this document, researchers can manage this compound responsibly, even in the absence of a specific Safety Data Sheet. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
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ERA Environmental. (2021, February 3). RCRA facts: An Overview of the Hazardous Waste Management Law. Retrieved from [Link]
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Clean Management Environmental Group, Inc. (2019, July 17). What it Really Means to be RCRA Compliant with Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
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Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
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PubMed. (2025, January 15). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [https://www.epa.gov/hwgenerators/steps-complying-regulations-hazardous-waste]([Link] hazardous-waste)
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Navigating the Unknown: A Guide to Safely Handling 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
The Precautionary Principle: An Evidence-Based Approach to Safety
Given the absence of a comprehensive safety data sheet (SDS) for 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one, we must operate under the precautionary principle. This means treating the compound as potentially hazardous based on the known risks of structurally related chemicals. Pyridine, for instance, is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Therefore, a conservative approach that minimizes all potential routes of exposure is paramount.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is crucial when handling substances of unknown toxicity. The following table outlines the recommended PPE, categorized by the level of protection required for various laboratory operations.
| Protection Level | Task | Required PPE |
| Standard Laboratory Operations | Weighing, preparing solutions, and conducting reactions in a fume hood. | Safety glasses with side shields (or chemical splash goggles), a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[4][6] |
| Elevated Risk Procedures | Handling larger quantities (>1 liter), working with heated solutions, or procedures with a higher risk of splashing. | Chemical splash goggles and a face shield, a chemical-resistant apron over a flame-resistant lab coat, and double-gloving with a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty chemically resistant outer gloves.[6] |
| Emergency Response (Spills) | Cleaning up spills of the compound. | Full-face or half-mask air-purifying respirator with appropriate cartridges, chemical-resistant clothing (coveralls), and chemical-resistant boots.[7][8] |
Step-by-Step Handling Protocols
Adherence to a strict, step-by-step protocol is the foundation of safe laboratory practice. The following workflow is designed to minimize exposure and prevent accidental release.
Caption: Immediate actions for spills and personal exposure.
-
In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
Wearing appropriate PPE, contain the spill using an absorbent material like sand or vermiculite. [9] 3. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. [10] 4. Decontaminate the spill area with an appropriate solvent and cleaning materials.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention. [4][10] * Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4][10] * Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. [11] * Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [4][11]
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated consumables (gloves, weigh boats, etc.), and reaction byproducts, must be collected as hazardous waste. [10]* Containerization: Use a dedicated, sealable, and clearly labeled hazardous waste container. The label should include the full chemical name and any known hazards. [10]* Disposal Method: Never dispose of this compound down the drain or in regular trash. [9]The designated disposal route for pyridine-related compounds is typically high-temperature incineration by a licensed hazardous waste disposal company. [12]Follow your institution's specific procedures for chemical waste pickup and disposal.
By adopting these rigorous safety protocols, researchers can confidently work with novel compounds like 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one, ensuring both personal safety and the integrity of their scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
